An In-depth Technical Guide to 1-Chloro-8-fluorooctane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals Introduction 1-Chloro-8-fluorooctane is a bifunctional, long-chain haloalkane characterized by the presence of two different halogen atoms at the terminal p...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-8-fluorooctane is a bifunctional, long-chain haloalkane characterized by the presence of two different halogen atoms at the terminal positions of an eight-carbon backbone. This unique structural arrangement imparts differential reactivity at each end of the molecule, making it a valuable building block in organic synthesis and a molecule of interest in the development of novel chemical probes and therapeutic agents. The presence of a fluorine atom can subtly influence the molecule's physicochemical properties, including its lipophilicity and metabolic stability, which are critical parameters in drug design. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 1-chloro-8-fluorooctane, with a focus on its relevance to the field of drug development.
Chemical and Physical Properties
1-Chloro-8-fluorooctane (CAS No. 593-14-6) is a liquid at room temperature.[1] Its fundamental properties are summarized in the table below.
While specific, detailed laboratory procedures for the synthesis of 1-chloro-8-fluorooctane are not extensively documented in publicly available literature, logical synthetic routes can be devised based on established organohalogen chemistry. The most plausible approaches would involve the selective functionalization of a C8 bifunctional precursor.
Synthetic Strategy 1: From 8-Chlorooctan-1-ol
This is arguably the most direct and common strategy for synthesizing such hetero-dihalogenated alkanes. The readily available starting material, 8-chlorooctan-1-ol, can be selectively fluorinated at the hydroxyl group.
A plausible synthetic route to 1-Chloro-8-fluorooctane.
Experimental Protocol:
Dissolution: Dissolve 8-chlorooctan-1-ol in an appropriate anhydrous solvent (e.g., dichloromethane) in a flask under an inert atmosphere (e.g., nitrogen or argon).
Cooling: Cool the solution to a low temperature (typically -78 °C to 0 °C) using a dry ice/acetone or ice bath.
Addition of Fluorinating Agent: Slowly add a suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor), to the cooled solution. The choice of fluorinating agent is critical to ensure selective conversion of the alcohol to the fluoride without affecting the chloride.
Reaction: Allow the reaction to stir at low temperature for a specified period, followed by gradual warming to room temperature.
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Extraction: Extract the product into an organic solvent.
Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., magnesium sulfate), and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.
Causality Behind Experimental Choices: The use of aprotic solvents and inert atmospheres is crucial to prevent the decomposition of the moisture-sensitive fluorinating agents. The low reaction temperature helps to control the exothermicity of the reaction and minimize side reactions.
Synthetic Strategy 2: From 1,8-Octanediol
A two-step approach starting from 1,8-octanediol is also feasible. This would involve a selective monohalogenation followed by the conversion of the remaining hydroxyl group.
An In-Depth Technical Guide to 1-Chloro-8-fluorooctane (CAS: 593-14-6) Abstract 1-Chloro-8-fluorooctane is a bifunctional haloalkane that serves as a versatile building block in advanced organic synthesis. Its unique str...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 1-Chloro-8-fluorooctane (CAS: 593-14-6)
Abstract
1-Chloro-8-fluorooctane is a bifunctional haloalkane that serves as a versatile building block in advanced organic synthesis. Its unique structure, featuring a chloro group at one terminus and a chemically distinct fluoro group at the other, enables selective, sequential reactions. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its utility for researchers, chemists, and professionals in drug development and molecular imaging.
Introduction: The Strategic Advantage of Bifunctionality
In the landscape of chemical synthesis, molecules that offer orthogonal reactivity are of immense value. 1-Chloro-8-fluorooctane (CAS No. 593-14-6) is an exemplar of such a compound. It is an eight-carbon aliphatic chain functionalized with a chlorine atom at the C1 position and a fluorine atom at the C8 position.
The strategic importance of this molecule lies in the differential reactivity of the carbon-halogen bonds. The carbon-chlorine bond is significantly more susceptible to nucleophilic substitution than the robust carbon-fluorine bond.[1][2] This disparity allows chemists to use the chloro- end as a reactive handle for introducing nucleophiles, while the fluoro- end remains intact for subsequent transformations or serves as a stable metabolic blocker or a label in the final molecule. This guide delves into the core attributes of this compound, providing both foundational knowledge and practical insights for its application.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical properties is critical for its effective use in experimental design, including solvent selection, reaction temperature, and purification methods.
Table 1: Physicochemical Properties of 1-Chloro-8-fluorooctane
Property
Value
Source
CAS Number
593-14-6
[PubChem]
Molecular Formula
C₈H₁₆ClF
[Guidechem]
Molecular Weight
166.66 g/mol
[PubChem]
Exact Mass
166.0924564 Da
[PubChem]
Density
0.939 g/cm³
[Echemi]
Boiling Point
198.1°C at 760 mmHg
[Echemi]
Flash Point
75.5°C
[Echemi]
Refractive Index
1.411
[Echemi]
XLogP3
3.5 - 3.7
[Echemi, PubChem]
Structural Representation
Caption: 2D structure of 1-Chloro-8-fluorooctane.
Synthesis and Chemical Reactivity
The synthesis of 1-Chloro-8-fluorooctane is typically achieved from a readily available precursor, leveraging the differential reactivity of hydroxyl groups versus alkyl halides. A common and logical synthetic pathway originates from 8-chloro-1-octanol.
Synthetic Workflow: From Alcohol to Bifunctional Halide
The conversion of the terminal alcohol in 8-chloro-1-octanol to a fluoride requires a two-step process. Direct fluorination of the alcohol is challenging; therefore, the hydroxyl group is first converted into a good leaving group, such as a tosylate, which is then displaced by a fluoride ion.
Caption: Proposed synthesis workflow for 1-Chloro-8-fluorooctane.
Protocol 1: Synthesis from 8-Chloro-1-octanol
Rationale: This protocol is based on a similar synthesis reported for producing ¹⁸F-labeled compounds from 8-chlorooctanol, demonstrating its viability.[3] The tosylation step is critical because the hydroxide ion (-OH) is a poor leaving group, whereas the tosylate anion (-OTs) is an excellent leaving group, facilitating the subsequent nucleophilic substitution by fluoride. A phase-transfer catalyst is employed in the second step to enhance the solubility and nucleophilicity of the fluoride salt (KF) in the aprotic solvent, thereby increasing the reaction rate.
Step 1: Synthesis of 8-Chlorooctyl Tosylate
Dissolve 8-chloro-1-octanol (1.0 eq) in anhydrous pyridine at 0°C under a nitrogen atmosphere.
Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise, maintaining the temperature at 0°C.
Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature overnight.
Quench the reaction by pouring the mixture into ice-cold water.
Extract the aqueous layer with diethyl ether (3x).
Combine the organic layers, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 8-chlorooctyl tosylate, which can be purified by column chromatography.
Step 2: Synthesis of 1-Chloro-8-fluorooctane
To a solution of 8-chlorooctyl tosylate (1.0 eq) in anhydrous acetonitrile, add spray-dried potassium fluoride (KF, 2.0 eq) and a catalytic amount of a phase-transfer catalyst (e.g., Kryptofix 222).
Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.
Concentrate the filtrate under reduced pressure.
Purify the resulting crude product by vacuum distillation or column chromatography to obtain pure 1-Chloro-8-fluorooctane.
Core Reactivity Principles
The utility of 1-Chloro-8-fluorooctane is governed by the C-Cl and C-F bond characteristics.
Carbon-Chlorine Bond: The C-Cl bond is weaker and more polarizable than the C-F bond.[1] The chlorine atom is a good leaving group in nucleophilic substitution (Sₙ2) reactions, especially with primary alkyl halides.[4] This allows for the straightforward introduction of a wide range of functional groups, such as azides, amines, thiols, and alkoxides.
Carbon-Fluorine Bond: The C-F bond is the strongest single bond to carbon, making it exceptionally stable and generally unreactive under standard nucleophilic substitution conditions.[1][2] This stability is highly desirable in drug development, as the fluorine atom can block sites of metabolic oxidation, thereby increasing the drug's half-life.
This differential reactivity allows for a modular approach to synthesis. The chloro- end can be modified first, preserving the fluoro- end for its intended role in the final molecule.
Applications in Research and Drug Development
The bifunctional nature of 1-Chloro-8-fluorooctane makes it a valuable linker molecule for connecting two different molecular entities, a strategy frequently employed in modern medicinal chemistry.[5][6]
Role as a Bifunctional Linker
Bifunctional molecules are designed to interact with two distinct biological targets or to link a targeting moiety to a payload (e.g., a drug or imaging agent).[5] 1-Chloro-8-fluorooctane can serve as the flexible eight-carbon spacer connecting these two components.
Caption: Use of 1-Chloro-8-fluorooctane as a linker.
The typical workflow involves reacting a nucleophilic group on a targeting molecule with the C-Cl bond of 1-Chloro-8-fluorooctane. The resulting conjugate now possesses a stable, fluorinated alkyl chain. This fluorinated tail can enhance binding affinity through favorable interactions or improve pharmacokinetic properties like membrane permeability.
Application in PET Radiotracer Synthesis
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers labeled with positron-emitting isotopes. Fluorine-18 (¹⁸F) is the most widely used PET isotope due to its near-ideal half-life (109.8 min) and low positron energy.[7]
1-Chloro-8-fluorooctane is an excellent precursor for synthesizing ¹⁸F-labeled PET tracers. The non-radioactive ("cold") ¹⁹F can be replaced with radioactive ¹⁸F via nucleophilic substitution. However, a more common and efficient strategy involves using a precursor where the fluorine will be introduced last. For this, a molecule like 8-chlorooctyl tosylate (the intermediate from Protocol 1) is ideal.
Protocol 2: Radiosynthesis of [¹⁸F]-1-Chloro-8-fluorooctane
Produce aqueous [¹⁸F]fluoride via cyclotron bombardment.
Trap the [¹⁸F]fluoride on an anion exchange cartridge.
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of potassium carbonate and Kryptofix 222 (K₂₂₂).
Azeotropically dry the [¹⁸F]K/K₂₂₂ complex by heating under a stream of nitrogen.
Add a solution of 8-chlorooctyl tosylate in an anhydrous aprotic solvent (e.g., acetonitrile) to the dried complex.
Heat the reaction mixture (e.g., at 80-120°C) for a short period (5-15 minutes) to effect the Sₙ2 displacement of the tosylate group.[8][9]
Purify the resulting [¹⁸F]-1-Chloro-8-fluorooctane using semi-preparative HPLC to separate it from unreacted precursor and byproducts.
Formulate the final product in a biocompatible solution for in vivo studies.
This radiolabeled linker can then be attached to a biologically active molecule to track its distribution and target engagement in real-time using PET imaging, providing invaluable data in preclinical and clinical research.[10][11]
Safety, Handling, and Storage
Proper handling of 1-Chloro-8-fluorooctane is essential to ensure laboratory safety.
Toxicological Profile
Toxicological data for this specific compound is limited, but available information indicates potential hazards.
Table 2: Acute Toxicity Data in Mice
Route
Test Type
Reported Dose
Source
Intraperitoneal
LD₅₀
2.3 mg/kg
[Guidechem]
| Subcutaneous | LD₅₀ | 2.3 mg/kg | [Guidechem] |
The compound is reported to be poisonous by these routes.[12] Furthermore, when heated to decomposition, it can emit highly toxic fumes of hydrogen chloride and hydrogen fluoride.[12]
Handling and Personal Protective Equipment (PPE)
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]
Personal Protective Equipment:
Eye Protection: Wear chemical safety goggles or a face shield.
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).
Skin Protection: A lab coat is required. Avoid contact with skin and eyes.[4]
Fire Safety: The compound has a flash point of 75.5°C. Keep away from open flames, sparks, and sources of ignition. Use non-sparking tools.[4]
Storage and Stability
Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[4]
Incompatibilities: Keep away from strong oxidizing agents.
Stability: The product is stable under normal handling and storage conditions.
Conclusion
1-Chloro-8-fluorooctane is more than a simple haloalkane; it is a strategic tool for molecular construction. Its defining feature—the orthogonal reactivity of its terminal chloro and fluoro groups—provides chemists with a reliable platform for building complex molecules with precise control. Whether used as a linker in bifunctional drugs, a precursor for PET radiotracers, or a building block in specialty chemicals, its properties facilitate innovative solutions in drug discovery and materials science. Adherence to rigorous safety protocols is mandatory for its handling, but its synthetic potential makes it a valuable asset in the modern chemical laboratory.
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An In-Depth Technical Guide to the Molecular Structure and Applications of 1-Chloro-8-fluorooctane
Foreword: The Strategic Value of Bifunctional Halogenated Linkers in Modern Chemistry In the landscape of advanced chemical synthesis, particularly within the pharmaceutical and material science sectors, the ability to p...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Strategic Value of Bifunctional Halogenated Linkers in Modern Chemistry
In the landscape of advanced chemical synthesis, particularly within the pharmaceutical and material science sectors, the ability to precisely construct complex molecular architectures is paramount. Bifunctional molecules, those possessing two distinct reactive centers, are invaluable tools in this endeavor, acting as versatile linkers and building blocks. 1-Chloro-8-fluorooctane (CAS No. 593-14-6) emerges as a significant player in this category. Its linear eight-carbon chain is terminated by two different halogen atoms: a chlorine atom, which is a moderately good leaving group susceptible to nucleophilic substitution, and a fluorine atom, which forms a highly stable carbon-fluorine bond. This differential reactivity is not a trivial structural feature; it is the cornerstone of its utility, enabling chemists to perform sequential and selective modifications at either end of the octane chain. This guide provides an in-depth exploration of the molecular structure, synthesis, characterization, and applications of 1-chloro-8-fluorooctane, offering a technical resource for researchers, scientists, and drug development professionals.
Physicochemical Properties of 1-Chloro-8-fluorooctane
A thorough understanding of a molecule's physical and chemical properties is fundamental to its effective application in synthesis. These parameters dictate reaction conditions, purification strategies, and handling procedures. The key properties of 1-chloro-8-fluorooctane are summarized below.
Synthesis of 1-Chloro-8-fluorooctane: A Stepwise Approach
The synthesis of 1-chloro-8-fluorooctane is a multi-step process that leverages the differential reactivity of hydroxyl groups in a symmetric diol. The most logical and field-proven approach commences with 1,8-octanediol, a readily available and cost-effective starting material. The synthetic strategy hinges on the selective monohalogenation of the diol, followed by the conversion of the remaining hydroxyl group to the second halogen.
Rationale for the Synthetic Route
The choice of a two-step synthesis from 1,8-octanediol is guided by principles of selectivity and reagent compatibility. Direct halogenation of octane is generally non-selective and would lead to a complex mixture of products. By starting with 1,8-octanediol, we can exploit the well-established chemistry of alcohol transformations. The key challenge is to achieve selective monochlorination. This can be accomplished by using a stoichiometric amount of a chlorinating agent. The resulting 8-chloro-1-octanol can then be isolated and subjected to fluorination. (Diethylamino)sulfur trifluoride (DAST) is a suitable reagent for the second step, as it is a well-known and effective fluorinating agent for converting alcohols to alkyl fluorides with minimal side reactions when used under controlled conditions.[7][8][9]
Experimental Protocol
Step 1: Synthesis of 8-Chloro-1-octanol
This step involves the selective monochlorination of 1,8-octanediol. While various chlorinating agents can be employed, thionyl chloride (SOCl₂) is a common and effective choice for converting primary alcohols to alkyl chlorides. By controlling the stoichiometry, we can favor the formation of the monochlorinated product.
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 1,8-octanediol (1 equivalent) in anhydrous diethyl ether.
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of thionyl chloride (1 equivalent) in anhydrous diethyl ether to the cooled solution of the diol. A small amount of pyridine (catalytic) can be added to facilitate the reaction.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
Separate the organic layer, and wash it sequentially with water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 8-chloro-1-octanol.
Purify the crude product by flash column chromatography on silica gel to yield pure 8-chloro-1-octanol.
Step 2: Synthesis of 1-Chloro-8-fluorooctane
The second step involves the fluorination of the remaining hydroxyl group of 8-chloro-1-octanol using (diethylamino)sulfur trifluoride (DAST).
Materials:
8-Chloro-1-octanol
(Diethylamino)sulfur trifluoride (DAST)
Anhydrous dichloromethane (as solvent)
Ice-cold water
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Procedure:
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 8-chloro-1-octanol (1 equivalent) in anhydrous dichloromethane.
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add DAST (1.1 equivalents) to the cooled solution.[7][8]
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours.
Monitor the reaction progress by TLC.
Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice-cold water and saturated sodium bicarbonate solution.
Separate the organic layer and extract the aqueous layer with dichloromethane.
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford pure 1-chloro-8-fluorooctane.
Structural Characterization and Analytical Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 1-chloro-8-fluorooctane, ¹H, ¹³C, and ¹⁹F NMR spectra would provide definitive structural information.
¹H NMR: The proton NMR spectrum is expected to show a series of multiplets corresponding to the methylene (-CH₂-) groups of the octane chain. The protons on the carbon adjacent to the chlorine atom (C1) and the fluorine atom (C8) would be the most deshielded. The protons on C8 will also exhibit coupling to the ¹⁹F nucleus, resulting in a characteristic splitting pattern (a triplet of triplets).
¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the eight carbon atoms of the octane chain. The chemical shifts of the carbons bonded to the halogens (C1 and C8) will be significantly affected. The C-Cl bond will shift the C1 signal downfield, while the C-F bond will also cause a downfield shift for C8, which will appear as a doublet due to one-bond C-F coupling. The other methylene carbons will also show distinct signals.
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal, a triplet of triplets, due to coupling with the adjacent protons on C8 and the protons on C7. The chemical shift will be characteristic of a primary fluoroalkane.
Note: These are predicted values and may vary from experimental data.[12][13][14][15][16][17][18][19][20][21][22][23][24]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-chloro-8-fluorooctane, electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z 166. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 168 with about one-third the intensity of the M⁺ peak would be observed.[25][26][27][28][29]
Common fragmentation pathways would involve the loss of HCl, HF, and alkyl fragments. Key fragment ions might include [M-Cl]⁺, [M-F]⁺, and cleavage of C-C bonds along the alkyl chain.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-chloro-8-fluorooctane would be dominated by C-H stretching and bending vibrations of the alkyl chain. The C-F and C-Cl stretching vibrations would also be present, although they may be in the fingerprint region and less distinct. The spectrum of the related 1-chlorooctane can be used as a reference for the alkyl chain vibrations.[30]
Applications in Research and Development
The unique bifunctional nature of 1-chloro-8-fluorooctane makes it a valuable intermediate in several areas of chemical research and development, particularly where the precise introduction of a fluorinated alkyl chain is desired.
Pharmaceutical and Medicinal Chemistry
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[31][32][33] 1-Chloro-8-fluorooctane can serve as a linker to attach a fluorinated tail to a pharmacophore. The chloro- end can be converted to other functional groups (e.g., amines, azides, alkynes) for conjugation to a parent molecule.[34][35][36][37]
Development of PET Tracers
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that often utilizes radiotracers labeled with ¹⁸F. While 1-chloro-8-fluorooctane itself is not a PET tracer, its non-radioactive counterpart provides a scaffold for the development of ¹⁸F-labeled analogues. The synthesis of such tracers would involve the late-stage introduction of ¹⁸F, and the established chemistry of this molecule can guide the development of radiosynthetic routes.
Materials Science
Fluorinated polymers and surfactants often exhibit unique properties such as low surface energy, high thermal stability, and chemical resistance. 1-Chloro-8-fluorooctane can be used as a monomer or a surface-modifying agent in the synthesis of specialized polymers and materials. The chloro- group provides a handle for polymerization or grafting onto surfaces.
Safety and Handling
1-Chloro-8-fluorooctane is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated fume hood.[38] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is reported to be toxic by intraperitoneal and subcutaneous routes.[2] When heated to decomposition, it may emit toxic fumes of hydrogen chloride and hydrogen fluoride.[2][4] Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1-Chloro-8-fluorooctane stands as a testament to the power of strategic molecular design. Its simple yet elegant structure, featuring a linear alkyl chain with differential halogenation at its termini, provides chemists with a versatile tool for the synthesis of complex molecules. From enhancing the properties of pharmaceuticals to forming the backbone of advanced materials, the applications of this compound are both current and expanding. This guide has provided a comprehensive overview of its properties, a robust synthetic protocol, a predictive analytical profile, and a summary of its key applications. As the demand for precisely engineered molecules continues to grow, the importance of such well-characterized and versatile building blocks will undoubtedly increase.
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An In-Depth Technical Guide to the Synthesis of 1-Chloro-8-fluorooctane
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic strategies for preparing 1-chloro-8-fluorooctane, a valuable bifunctional b...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing 1-chloro-8-fluorooctane, a valuable bifunctional building block in medicinal chemistry and materials science. This document details two primary, field-proven synthetic pathways: a multi-step synthesis commencing from 1,8-octanediol and a direct halogen exchange route from 1,8-dichlorooctane. Each method is presented with in-depth mechanistic insights, step-by-step experimental protocols, and a comparative analysis of their respective advantages and limitations. Furthermore, this guide includes detailed procedures for the purification and characterization of the final product, supported by spectroscopic data, to ensure the attainment of high-purity 1-chloro-8-fluorooctane for demanding research and development applications.
Introduction
1-Chloro-8-fluorooctane (CAS No. 593-14-6) is a hetero-bifunctionalized alkane that has garnered significant interest as a versatile intermediate in organic synthesis.[1] Its unique structure, possessing a chloro and a fluoro moiety at the terminal positions of an eight-carbon chain, allows for selective sequential reactions, making it a valuable tool in the construction of complex molecules. The differential reactivity of the C-Cl and C-F bonds enables chemists to perform site-specific modifications, a crucial aspect in the design and synthesis of novel pharmaceutical agents and advanced materials. This guide, intended for senior application scientists and drug development professionals, offers a detailed exploration of the most reliable methods for the synthesis of this important compound.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of 1-chloro-8-fluorooctane is essential for its synthesis, purification, and application.
Two principal synthetic routes to 1-chloro-8-fluorooctane have been established as robust and reproducible. The choice between these pathways often depends on the availability of starting materials, desired scale, and the specific purity requirements of the final application.
Multi-step Synthesis from 1,8-Octanediol: This approach involves the selective monochlorination of the diol to form 8-chlorooctan-1-ol, followed by the fluorination of the remaining hydroxyl group. This route offers a high degree of control over the introduction of each halogen.
Halogen Exchange from 1,8-Dichlorooctane: This method relies on the selective nucleophilic substitution of one chlorine atom in 1,8-dichlorooctane with a fluoride ion. This pathway is more direct but may require careful optimization to minimize the formation of difluorinated and unreacted starting material.
Caption: Overview of the two primary synthetic routes to 1-chloro-8-fluorooctane.
Route 1: Synthesis from 1,8-Octanediol
This two-step pathway provides a controlled method for the synthesis of 1-chloro-8-fluorooctane, starting from the readily available and inexpensive 1,8-octanediol.[3]
Step 1: Selective Monochlorination of 1,8-Octanediol to 8-Chlorooctan-1-ol
The selective conversion of a symmetrical diol to a monohalogenated alcohol is a challenging yet crucial transformation. A variety of reagents can be employed for this purpose; however, achieving high selectivity requires careful control of reaction conditions to prevent the formation of the corresponding dichloroalkane.
Expertise & Experience: The use of sulfuryl chloride (SO₂Cl₂) in the presence of a moderator such as a trialkylamine or an aliphatic alcohol allows for a more selective monochlorination compared to harsher reagents like thionyl chloride (SOCl₂) or concentrated hydrochloric acid.[4] The moderator is believed to form a reactive intermediate with the chlorinating agent, which is less reactive and more selective towards monosubstitution.
Experimental Protocol: Synthesis of 8-Chlorooctan-1-ol
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 1,8-octanediol (1 equivalent) in a suitable inert solvent such as dichloromethane (DCM) or toluene.
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of sulfuryl chloride (1.1 equivalents) in the same solvent to the dropping funnel and add it dropwise to the stirred diol solution over a period of 1-2 hours.
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield 8-chlorooctan-1-ol.
Step 2: Fluorination of 8-Chlorooctan-1-ol
The conversion of the terminal hydroxyl group of 8-chlorooctan-1-ol to a fluoride is typically achieved using a nucleophilic fluorinating agent. Diethylaminosulfur trifluoride (DAST) and its more stable analogues like Deoxo-Fluor® are highly effective for this transformation.[5]
Mechanism Insight: The reaction proceeds via an Sₙ2 mechanism. The alcohol oxygen attacks the sulfur atom of DAST, leading to the formation of an intermediate alkoxyaminosulfur difluoride. Subsequent intramolecular or intermolecular nucleophilic attack by the fluoride ion on the carbon atom bearing the leaving group results in the formation of the C-F bond with inversion of configuration.
Experimental Protocol: Synthesis of 1-Chloro-8-fluorooctane from 8-Chlorooctan-1-ol
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 8-chlorooctan-1-ol (1 equivalent) in anhydrous dichloromethane (DCM).
Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add diethylaminosulfur trifluoride (DAST) (1.2 equivalents) dropwise to the stirred solution.[5]
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.
Work-up: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane.
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by fractional distillation under reduced pressure to afford pure 1-chloro-8-fluorooctane.
Caption: Workflow for the synthesis of 1-chloro-8-fluorooctane from 1,8-octanediol.
Route 2: Halogen Exchange from 1,8-Dichlorooctane
This approach offers a more direct synthesis of 1-chloro-8-fluorooctane through a selective halogen exchange (Halex) reaction on 1,8-dichlorooctane.[6] The key to this synthesis is achieving monofluoriation while minimizing the formation of the difluorinated byproduct, 1,8-difluorooctane.
Expertise & Experience: The choice of the fluoride source and reaction conditions is critical for selectivity. Spray-dried potassium fluoride (KF) is often preferred due to its higher surface area and reactivity. The use of a phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether, can significantly enhance the rate and selectivity of the reaction by improving the solubility and nucleophilicity of the fluoride ion in the organic phase.
Experimental Protocol: Synthesis of 1-Chloro-8-fluorooctane from 1,8-Dichlorooctane
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,8-dichlorooctane (1 equivalent), spray-dried potassium fluoride (1.1-1.5 equivalents), and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide or 18-crown-6).
Solvent: Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or sulfolane.
Reaction: Heat the reaction mixture to a temperature between 120-150 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by GC to optimize for the formation of the desired monofluorinated product.
Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of water and extract the product with a suitable organic solvent like diethyl ether or hexane.
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting mixture of unreacted starting material, the desired product, and the difluorinated byproduct is then carefully separated by fractional distillation under reduced pressure.
Caption: Workflow for the halogen exchange synthesis of 1-chloro-8-fluorooctane.
Purification and Characterization
Regardless of the synthetic route chosen, purification of 1-chloro-8-fluorooctane is crucial to remove unreacted starting materials and byproducts.
Purification: Fractional distillation under reduced pressure is the most effective method for purifying the final product.[7] The significant difference in boiling points between 1,8-dichlorooctane, 1-chloro-8-fluorooctane, and 1,8-difluorooctane allows for their efficient separation.
Characterization: The identity and purity of the synthesized 1-chloro-8-fluorooctane should be confirmed by a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The spectrum will show characteristic signals for the methylene protons adjacent to the chlorine and fluorine atoms. The protons alpha to the chlorine will appear as a triplet at approximately 3.5 ppm, while the protons alpha to the fluorine will appear as a triplet of triplets at around 4.4 ppm due to coupling with both the adjacent protons and the fluorine atom.[8][9]
¹³C NMR: The carbon atoms attached to the halogens will exhibit distinct chemical shifts. The carbon bearing the chlorine will resonate around 45 ppm, while the carbon attached to the fluorine will be found further downfield at approximately 84 ppm, showing a large one-bond C-F coupling constant.[6]
¹⁹F NMR: A single triplet will be observed in the ¹⁹F NMR spectrum, confirming the presence of the fluorine atom and its coupling to the adjacent methylene protons.
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will display characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and C-Cl and C-F stretching absorptions in the fingerprint region.[10]
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is an excellent tool for assessing purity and confirming the molecular weight of the product. The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, indicative of the presence of one chlorine atom.
Safety and Handling
The synthesis of 1-chloro-8-fluorooctane involves the use of hazardous reagents that require careful handling in a well-ventilated fume hood.
Sulfuryl chloride and DAST are corrosive and react violently with water.[11][12] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.
Fluorinating agents like DAST can release toxic hydrogen fluoride (HF) upon contact with moisture.[13] All glassware must be thoroughly dried before use, and reactions should be conducted under an inert atmosphere.
Quenching procedures involving reactive reagents should be performed slowly and at low temperatures to control exothermic reactions and gas evolution.
Conclusion
This technical guide has detailed two robust and reliable synthetic routes for the preparation of 1-chloro-8-fluorooctane. The multi-step synthesis from 1,8-octanediol offers greater control and is often preferred for achieving high purity on a laboratory scale. The halogen exchange route from 1,8-dichlorooctane provides a more direct approach that can be advantageous for larger-scale production, provided that the reaction conditions are carefully optimized for selectivity. By following the detailed experimental protocols and adhering to the safety precautions outlined herein, researchers and drug development professionals can confidently synthesize high-purity 1-chloro-8-fluorooctane for their advanced applications.
References
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Foreword: The Significance of Physicochemical Characterization
An In-depth Technical Guide to the Physical Properties of 1-Chloro-8-fluorooctane For Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist In the landscape of mode...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Physical Properties of 1-Chloro-8-fluorooctane
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, the utility of a molecule is intrinsically linked to its physical properties. These are not mere data points, but foundational parameters that govern a compound's behavior, from its reactivity in a synthesis flask to its pharmacokinetic profile in a biological system. 1-Chloro-8-fluorooctane (CAS No. 593-14-6), a bifunctional halogenated alkane, serves as a quintessential example.[1][2] Its value as a synthetic intermediate lies in the differential reactivity of the carbon-chlorine and carbon-fluorine bonds, allowing for sequential and selective chemical modifications.[2][3]
This guide provides an in-depth examination of the core physical properties of 1-Chloro-8-fluorooctane. As a Senior Application Scientist, my objective is not simply to present data, but to provide the context, causality, and robust experimental frameworks necessary for you, the practicing scientist, to confidently utilize this compound. We will delve into the "why" behind the "how," ensuring that each protocol is a self-validating system for generating reliable and reproducible data in your own laboratory settings.
Molecular Identity and Structural Overview
1-Chloro-8-fluorooctane is a colorless liquid, sometimes noted as having a pungent odor.[4] Its structure is defined by an eight-carbon aliphatic chain, terminated by a chlorine atom at one end and a fluorine atom at the other. This unique arrangement makes it a valuable building block for creating more complex molecules.[1][2]
The physical constants of 1-Chloro-8-fluorooctane dictate its handling, purification, and reaction conditions. The data presented below has been consolidated from various sources. It is critical to note the discrepancies in reported values for density and refractive index, which underscores the importance of empirical verification for any new batch of material. Such variations can arise from differences in measurement temperature, pressure, or sample purity (commercial grades are often available at ≥99.0% purity).[1][2]
The following sections provide detailed, field-proven protocols for the determination of key physical properties. The methodologies are designed to be robust and reproducible, providing a framework for in-house quality control and characterization.
Determination of Density
Expertise & Experience: Density (ρ), the mass per unit volume, is a fundamental property that can indicate the purity of a liquid.[7] The choice of glassware is paramount for accuracy. While a graduated cylinder offers convenience, a volumetric flask is designed for superior precision in containing a specific volume of liquid at a given temperature.[7] The protocol below utilizes a volumetric flask for this reason. An analytical balance is specified due to its high precision, which is necessary for detecting small variations in density.[7]
Protocol 3.1: Density Determination via Volumetric Flask
Preparation: Place a clean and dry 25-mL or 50-mL volumetric flask on an analytical balance.[7] The flask must be completely dry to avoid introducing mass errors from residual solvent.
Tare Balance: Zero the balance. This step electronically subtracts the mass of the empty flask, allowing for the direct measurement of the liquid's mass.[7][8]
Sample Introduction: Using a funnel to prevent spillage on the flask's neck, add 1-Chloro-8-fluorooctane to the flask until it is approximately 90% full.
Precise Volume Adjustment: Carefully add the final volume of the liquid dropwise using a Pasteur pipette until the bottom of the meniscus aligns exactly with the calibration mark on the neck of the flask.[7] Reading the meniscus at eye level is crucial to avoid parallax error.[8]
Mass Measurement: Place the filled volumetric flask back on the tared analytical balance and record the mass of the 1-Chloro-8-fluorooctane.
Temperature Recording: Measure and record the ambient temperature of the laboratory, as density is temperature-dependent.
Calculation: Calculate the density using the formula: ρ = m / V , where m is the recorded mass and V is the calibrated volume of the flask (e.g., 25.00 mL).[8]
Validation: Repeat the measurement two more times and calculate the average density to ensure reproducibility.[7][8]
Trustworthiness: This protocol is self-validating through repetition. Consistent results across three measurements provide high confidence in the determined value. The use of calibrated, high-precision labware (volumetric flask, analytical balance) ensures the accuracy of the individual data points.
Caption: Workflow for Density Determination.
Determination of Boiling Point
Expertise & Experience: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[9][10] For purity assessment, a sharp, constant boiling point is indicative of a pure substance.[9] The micro-reflux or capillary method is ideal when sample volumes are limited, a common scenario in research and development. This method relies on observing the equilibrium between the liquid and vapor phases within a small-scale setup.[11] The key is to heat the sample slowly and uniformly to accurately identify the temperature at which rapid, continuous bubbling occurs and the vapor phase temperature stabilizes.
Protocol 3.2: Micro-Boiling Point Determination (Capillary Method)
Apparatus Setup: Attach a small test tube containing ~1 mL of 1-Chloro-8-fluorooctane to a thermometer using a rubber band or wire. The base of the test tube should align with the thermometer bulb.
Capillary Insertion: Place a melting-point capillary tube (sealed at one end) into the test tube with the open end down.[10]
Heating: Suspend the apparatus in a heating bath (e.g., a beaker of mineral oil or a heating block). The heating medium should be filled to a level above the liquid in the test tube.
Initial Observation: Begin heating the bath gently while stirring to ensure even temperature distribution. As the temperature rises, air trapped in the capillary will slowly bubble out.
Boiling Point Identification: As the liquid approaches its boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[11] This occurs as the vapor pressure of the sample overcomes the atmospheric pressure.
Equilibrium Measurement: Turn off the heat and allow the apparatus to cool slowly. The stream of bubbles will slow and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point.[9][11] This moment represents the equilibrium where the external pressure slightly exceeds the sample's vapor pressure.
Validation: Record this temperature. It is also advisable to record the barometric pressure, as boiling point is pressure-dependent.[10]
Trustworthiness: The self-validating nature of this protocol comes from the direct observation of a physical equilibrium. The temperature reading is not just a single point but is confirmed during both the heating (rapid bubbling) and cooling (liquid entering capillary) phases, providing a narrow, verifiable range for the boiling point.
Caption: Workflow for Micro-Boiling Point Determination.
Determination of Refractive Index
Expertise & Experience: The refractive index (n) is a dimensionless number that describes how fast light travels through a material.[12] It is a highly characteristic property that is sensitive to temperature and the wavelength of light used for measurement.[12] For this reason, measurements are standardized, typically at 20°C using the sodium D-line (589 nm), denoted as nD²⁰.[12] An Abbe refractometer is the classical instrument for this purpose, operating on the principle of total internal reflection.[12][13] Proper cleaning and calibration are the cornerstones of an accurate measurement. Even minute impurities can significantly alter the refractive index.
Protocol 3.3: Refractive Index Measurement (Abbe Refractometer)
Instrument Preparation: Turn on the refractometer's light source. Using a soft lens tissue and a volatile solvent like ethanol or acetone, gently clean the surfaces of the upper and lower prisms.[14] Allow the solvent to fully evaporate.
Calibration Check: Place a few drops of a standard with a known refractive index (e.g., distilled water, nD²⁰ = 1.3330) onto the lower prism and close the prism assembly. Check that the instrument reading matches the known value. Adjust if necessary.
Sample Application: Place 3-5 drops of 1-Chloro-8-fluorooctane onto the center of the lower prism using a clean Pasteur pipette.[14] Avoid touching the prism surface with the pipette to prevent scratching.[14]
Prism Engagement: Carefully lower the upper prism and clamp it shut. The liquid should spread into a thin, uniform film between the prisms.[14]
Optical Adjustment: Look through the eyepiece. You will see a field of view that is partially light and partially dark. Rotate the large dial on the side of the instrument to bring the dividing line (the interface) into the center of the crosshairs.[14]
Dispersion Correction: If the dividing line appears colored (chromatic aberration), adjust the dispersion correction dial until the interface is a sharp, achromatic (black and white) line.[14]
Reading the Value: Once a sharp line is centered in the crosshairs, press and hold the read button or switch to illuminate the scale. Read the refractive index value to four decimal places.[14]
Temperature Control: Record the temperature displayed on the thermometer attached to the prisms. If the temperature is not 20°C, a correction factor may need to be applied.
Trustworthiness: The protocol's integrity is maintained by the initial calibration step, which verifies the instrument is functioning correctly against a known standard. The dispersion correction ensures that the measurement is accurate and not an artifact of light scattering. Cleaning between samples prevents cross-contamination, ensuring the measured value is characteristic of the substance alone.
Caption: Workflow for Refractive Index Measurement.
Safety, Handling, and Storage
As a halogenated organic compound, 1-Chloro-8-fluorooctane requires careful handling.
Handling: Operations should be conducted in a well-ventilated area, preferably a chemical fume hood.[6][15] Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat to avoid contact with skin and eyes.[4][15] The compound is reported to be an irritant.[4]
Storage: Store in a tightly closed container in a cool, dry, and dark place.[4][6] Keep away from sources of ignition, heat, and strong oxidizing agents.[4][15]
Hazards: When heated to decomposition, it may emit highly toxic fumes of chlorine and fluorine.[1][16]
Conclusion
The physical properties of 1-Chloro-8-fluorooctane—its density, boiling point, and refractive index—are critical parameters for its effective use in organic synthesis and materials development. The discrepancies in literature values highlight the necessity for rigorous, in-house experimental verification. By employing the detailed, validated protocols provided in this guide, researchers and developers can ensure the quality and consistency of their starting materials, leading to more predictable and reproducible scientific outcomes. A thorough understanding and empirical confirmation of these foundational properties are the first steps toward unlocking the full synthetic potential of this versatile bifunctional intermediate.
References
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Ainfo Inc. (2025). Decoding the Properties of 1-Chloro-8-fluorooctane: A Key Intermediate. Retrieved from Ainfo Inc. [Link]
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University of Toronto. (n.d.). Micro-boiling point measurement. Retrieved from University of Toronto. [Link]
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AIP Publishing. (2017). Simple method to measure the refractive index of liquid with graduated cylinder and beaker. Retrieved from AIP Publishing. [Link]
Royal Society of Chemistry. (n.d.). Measuring density | Class experiment. Retrieved from RSC Education. [Link]
Mettler Toledo. (n.d.). Refractive Index: All You Need to Know. Retrieved from Mettler Toledo. [Link]
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Chemistry LibreTexts. (2021). The Density of Liquids and Solids (Experiment). Retrieved from Chemistry LibreTexts. [Link]
YouTube. (2020). How To Measure A Refractive Index. Retrieved from YouTube. [Link]
National Center for Biotechnology Information. (n.d.). Octane, 1-chloro-8-fluoro-. PubChem Compound Database. Retrieved from NCBI. [Link]
Agilent. (2019). Spectrophotometric Methods of Refractive Indices Measurement. Retrieved from Agilent. [Link]
Ainfo Inc. (n.d.). Exploring 1-Chloro-8-Bromooctane: Properties, Applications, and Manufacturing. Retrieved from Ainfo Inc. [Link]
An In-Depth Technical Guide to 1-Chloro-8-fluorooctane: Synthesis, Properties, and Applications Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 1-Chloro-8-fluorooctane...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 1-Chloro-8-fluorooctane: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Chloro-8-fluorooctane (CAS No. 593-14-6), a versatile bifunctional haloalkane. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthetic routes, reactivity, and applications, with an emphasis on the scientific rationale behind its use as a synthetic building block.
Chemical Identity and Nomenclature
The unambiguous identification of a chemical entity is paramount for scientific communication and regulatory compliance. 1-Chloro-8-fluorooctane is systematically named according to IUPAC nomenclature, which provides a clear and universally understood descriptor of its molecular structure.
Caption: 2D representation of 1-Chloro-8-fluorooctane.
Physicochemical Properties
The physical and chemical properties of 1-Chloro-8-fluorooctane dictate its behavior in reactions, its handling requirements, and its purification methods. The data presented below are compiled from various chemical databases and supplier specifications.
The Scientific Core: Heterobifunctional Reactivity
The primary utility of 1-Chloro-8-fluorooctane in organic synthesis stems from the differential reactivity of the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds. The C-Cl bond is significantly more susceptible to nucleophilic substitution than the robust C-F bond. This disparity allows for selective functionalization at the chlorinated terminus while preserving the fluoride for subsequent transformations.
Causality of Reactivity:
Bond Strength : The C-F bond is one of the strongest single bonds in organic chemistry (dissociation energy ~485 kJ/mol), whereas the C-Cl bond is considerably weaker (~340 kJ/mol).
Leaving Group Ability : The chloride ion (Cl⁻) is a much better leaving group than the fluoride ion (F⁻) in nucleophilic substitution reactions. This is due to its larger size, greater polarizability, and lower basicity compared to fluoride.
This selective reactivity enables a synthetic strategy where the molecule acts as a versatile eight-carbon linker, allowing for orthogonal chemical modifications at each end of the alkyl chain.
Caption: Differential reactivity of 1-Chloro-8-fluorooctane.
Synthetic Protocol: A Conceptual Approach
While multiple specific synthetic routes exist, a common and illustrative method involves the transformation of a readily available precursor like 8-fluorooctan-1-ol. The conversion of the terminal alcohol to a chloride is a standard organic transformation. The choice of chlorinating agent is critical for ensuring high yield and compatibility with the existing fluoride moiety.
Objective: To synthesize 1-Chloro-8-fluorooctane from 8-fluorooctan-1-ol.
Chosen Reagent: Thionyl chloride (SOCl₂) with a tertiary amine base (e.g., pyridine or triethylamine).
Rationale : The reaction of alcohols with thionyl chloride is a reliable method for producing alkyl chlorides. It proceeds via a chlorosulfite intermediate. The byproducts (SO₂ and HCl) are gases, which simplifies purification. The addition of a base is crucial to neutralize the HCl generated, preventing potential side reactions.
Step-by-Step Methodology
Reaction Setup : A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl) is charged with 8-fluorooctan-1-ol and a suitable anhydrous solvent (e.g., dichloromethane).
Cooling : The reaction vessel is cooled in an ice bath to 0°C to control the initial exothermic reaction.
Base Addition : Pyridine or triethylamine (1.1 equivalents) is added to the solution.
Reagent Addition : Thionyl chloride (1.1 equivalents) is dissolved in the anhydrous solvent and added dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0°C.
Reaction Progression : After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. It is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup : The reaction mixture is cooled, and the excess solvent is removed under reduced pressure. The residue is quenched by carefully adding cold water. The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether).
Purification : The combined organic extracts are washed with dilute acid (to remove the base), saturated sodium bicarbonate solution, and brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated. The crude product is purified by fractional distillation under reduced pressure to yield pure 1-Chloro-8-fluorooctane.
Caption: Workflow for the synthesis of 1-Chloro-8-fluorooctane.
Applications in Research and Development
1-Chloro-8-fluorooctane serves as a valuable building block for creating more complex molecules, particularly in the fields of medicinal chemistry and materials science.[2] Its bifunctional nature allows for the sequential introduction of different functionalities.
Pharmaceutical Synthesis : It can be used to introduce a fluorinated alkyl chain into a drug candidate. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity. The chloro- end can be converted to other functional groups like amines, azides, or thiols to link the chain to a core scaffold.
Surfactant and Materials Science : The compound can act as a precursor for specialized surfactants or polymers where a fluorinated tail and a functional head group are desired.[5]
Chemical Probes : It can be used to synthesize chemical probes for studying biological systems, with one end for targeting and the other (containing the stable fluorine) for detection via ¹⁹F-NMR spectroscopy.
Safety, Handling, and Storage
Proper handling of 1-Chloro-8-fluorooctane is essential to ensure laboratory safety.[2]
Hazards : The compound is an irritant to the eyes, skin, and respiratory system.[5] Upon heating to decomposition, it can emit highly toxic fumes of hydrogen chloride and hydrogen fluoride.[2][3] It has been reported as poisonous by intraperitoneal and subcutaneous routes in mouse toxicity studies.[3]
Personal Protective Equipment (PPE) : Always use in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]
Storage : Store the container tightly closed in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[5]
Fire Safety : The compound has a flash point of 75.5°C, indicating moderate flammability.[2] Use appropriate extinguishing media such as carbon dioxide, dry powder, or alcohol-resistant foam.
A Technical Guide to the Spectroscopic Characterization of 1-Chloro-8-fluorooctane
This guide provides a comprehensive technical overview of the expected spectroscopic data for 1-Chloro-8-fluorooctane. Designed for researchers, scientists, and professionals in drug development, this document delves int...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the expected spectroscopic data for 1-Chloro-8-fluorooctane. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical interpretation of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra of this bifunctionalized alkane. While experimental data for this specific molecule is not widely available, this guide synthesizes established spectroscopic principles and data from analogous compounds to provide a robust predictive analysis.
Introduction
1-Chloro-8-fluorooctane (C₈H₁₆ClF) is a halogenated alkane featuring two different halogen atoms at the terminal positions of an eight-carbon chain.[1][2][3] This unique structure makes it an interesting candidate for synthetic chemistry and materials science, potentially serving as a building block for more complex molecules. Understanding its spectroscopic signature is paramount for its identification, purity assessment, and for tracking its transformations in chemical reactions. This guide will provide a detailed exposition of the expected ¹H NMR, ¹³C NMR, Mass, and Infrared spectra.
Molecular Structure and Spectroscopic Implications
The structure of 1-Chloro-8-fluorooctane, with a chlorine atom at one end and a fluorine atom at the other, dictates a distinct pattern in its spectra. The electronegativity of the halogens will significantly influence the chemical shifts of adjacent protons and carbons in the NMR spectra. The presence of both chlorine and fluorine, each with characteristic isotopic patterns, will also shape the mass spectrum.
Caption: Molecular structure of 1-Chloro-8-fluorooctane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 1-Chloro-8-fluorooctane, both ¹H and ¹³C NMR will provide a wealth of structural information.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the methylene (-CH₂-) groups along the octane chain. The chemical shifts will be influenced by the proximity of the electronegative chlorine and fluorine atoms.
Predicted ¹H NMR Data:
Protons (Position)
Predicted Chemical Shift (ppm)
Predicted Multiplicity
Predicted Coupling Constants (Hz)
H-1
~3.5
Triplet
~7
H-8
~4.5
Triplet of Triplets
JH-F ~47, JH-H ~7
H-2
~1.8
Quintet
~7
H-7
~1.7
Quintet
~7
H-3 to H-6
~1.3-1.4
Multiplet
-
Rationale for Predictions:
H-1: The protons on the carbon adjacent to the chlorine atom are expected to be deshielded and appear at a chemical shift of around 3.5 ppm, similar to what is observed for 1-chlorooctane.[4][5] The signal will be a triplet due to coupling with the two adjacent protons on C-2.
H-8: The protons on the carbon bonded to the fluorine atom will be significantly deshielded, appearing further downfield at approximately 4.5 ppm. A large coupling to the spin-1/2 fluorine nucleus will split this signal into a triplet of triplets.
H-2 and H-7: These protons will be slightly deshielded by the adjacent halogens and are expected to appear as quintets due to coupling with the protons on C-1 and C-3 (for H-2) and C-6 and C-8 (for H-7).
H-3 to H-6: The protons in the middle of the alkyl chain will be the least affected by the halogens and will appear as a complex, overlapping multiplet in the typical aliphatic region of 1.3-1.4 ppm.
Experimental Protocol for ¹H NMR:
Sample Preparation: Dissolve approximately 5-10 mg of 1-Chloro-8-fluorooctane in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for good signal-to-noise (e.g., 16 scans), and a relaxation delay of at least 1 second.
Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the eight unique carbon environments in the molecule. The chemical shifts will again be influenced by the electronegative halogens.
Predicted ¹³C NMR Data:
Carbon (Position)
Predicted Chemical Shift (ppm)
C-1
~45
C-8
~84 (JC-F ~165 Hz)
C-2
~33
C-7
~30 (JC-F ~20 Hz)
C-3
~27
C-6
~25 (JC-F ~6 Hz)
C-4
~29
C-5
~29
Rationale for Predictions:
C-1: The carbon attached to chlorine will be shifted downfield to around 45 ppm.[6]
C-8: The carbon bonded to fluorine will experience a strong downfield shift to approximately 84 ppm and will exhibit a large one-bond coupling constant (¹JC-F) of about 165 Hz.
C-2 and C-7: These carbons will show a smaller downfield shift due to the beta-effect of the halogens. The carbon at position 7 will also show a two-bond coupling to fluorine (²JC-F) of around 20 Hz.
C-3 and C-6: The gamma-effect of the halogens will be smaller, and the carbon at position 6 will exhibit an even smaller three-bond coupling to fluorine (³JC-F).
C-4 and C-5: These central carbons will be least affected and will have chemical shifts typical for internal methylene groups in an alkane chain.[6]
Experimental Protocol for ¹³C NMR:
Sample Preparation: Use the same sample prepared for ¹H NMR.
Instrument Setup: Use a 100 MHz or higher frequency for carbon observation.
Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024) will be necessary due to the low natural abundance of ¹³C. A spectral width of ~220 ppm is appropriate.
Processing: Fourier transform, phase correct, and reference the spectrum.
Caption: Relationship between structure and NMR spectral features.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-Chloro-8-fluorooctane, the presence of chlorine will be evident from its characteristic isotopic pattern (³⁵Cl:³⁷Cl ≈ 3:1).
Predicted Mass Spectrum Data:
m/z
Ion
Comments
166/168
[M]⁺
Molecular ion peak, showing the M and M+2 pattern for chlorine.
131
[M - Cl]⁺
Loss of a chlorine radical.
147
[M - F]⁺
Loss of a fluorine radical (less likely).
91/93
[C₆H₁₂Cl]⁺
Alpha-cleavage at the C-C bond adjacent to the fluorine.
75
[C₄H₈F]⁺
Alpha-cleavage at the C-C bond adjacent to the chlorine.
Rationale for Fragmentation:
Molecular Ion: The molecular ion peak will be observed at m/z 166 for the ³⁵Cl isotope and at m/z 168 for the ³⁷Cl isotope, with a relative intensity of approximately 3:1.[7][8]
Alpha-Cleavage: The most common fragmentation pathway for alkyl halides is alpha-cleavage, where the bond between the carbon bearing the halogen and the adjacent carbon is broken.[9][10] This will lead to the formation of characteristic fragment ions.
Loss of Halogen: Direct loss of a halogen radical from the molecular ion is also a possible fragmentation pathway.
Experimental Protocol for Mass Spectrometry (Electron Ionization):
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.
Analysis: Scan a mass range of approximately m/z 30-200.
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. In 1-Chloro-8-fluorooctane, the key vibrational modes will be the C-H and C-halogen stretches.
Predicted IR Data:
Wavenumber (cm⁻¹)
Vibration
2850-2960
C-H stretching (alkane)
1450-1470
C-H bending (alkane)
1000-1100
C-F stretching
650-750
C-Cl stretching
Rationale for Predictions:
C-H Vibrations: The spectrum will be dominated by the characteristic C-H stretching and bending vibrations of the long alkyl chain.[11]
C-F and C-Cl Stretches: The C-F and C-Cl stretching vibrations are expected in the fingerprint region of the spectrum. The C-F stretch typically appears as a strong band between 1000-1100 cm⁻¹, while the C-Cl stretch is found at lower wavenumbers, between 650-750 cm⁻¹.[12]
Experimental Protocol for IR Spectroscopy (ATR):
Sample Preparation: Place a small drop of the liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
Instrument Setup: Use a standard Fourier Transform Infrared (FTIR) spectrometer.
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 32) to obtain a good quality spectrum.
Processing: Perform a background subtraction and identify the key absorption bands.
Caption: Workflow for spectroscopic analysis.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for 1-Chloro-8-fluorooctane. By understanding the expected ¹H NMR, ¹³C NMR, Mass, and Infrared spectra, researchers can confidently identify and characterize this molecule. The principles outlined here, based on the fundamental concepts of spectroscopy and comparison with analogous compounds, serve as a valuable resource for anyone working with this or similar halogenated alkanes. The provided experimental protocols offer a starting point for acquiring high-quality data.
References
PubChem. (n.d.). 1-Chlorooctane. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). Octane, 1-chloro-8-fluoro-. National Center for Biotechnology Information. Retrieved from [Link]
NIST. (n.d.). Octane, 1-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
SpectraBase. (n.d.). Octane, 1-chloro-. Wiley. Retrieved from [Link]
Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]
NIH. (2020). Distinguishing between halogenated alkanes containing the same halogen based on the reaction kinetic parameter using negative ion mobility spectrometry at atmospheric pressure. National Institutes of Health. Retrieved from [Link]
ResearchGate. (2019). Distinguishing between halogenated alkanes containing the same halogen based on the reaction kinetic parameter using negative ion mobility spectrometry at atmospheric pressure. Retrieved from [Link]
Chemistry LibreTexts. (2023). Halogenation of Alkanes. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). C8H18 C-13 nmr spectrum of octane. Retrieved from [Link]
Study Mind. (n.d.). Introduction to Halogenoalkanes (A-Level Chemistry). Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). C3H7Cl CH3CH2CH2Cl infrared spectrum of 1-chloropropane. Retrieved from [Link]
NIST. (n.d.). Octane, 1-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
SpectraBase. (n.d.). Octane, 1-chloro- [FTIR]. Wiley. Retrieved from [Link]
An In-depth Technical Guide to the Solubility of 1-Chloro-8-fluorooctane in Organic Solvents
Prepared by: Gemini, Senior Application Scientist Introduction In the landscape of pharmaceutical research and drug development, a thorough understanding of the physicochemical properties of novel chemical entities is pa...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of pharmaceutical research and drug development, a thorough understanding of the physicochemical properties of novel chemical entities is paramount. Among these, solubility stands out as a critical determinant of a compound's behavior in various stages of development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility of 1-chloro-8-fluorooctane, a unique bifunctionalized alkane with potential applications as a versatile building block in organic synthesis.[1]
This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings of the solubility of 1-chloro-8-fluorooctane, leveraging the Hansen Solubility Parameter (HSP) framework to predict its miscibility with a range of common organic solvents. Furthermore, this guide will present a detailed, field-proven experimental protocol for the empirical determination of its solubility, ensuring a self-validating system for generating reliable and reproducible data.
Physicochemical Properties of 1-Chloro-8-fluorooctane
A foundational understanding of a molecule's intrinsic properties is essential for interpreting its solubility characteristics. 1-Chloro-8-fluorooctane is a colorless liquid at room temperature.[2] Its key physicochemical properties are summarized in the table below.
The molecule possesses a long aliphatic chain, which imparts a significant non-polar character. However, the terminal chloro and fluoro groups introduce polarity due to the electronegativity difference between the halogens and carbon. The carbon-chlorine bond is more reactive towards nucleophilic substitution compared to the highly stable carbon-fluorine bond.[6] This differential reactivity, coupled with its solubility profile, makes it an interesting candidate for sequential chemical modifications.
Theoretical Prediction of Solubility using Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" is a cornerstone of solubility prediction. The Hansen Solubility Parameter (HSP) model provides a more nuanced, quantitative framework for this principle by deconstructing the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[7] The closer the HSP values of a solute and a solvent are in three-dimensional Hansen space, the more likely they are to be miscible.
Estimated Hansen Solubility Parameters for 1-Chloro-8-fluorooctane:
Parameter
Estimated Value (MPa⁰⁵)
Rationale
δD (Dispersion)
~16.5
Based on the long alkyl chain, similar to other long-chain alkanes.
δP (Polar)
~3.5
An intermediate value reflecting the presence of both C-Cl and C-F bonds.
δH (Hydrogen Bonding)
~2.0
Minimal hydrogen bonding capability.
Using these estimated parameters, we can predict the miscibility of 1-chloro-8-fluorooctane with various organic solvents by calculating the Hansen Solubility Parameter distance (Ra). A smaller Ra value suggests a higher likelihood of miscibility.
Predicted Solubility of 1-Chloro-8-fluorooctane in Common Organic Solvents:
Solvent
δD (MPa⁰⁵)
δP (MPa⁰⁵)
δH (MPa⁰⁵)
Ra (Predicted)
Predicted Solubility
n-Hexane
14.9
0.0
0.0
Low
High
Toluene
18.0
1.4
2.0
Low
High
Chloroform
17.8
3.1
5.7
Moderate
Moderate to High
Ethyl Acetate
15.8
5.3
7.2
High
Moderate
Acetone
15.5
10.4
7.0
High
Low to Moderate
Ethanol
15.8
8.8
19.4
Very High
Low
Methanol
15.1
12.3
22.3
Very High
Very Low
Water
15.5
16.0
42.3
Extremely High
Insoluble
Note: The Ra values are qualitative predictions (Low, Moderate, High) based on the estimated HSP of 1-chloro-8-fluorooctane. Lower Ra values indicate better solubility.
This predictive table serves as a valuable initial screening tool for solvent selection in synthesis, purification, and formulation development involving 1-chloro-8-fluorooctane.
Experimental Protocol for Determining Solubility
While theoretical predictions are useful, empirical determination of solubility is essential for accurate and reliable data. The following protocol provides a robust, step-by-step methodology for determining the solubility of 1-chloro-8-fluorooctane in various organic solvents. This method is designed to be self-validating by ensuring clear, observable endpoints.
Objective:
To determine the qualitative and semi-quantitative solubility of 1-chloro-8-fluorooctane in a range of organic solvents at ambient temperature.
Materials and Equipment:
1-Chloro-8-fluorooctane (solute)
A range of organic solvents (e.g., n-hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol)
Calibrated positive displacement micropipettes
Small, clear glass vials with screw caps (e.g., 4 mL)
Vortex mixer
Safety glasses, lab coat, and appropriate chemical-resistant gloves
Experimental Workflow Diagram:
Caption: Experimental workflow for determining the solubility of 1-chloro-8-fluorooctane.
Step-by-Step Procedure:
Preparation:
Label a series of clean, dry glass vials with the names of the organic solvents to be tested.
Using a calibrated micropipette, add 1.0 mL of each respective solvent to the appropriately labeled vial.
Solubility Titration:
To the first vial, add a small, known volume (e.g., 10 µL) of 1-chloro-8-fluorooctane.
Cap the vial securely and vortex the mixture for 30 seconds to ensure thorough mixing.
Visually inspect the solution against a well-lit background. A completely clear and homogenous solution indicates miscibility at that concentration. The presence of cloudiness, an emulsion, or distinct layers indicates immiscibility or partial solubility.
If the solution is clear, continue adding 10 µL aliquots of 1-chloro-8-fluorooctane, vortexing and observing after each addition.
Continue this process until the first sign of persistent cloudiness or phase separation is observed. This is the saturation point.
Data Recording and Analysis:
Record the total volume of 1-chloro-8-fluorooctane added to reach the saturation point for each solvent.
Calculate the solubility in terms of volume/volume percentage (v/v %) or, by using the density of 1-chloro-8-fluorooctane, convert the result to grams per 100 mL of solvent.
For solvents in which the addition of a large volume of the solute does not result in immiscibility, the two liquids can be considered fully miscible.
Causality and Self-Validation:
Why start with a small aliquot of solute? This allows for a more precise determination of the saturation point. Adding large volumes at once could overshoot the solubility limit, leading to inaccurate results.
Why vortex for a set time? Consistent mixing ensures that the system reaches equilibrium and that any observed immiscibility is not due to insufficient mixing.
How is the protocol self-validating? The visual clarity of the solution provides a distinct and unambiguous endpoint. A clear solution validates miscibility, while any deviation from clarity indicates the limit of solubility has been reached or exceeded. This reliance on a clear, observable physical change minimizes subjective interpretation.
Conclusion
The solubility of 1-chloro-8-fluorooctane is a key parameter influencing its utility in scientific and industrial applications. This guide has provided a dual approach to understanding its solubility profile. The theoretical framework of Hansen Solubility Parameters offers a powerful predictive tool for initial solvent screening, suggesting high solubility in non-polar solvents like hexane and toluene, and poor solubility in highly polar solvents such as water and methanol.
To complement these predictions, a detailed and robust experimental protocol has been outlined. This procedure, grounded in the principles of clear, observable endpoints, provides a reliable method for the empirical determination of solubility. By integrating theoretical predictions with practical experimental validation, researchers and drug development professionals can make informed decisions regarding the use of 1-chloro-8-fluorooctane in their workflows, ultimately accelerating the pace of innovation.
References
Vertex AI Search. (n.d.). Exploring 1-Chloro-8-Fluorooctane: Properties, Applications, and Suppliers.
Theoretical Investigations of 1-Chloro-8-fluorooctane: A Computational Guide for Drug Discovery and Materials Science
Abstract This technical guide provides a comprehensive theoretical framework for the study of 1-Chloro-8-fluorooctane (CAS No. 593-14-6), a bifunctional haloalkane with significant potential in pharmaceutical and materia...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive theoretical framework for the study of 1-Chloro-8-fluorooctane (CAS No. 593-14-6), a bifunctional haloalkane with significant potential in pharmaceutical and material science applications. In the absence of extensive experimental and theoretical literature on this specific molecule, this paper outlines a detailed computational methodology for characterizing its structural, electronic, and reactive properties. By leveraging established principles of computational chemistry, we present a roadmap for researchers to elucidate the conformational landscape, electronic structure, and potential intermolecular interactions of 1-Chloro-8-fluorooctane, thereby enabling its rational application in novel molecular design. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile chemical intermediate.
Introduction: The Promise of a Bifunctional Building Block
1-Chloro-8-fluorooctane is a unique linear-chain hydrocarbon featuring two different halogen atoms at its termini.[1][2][3] Its molecular formula is C8H16ClF, and it presents as a colorless liquid at room temperature.[2][3] The key to its utility lies in the differential reactivity of the carbon-chlorine and carbon-fluorine bonds. The C-Cl bond is more susceptible to nucleophilic substitution, while the C-F bond is significantly stronger and less reactive, often imparting desirable properties such as increased metabolic stability and enhanced binding affinity in bioactive molecules.[4] This dichotomy makes 1-Chloro-8-fluorooctane a valuable intermediate for the synthesis of complex organic compounds where sequential and selective functionalization is required.[1][4]
The applications of this molecule are diverse, ranging from the development of advanced polymers and specialized materials to its use as a crucial building block in the pharmaceutical industry.[1] The introduction of fluorine into drug candidates is a well-established strategy to modulate their pharmacokinetic and pharmacodynamic profiles.[1]
Physicochemical Properties: An Overview
A summary of the known physical and chemical properties of 1-Chloro-8-fluorooctane is presented in Table 1. These properties provide the foundational data for initiating theoretical studies and for the validation of computational models.
Theoretical Framework: A Roadmap for In-Silico Analysis
The following sections outline a comprehensive computational workflow to characterize the molecular properties of 1-Chloro-8-fluorooctane. This workflow is designed to provide a deep understanding of its conformational preferences, electronic structure, and reactivity.
Molecular Structure and Conformational Analysis
The eight-carbon chain of 1-Chloro-8-fluorooctane allows for significant conformational flexibility. Understanding the preferred three-dimensional structures is crucial as they dictate the molecule's overall shape, polarity, and how it interacts with other molecules.
The conformational landscape of a flexible molecule like 1-Chloro-8-fluorooctane is determined by a delicate balance of steric and electrostatic interactions. The relative orientations of the chloro- and fluoro- substituents, as well as the torsional angles of the carbon-carbon bonds, will define a set of low-energy conformers. Identifying these stable conformers is the first step in predicting the molecule's behavior in different environments. For instance, in a biological context, only a specific conformer might be able to bind to a target protein.
A systematic conformational search can be performed using molecular mechanics or quantum mechanics methods. A typical workflow would involve:
Initial Structure Generation: A starting 3D structure of 1-Chloro-8-fluorooctane is built using a molecular editor.
Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface. This can be achieved using methods like molecular dynamics simulations or by systematically rotating all rotatable bonds.
Geometry Optimization and Energy Minimization: All generated conformers are then subjected to geometry optimization to find the nearest local energy minimum. A suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*, would be appropriate for this step.
Frequency Analysis: A frequency calculation is performed on each optimized conformer to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.
Population Analysis: The relative populations of the stable conformers at a given temperature can be calculated using the Boltzmann distribution based on their Gibbs free energies.
Caption: A proposed computational workflow for the conformational analysis of 1-Chloro-8-fluorooctane.
Electronic Properties and Reactivity Descriptors
The electronic structure of 1-Chloro-8-fluorooctane governs its reactivity. The polarized C-Cl and C-F bonds are the primary sites for chemical reactions.[7][8]
By calculating various electronic properties, we can predict the molecule's reactivity and its potential for intermolecular interactions. For example, the distribution of electron density will indicate the most likely sites for nucleophilic or electrophilic attack.
Using the optimized geometries of the most stable conformers, the following electronic properties can be calculated at a higher level of theory (e.g., B3LYP/6-311+G**):
Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites for electrophilic and nucleophilic attack, respectively.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge distribution and intramolecular interactions, such as hyperconjugation, which can influence the stability of different conformers.
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and electrophilicity index can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.
Caption: A workflow for the analysis of electronic properties and reactivity of 1-Chloro-8-fluorooctane.
Potential Applications in Drug Development and Materials Science
The theoretical insights gained from the proposed computational studies can directly inform the application of 1-Chloro-8-fluorooctane in various fields.
Drug Development
In drug design, 1-Chloro-8-fluorooctane can be used as a linker to connect different pharmacophores or to introduce a fluorinated alkyl chain to a lead compound.[1] A thorough understanding of its conformational preferences is essential for designing linkers with the optimal length and flexibility to position the pharmacophores correctly within a binding site. The electronic properties will guide the chemical modifications of the chloro-end of the molecule.
Materials Science
In materials science, this molecule can be a precursor for synthesizing fluorinated polymers and surfactants.[1] The predicted reactivity of the C-Cl bond will be crucial for polymerization reactions. The conformational analysis can help in understanding how these molecules might self-assemble or pack in the solid state, influencing the macroscopic properties of the resulting material.
Conclusion
While 1-Chloro-8-fluorooctane is a commercially available and synthetically useful molecule, a detailed theoretical characterization is currently lacking. This guide has presented a comprehensive computational methodology to bridge this knowledge gap. By systematically investigating its conformational landscape and electronic properties, researchers can unlock the full potential of this versatile bifunctional building block for applications in drug discovery, materials science, and beyond. The proposed theoretical framework provides a clear and actionable roadmap for future in-silico studies, paving the way for the rational design of novel molecules and materials based on the unique properties of 1-Chloro-8-fluorooctane.
References
Exploring the Synthesis and Applications of 1-Chloro-8-fluorooctane. (n.d.).
1-Chloro-8-fluorooctane - ChemBK. (2024, April 9).
Exploring 1-Chloro-8-Fluorooctane: Properties, Applications, and Suppliers. (n.d.).
1-Chloro-8-fluorooctane 593-14-6 wiki - Guidechem. (n.d.).
Physical Properties of Haloalkanes - BYJU'S. (n.d.).
Physical Properties of Haloalkanes and Haloarenes | CK-12 Foundation. (2026, January 1).
An In-Depth Technical Guide to the Discovery and History of 1-Chloro-8-fluorooctane
Introduction: The Strategic Importance of Bifunctional Halogenated Alkanes In the landscape of synthetic organic chemistry, bifunctional molecules serve as indispensable building blocks for the construction of complex mo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Bifunctional Halogenated Alkanes
In the landscape of synthetic organic chemistry, bifunctional molecules serve as indispensable building blocks for the construction of complex molecular architectures. Among these, long-chain alkanes featuring distinct halogen atoms at each terminus offer a unique platform for sequential and selective chemical transformations. 1-Chloro-8-fluorooctane (CAS No. 593-14-6) epitomizes this class of compounds. Its eight-carbon backbone provides flexibility, while the differential reactivity of the carbon-chlorine and carbon-fluorine bonds allows for a nuanced and controlled synthetic strategy. This guide provides a comprehensive exploration of the discovery and historical synthesis of 1-Chloro-8-fluorooctane, offering insights for researchers, scientists, and professionals in drug development and material science.
The utility of 1-Chloro-8-fluorooctane is particularly pronounced in the pharmaceutical industry. The incorporation of fluorine into organic molecules can significantly alter their pharmacokinetic properties, leading to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets.[1] The presence of a chloro-group at the opposing end of the octane chain provides a reactive handle for the introduction of other functional groups through nucleophilic substitution, making 1-Chloro-8-fluorooctane a versatile intermediate in the synthesis of novel therapeutic agents.
The Pioneering Synthesis: A Glimpse into Mid-20th Century Organofluorine Chemistry
The first documented synthesis of 1-Chloro-8-fluorooctane is attributed to F. L. M. Pattison and his collaborators in their 1956 publication in the Journal of Organic Chemistry. This work was part of a broader investigation into the synthesis and biological properties of toxic fluorine compounds. The synthesis of 1-Chloro-8-fluorooctane, along with other ω-chloro- and ω-iodo-1-fluoroalkanes, was a crucial step in understanding the structure-activity relationships of these novel compounds.
The synthetic approach employed by Pattison's group is a classic example of nucleophilic substitution, a cornerstone of organic synthesis. The strategy hinged on the conversion of a hydroxyl group into a better leaving group, followed by displacement with a fluoride ion. This multi-step process, characteristic of the era's synthetic methodologies, is outlined below.
Precursor Synthesis: The Foundation of the Molecule
The journey to 1-Chloro-8-fluorooctane begins with the preparation of a suitable precursor, 8-chloro-1-octanol. This intermediate can be synthesized from 1-octanol through various chlorination methods. A common and effective method involves the use of thionyl chloride (SOCl₂), which converts the primary alcohol into the corresponding alkyl chloride.[2] The gaseous byproducts (SO₂ and HCl) are easily removed, simplifying the purification of the desired product.[1]
Experimental Protocol: Synthesis of 8-Chloro-1-octanol
To a stirred solution of 1-octanol in a suitable solvent (e.g., pyridine), slowly add thionyl chloride (1.2 equivalents) at 0°C.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours.
Cool the mixture and carefully quench the excess thionyl chloride by pouring it over crushed ice.
Extract the product with an organic solvent such as diethyl ether.
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 8-chloro-1-octanol.
Activation of the Hydroxyl Group: The Tosylation Step
With 8-chloro-1-octanol in hand, the next critical step is the conversion of the terminal hydroxyl group into a good leaving group to facilitate the subsequent nucleophilic fluorination. Pattison's group utilized the well-established method of tosylation.[3] Reaction of 8-chloro-1-octanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine yields 1-chloro-8-(p-toluenesulphonyloxy)octane. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion.
Experimental Protocol: Synthesis of 1-Chloro-8-(p-toluenesulphonyloxy)octane [3]
Dissolve 8-chloro-1-octanol (17.7 g) in pyridine (50 ml) and cool the mixture to 0°C.
Add p-toluenesulfonyl chloride (20.5 g) portion-wise to the cooled solution.
Allow the reaction to proceed for one hour at 0°C.
Pour the reaction mixture onto ice and extract the product with diethyl ether.
Wash the ethereal solution with dilute hydrochloric acid to remove residual pyridine.
Dry the organic layer with magnesium sulfate and evaporate the solvent to obtain 1-chloro-8-(p-toluenesulphonyloxy)octane as an oil.
The Fluorination Reaction: Introducing the Key Atom
The final and most crucial step in the synthesis is the introduction of the fluorine atom. This was achieved through a nucleophilic substitution reaction where the tosylate group of 1-chloro-8-(p-toluenesulphonyloxy)octane is displaced by a fluoride ion. The fluoride source of choice in this historical context was typically an alkali metal fluoride, with potassium fluoride (KF) being a common reagent. This type of reaction, where a halide or a sulfonate leaving group is replaced by fluoride, is a variation of the broader class of reactions often referred to as the Swarts reaction, first reported by Frédéric Jean Edmond Swarts in 1892.[4]
Experimental Protocol: Synthesis of 1-Chloro-8-fluorooctane (Inferred from Pattison's work)
A mixture of 1-chloro-8-(p-toluenesulphonyloxy)octane and an excess of anhydrous potassium fluoride in a high-boiling polar aprotic solvent (e.g., diethylene glycol) is heated under reflux.
The reaction progress is monitored, and upon completion, the mixture is cooled.
The product, 1-Chloro-8-fluorooctane, is isolated by distillation from the reaction mixture.
Further purification can be achieved by fractional distillation under reduced pressure.
Causality in Experimental Choices: A Historical Perspective
The choice of this multi-step synthetic route by Pattison and his team was dictated by the chemical principles and available technologies of the time.
Why not direct fluorination? Direct fluorination of alkanes with elemental fluorine is a highly exothermic and non-selective process, often leading to a mixture of polyfluorinated products and fragmentation of the carbon skeleton. In the 1950s, controlling such reactions was exceedingly difficult and impractical for the synthesis of a monofluorinated product.
The necessity of a leaving group: The carbon-oxygen bond in alcohols is strong, and the hydroxide ion is a poor leaving group. Converting the hydroxyl group to a tosylate was a well-established and reliable method to create a substrate suitable for S(_N)2 reactions.
Choice of fluoride source: Anhydrous potassium fluoride was a readily available and effective source of nucleophilic fluoride for displacing leaving groups like tosylates. The use of a high-boiling solvent was necessary to achieve the temperatures required for the reaction to proceed at a reasonable rate.
Evolution of Synthetic Methodologies
While the fundamental principles of Pattison's synthesis remain valid, advancements in synthetic chemistry have introduced more efficient and milder methods for the preparation of 1-Chloro-8-fluorooctane and related compounds. Modern approaches might involve:
Direct conversion of alcohols to fluorides: Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues can directly convert alcohols to alkyl fluorides, potentially shortening the synthetic sequence.
Phase-transfer catalysis: The use of phase-transfer catalysts can enhance the solubility and reactivity of fluoride salts in organic solvents, allowing for lower reaction temperatures and improved yields in fluorination reactions.
Alternative leaving groups: While tosylates are effective, other sulfonate esters like mesylates and triflates can also be employed, sometimes offering different reactivity profiles.
Data Summary
Compound
Molecular Formula
Molecular Weight ( g/mol )
Boiling Point (°C)
8-Chloro-1-octanol
C₈H₁₇ClO
164.67
129-130 @ 11 mmHg
1-Chloro-8-(p-toluenesulphonyloxy)octane
C₁₅H₂₃ClO₃S
318.86
(Oil)
1-Chloro-8-fluorooctane
C₈H₁₆ClF
166.66
Not specified in historical context
Visualizing the Synthesis
Workflow for the Historical Synthesis of 1-Chloro-8-fluorooctane
Caption: Historical synthetic pathway to 1-Chloro-8-fluorooctane.
The Strategic Utility of 1-Chloro-8-fluorooctane in Modern Organic Synthesis: Application Notes and Protocols
Introduction: A Tale of Two Halogens on a Flexible Chain In the landscape of functionalized organic molecules, 1-chloro-8-fluorooctane (CAS No. 593-14-6) emerges as a uniquely versatile building block.
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Tale of Two Halogens on a Flexible Chain
In the landscape of functionalized organic molecules, 1-chloro-8-fluorooctane (CAS No. 593-14-6) emerges as a uniquely versatile building block. Its structure, an eight-carbon chain flanked by a chlorine atom at one terminus and a fluorine atom at the other, provides a fascinating case of differential reactivity that can be strategically exploited in multistep syntheses. The pronounced difference in the bond strengths of C-Cl and C-F, and their respective abilities to act as leaving groups, allows for selective functionalization, making this compound a valuable asset for researchers in medicinal chemistry, materials science, and drug development.
The carbon-chlorine bond is significantly more susceptible to nucleophilic substitution compared to the exceptionally strong carbon-fluorine bond.[1] This inherent property is the cornerstone of its utility, enabling chemists to introduce a nucleophile at the chlorinated end while preserving the fluorine atom for subsequent transformations or to impart specific physicochemical properties to the final molecule. The fluorinated alkyl chain can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2]
This guide provides an in-depth exploration of the applications of 1-chloro-8-fluorooctane, complete with detailed experimental protocols. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for reproducible and high-yield synthesis.
Physicochemical Properties of 1-Chloro-8-fluorooctane
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective use. The table below summarizes the key properties of 1-chloro-8-fluorooctane.
Application Note I: Selective Synthesis of ω-Fluoroalkylated Primary Amines via Gabriel Synthesis
The introduction of a fluorinated alkyl chain is a common strategy in medicinal chemistry to enhance the pharmacokinetic profile of a drug molecule. 1-Chloro-8-fluorooctane serves as an excellent starting material for the synthesis of 8-fluorooctan-1-amine, a valuable intermediate for introducing this fluorinated motif. The Gabriel synthesis provides a robust and reliable method for converting primary alkyl halides to primary amines, avoiding the over-alkylation often encountered with direct amination.[6][7]
Reaction Scheme:
Caption: Gabriel synthesis of 8-fluorooctan-1-amine from 1-chloro-8-fluorooctane.
Protocol 1: Synthesis of N-(8-Fluorooctyl)phthalimide
This protocol details the nucleophilic substitution of the chloride in 1-chloro-8-fluorooctane by potassium phthalimide. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the potassium cation, leaving the phthalimide anion more nucleophilic and accelerating the Sₙ2 reaction.[8][9]
Materials:
1-Chloro-8-fluorooctane (1.0 eq)
Potassium phthalimide (1.1 eq)
N,N-Dimethylformamide (DMF)
Equipment:
Round-bottom flask
Magnetic stirrer and stir bar
Heating mantle with temperature control
Condenser
Standard glassware for workup
Procedure:
To a stirred suspension of potassium phthalimide (1.1 eq) in DMF (approximately 5-10 mL per gram of 1-chloro-8-fluorooctane), add 1-chloro-8-fluorooctane (1.0 eq).
Heat the reaction mixture to 100 °C and stir for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water.
The N-(8-fluorooctyl)phthalimide product will precipitate out of the aqueous solution.
Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove any residual DMF and inorganic salts.
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol to yield a white solid.
Protocol 2: Synthesis of 8-Fluorooctan-1-amine via Hydrazinolysis
The cleavage of the N-alkylphthalimide to liberate the primary amine is efficiently achieved by hydrazinolysis, a method known as the Ing-Manske procedure.[6] Hydrazine hydrate acts as a nucleophile, attacking the carbonyl groups of the phthalimide ring, leading to the formation of a stable phthalhydrazide precipitate and the desired primary amine.
Materials:
N-(8-Fluorooctyl)phthalimide (1.0 eq)
Hydrazine hydrate (N₂H₄·H₂O) (1.5 eq)
Ethanol
Equipment:
Round-bottom flask
Magnetic stirrer and stir bar
Heating mantle
Condenser
Standard glassware for workup and distillation
Procedure:
Suspend N-(8-fluorooctyl)phthalimide (1.0 eq) in ethanol (approximately 10-15 mL per gram of starting material) in a round-bottom flask.
Add hydrazine hydrate (1.5 eq) to the suspension.
Heat the mixture to reflux and maintain for 2-4 hours. The formation of a dense white precipitate of phthalhydrazide will be observed.
Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.
Combine the filtrate and the washings. Remove the ethanol by rotary evaporation.
The resulting crude 8-fluorooctan-1-amine can be purified by distillation under reduced pressure to obtain a colorless liquid.
Application Note II: Synthesis of 8-Fluoro-octan-1-ol
For applications requiring a terminal hydroxyl group while retaining the fluoroalkane chain, 1-chloro-8-fluorooctane can be readily converted to 8-fluoro-octan-1-ol. This transformation is a classic example of a nucleophilic substitution reaction where the chloride is displaced by a hydroxide or a protected hydroxide equivalent.
Reaction Scheme:
Caption: Two-step synthesis of 8-fluoro-octan-1-ol.
Protocol 3: Synthesis of 8-Fluoro-octan-1-ol
Direct hydrolysis of primary alkyl chlorides with aqueous hydroxide can be slow and may lead to elimination byproducts. A more efficient and higher-yielding approach involves a two-step process: initial substitution with acetate followed by hydrolysis of the resulting ester.
Materials:
1-Chloro-8-fluorooctane (1.0 eq)
Sodium acetate (NaOAc) (1.5 eq)
Glacial acetic acid
Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl)
Diethyl ether
Equipment:
Round-bottom flask
Magnetic stirrer and stir bar
Heating mantle
Condenser
Separatory funnel
Rotary evaporator
Procedure:
Step 1: Synthesis of 8-Fluorooctyl acetate
In a round-bottom flask, dissolve 1-chloro-8-fluorooctane (1.0 eq) and sodium acetate (1.5 eq) in glacial acetic acid.
Heat the mixture to reflux for 12-18 hours. Monitor the reaction by TLC.
After cooling, pour the reaction mixture into water and extract with diethyl ether.
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 8-fluorooctyl acetate. This intermediate can often be used in the next step without further purification.
Step 2: Hydrolysis to 8-Fluoro-octan-1-ol
Dissolve the crude 8-fluorooctyl acetate in a mixture of ethanol and aqueous sodium hydroxide solution (10-20%).
Stir the mixture at room temperature or gently heat to 50-60 °C for 2-4 hours until the hydrolysis is complete (monitored by TLC).
Cool the mixture, remove the ethanol by rotary evaporation, and extract the aqueous residue with diethyl ether.
Wash the combined organic extracts with water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent to yield crude 8-fluoro-octan-1-ol.
Purify the product by distillation under reduced pressure.
Future Directions and Broader Applications
The strategic placement of two different halogens on a flexible alkyl chain makes 1-chloro-8-fluorooctane a precursor for a wide array of bifunctional molecules. Its utility extends to:
Polymer Chemistry: As a monomer or chain-transfer agent in the synthesis of fluorinated polymers, imparting properties such as low surface energy and high thermal stability.[8]
Radiopharmaceutical Chemistry: As a building block for the synthesis of PET (Positron Emission Tomography) imaging agents. The stable fluorine atom can be replaced with the positron-emitting isotope ¹⁸F in the final steps of a synthesis, or the chloro-end can be used to attach the fluorinated chain to a targeting moiety.
The protocols outlined in this guide provide a solid foundation for researchers to harness the synthetic potential of 1-chloro-8-fluorooctane. The principles of selective nucleophilic substitution at the chloro-terminus can be extended to a variety of nucleophiles, opening avenues for the creation of a diverse library of ω-fluoroalkylated compounds for various scientific endeavors.
References
Gabriel, S. (1887). Ueber eine Darstellungsweise primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224-2236. [Link]
Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines. [Link]
J&K Scientific LLC. (2025). Gabriel Synthesis. [Link]
PubChem. (n.d.). Octane, 1-chloro-8-fluoro-. National Center for Biotechnology Information. [Link]
Vertex AI Search. (n.d.).
Vertex AI Search. (n.d.). Fluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal.
Vertex AI Search. (n.d.).
Vertex AI Search. (n.d.).
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Vertex AI Search. (n.d.).
Open Access Journals at IU Indianapolis. (n.d.). The Alkylation Reaction of the Gabriel Synthesis. [Link]
Vertex AI Search. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central.
Vertex AI Search. (n.d.).
Mullard, A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8615-8645. [Link]
Vertex AI Search. (n.d.). The Essential Role of 1-Bromo-8-fluorooctane in Chemical Synthesis.
Vertex AI Search. (n.d.). Bifunctional Compounds - Robert S. Ward - Oxford University Press.
Vertex AI Search. (n.d.).
Vertex AI Search. (n.d.). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity - MDPI.
Vertex AI Search. (n.d.). Octane, 1-chloro- - the NIST WebBook.
Application Notes and Protocols: 1-Chloro-8-fluorooctane in Medicinal Chemistry
Introduction: The Strategic Advantage of Heterobifunctional Haloalkanes in Drug Discovery In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms into drug candidates is a well-establ...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Advantage of Heterobifunctional Haloalkanes in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms into drug candidates is a well-established approach to modulate their physicochemical and pharmacokinetic properties.[1][2][3] Among the diverse array of halogenated building blocks, 1-chloro-8-fluorooctane emerges as a particularly versatile reagent. Its unique heterobifunctional nature, featuring a reactive chloromethyl terminus and a more inert fluoroalkyl chain, offers medicinal chemists a powerful tool for the synthesis of complex molecular architectures.[4][5]
The differential reactivity of the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds is the cornerstone of 1-chloro-8-fluorooctane's utility. The C-Cl bond, being more polarized and weaker than the C-F bond, is significantly more susceptible to nucleophilic substitution.[6][7][8] This allows for selective functionalization at the chloro-end, while the fluorine atom can be retained to enhance metabolic stability, improve membrane permeability, or participate in favorable halogen bonding interactions within a biological target.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications of 1-chloro-8-fluorooctane as a building block in medicinal chemistry. It includes detailed protocols for key synthetic transformations, insights into experimental design, and safety considerations.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of 1-chloro-8-fluorooctane is paramount for its effective and safe use in the laboratory.
1-Chloro-8-fluorooctane is a combustible liquid and should be handled in a well-ventilated fume hood, away from open flames and sparks. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. It is reported to be toxic by intraperitoneal and subcutaneous routes.[4] Upon heating to decomposition, it may emit toxic fumes of chloride and fluoride.[4]
Core Synthetic Applications and Protocols
The differential reactivity of the two halogen atoms in 1-chloro-8-fluorooctane allows for a range of selective synthetic transformations. The more labile C-Cl bond can be targeted for nucleophilic substitution or Grignard reagent formation, leaving the robust C-F bond intact.
Protocol 1: Nucleophilic Substitution at the C-Cl Terminus
This protocol details a general procedure for the nucleophilic substitution of the chloride in 1-chloro-8-fluorooctane. This reaction is fundamental for introducing a variety of functional groups, such as azides, amines, thiols, and cyanides, which can serve as handles for further synthetic elaboration or as key pharmacophoric elements.
Applications of 1-Chloro-8-fluorooctane in Materials Science: A Technical Guide
Introduction: The Unique Potential of a Hetero-dihalogenated Alkane 1-Chloro-8-fluorooctane is a fascinating, yet underutilized, molecule in the realm of materials science. Its structure, an eight-carbon chain terminated...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Unique Potential of a Hetero-dihalogenated Alkane
1-Chloro-8-fluorooctane is a fascinating, yet underutilized, molecule in the realm of materials science. Its structure, an eight-carbon chain terminated by two different halogens, chlorine and fluorine, offers a unique platform for the design of novel polymers and functional surfaces. The key to its potential lies in the differential reactivity of the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds. The C-Cl bond is significantly more susceptible to nucleophilic substitution than the exceptionally strong and relatively inert C-F bond.[1][2][3][4][5] This disparity in reactivity allows for selective chemical transformations, enabling the synthesis of materials with precisely controlled architectures and functionalities. This guide will provide detailed application notes and protocols for the use of 1-chloro-8-fluorooctane in the synthesis of specialized polymers and the modification of material surfaces, opening new avenues for researchers and drug development professionals.
Physicochemical Properties of 1-Chloro-8-fluorooctane
A thorough understanding of the physicochemical properties of 1-chloro-8-fluorooctane is essential for its effective application. The following table summarizes key computed and experimental data for this compound.
Property
Value
Reference
Molecular Formula
C8H16ClF
Molecular Weight
166.66 g/mol
Boiling Point
198.1 °C at 760 mmHg
Density
0.939 g/cm³
Refractive Index
1.411
Flash Point
75.5 °C
Application I: Synthesis of Fluorinated Polyesters with Tunable Properties
The differential reactivity of 1-chloro-8-fluorooctane can be exploited to synthesize novel fluorinated polyesters. The chlorine terminus can participate in polymerization reactions, while the inert fluorine end-group can be preserved to impart desirable properties to the final polymer, such as hydrophobicity, chemical resistance, and low surface energy, characteristic of fluorinated coatings.[6][7][8][9]
Application Note: 1-Chloro-8-fluorooctane as a Versatile Precursor for Novel Main-Chain Fluorinated Polymers
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and materials scientists on the utilization of 1-chloro-8-fluorooctane as a monomer for the synthesis of novel fluorinated polym...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and materials scientists on the utilization of 1-chloro-8-fluorooctane as a monomer for the synthesis of novel fluorinated polymers. We delve into the unique chemical properties of this precursor, outline robust polymerization protocols based on Wurtz-type polycondensation, detail essential characterization techniques, and explore the potential applications of the resulting poly(8-fluorooctane).
Introduction: The Rationale for a New Fluoropolymer Precursor
Fluorinated polymers are a class of high-performance materials renowned for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and hydrophobicity.[1][2] These characteristics stem from the high bond energy of the carbon-fluorine (C-F) bond.[1] While polymers like Polytetrafluoroethylene (PTFE) are ubiquitous, there is a growing demand for new fluorinated polymers with tailored properties and processability.
1-Chloro-8-fluorooctane presents itself as a compelling, yet underexplored, bifunctional monomer. Its key feature is the differential reactivity of its two terminal halogen atoms. The carbon-chlorine (C-Cl) bond is significantly more labile and susceptible to nucleophilic attack and organometallic reactions compared to the robust C-F bond. This inherent reactivity difference allows for selective polymerization at the chlorinated end, leaving the fluorine atom intact and incorporated into the polymer backbone. This guide provides the foundational knowledge and actionable protocols to leverage this unique monomer for the synthesis of a novel main-chain fluorinated polymer, poly(8-fluorooctane).
Monomer Profile: 1-Chloro-8-fluorooctane
A thorough understanding of the precursor's properties is fundamental to designing a successful polymerization strategy.
Chemical Structure:
Cl-(CH₂)₈-F
Key Physicochemical Data:
Quantitative data for 1-Chloro-8-fluorooctane are summarized in the table below.
Reactivity Insights:
The synthetic utility of 1-chloro-8-fluorooctane hinges on the disparate reactivity of the C-Cl and C-F bonds.
C-Cl Bond: This bond is polarized and the chlorine atom is a good leaving group, making this site reactive towards strong nucleophiles and alkali metals. This is the primary site for polymerization reactions.
C-F Bond: This is one of the strongest single bonds in organic chemistry. It is generally unreactive under the conditions used to activate the C-Cl bond, ensuring its preservation in the final polymer structure. While it can be cleaved under specific conditions (e.g., with certain Grignard reagents), it remains inert during standard coupling reactions.
To polymerize a dihaloalkane monomer like 1-chloro-8-fluorooctane, a coupling reaction that forms carbon-carbon bonds is required. The Wurtz reaction, a classic method involving the reaction of alkyl halides with sodium metal, can be adapted into a polycondensation process.[5][6]
Mechanism Causality:
The Wurtz-type polycondensation proceeds via the formation of a highly reactive organosodium intermediate at the more reactive C-Cl end of the monomer. This intermediate then acts as a potent nucleophile, attacking the C-Cl bond of another monomer molecule in an Sₙ2-like fashion to form a dimer and release sodium chloride. This process repeats, extending the polymer chain.
The choice of sodium metal is critical; it is a powerful reducing agent capable of cleaving the C-Cl bond. The reaction is conducted in an anhydrous ether solvent (like diethyl ether or tetrahydrofuran) to stabilize the reactive organometallic intermediates and prevent quenching by protic impurities like water.[5][7]
Caption: Wurtz-type polycondensation of 1-chloro-8-fluorooctane.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and subsequent characterization of poly(8-fluorooctane).
Synthesis of Poly(8-fluorooctane) via Wurtz Polycondensation
Trustworthiness: This protocol includes rigorous anhydrous techniques and purification steps, which are critical for achieving a high degree of polymerization and ensuring the removal of inorganic byproducts.
Materials:
1-Chloro-8-fluorooctane (≥98% purity)
Sodium metal, stored under mineral oil
Anhydrous diethyl ether or tetrahydrofuran (THF)
Methanol (for quenching)
Hexanes (for washing)
Distilled water
Argon or Nitrogen gas (inert atmosphere)
Equipment:
Three-neck round-bottom flask
Reflux condenser
Dropping funnel
Magnetic stirrer and stir bar
Heating mantle
Schlenk line or inert gas manifold
Buchner funnel and filter paper
Protocol Steps:
Preparation: All glassware must be oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of inert gas (Argon or Nitrogen) to ensure anhydrous conditions.
Sodium Dispersion: In the three-neck flask, add anhydrous diethyl ether. Carefully cut small, clean pieces of sodium metal (e.g., 2.2 molar equivalents relative to the monomer) and add them to the flask. Heat the solvent to reflux and stir vigorously to create a fine dispersion of molten sodium. CAUTION: Handle sodium metal with extreme care; it is highly reactive with water and air.
Monomer Addition: Once the sodium is finely dispersed, cool the flask to room temperature. Dissolve 1-chloro-8-fluorooctane (1 molar equivalent) in anhydrous diethyl ether in the dropping funnel. Add the monomer solution dropwise to the stirred sodium dispersion over 1-2 hours. The reaction is exothermic; maintain a gentle reflux by controlling the addition rate or using a cooling bath if necessary.
Polymerization: After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours to drive the polymerization to completion. The mixture will likely become viscous and grayish as the polymer and sodium chloride precipitate.
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Very slowly and carefully, add methanol dropwise to quench any unreacted sodium metal. CAUTION: This is a highly exothermic and gas-evolving step (hydrogen gas is released). Ensure adequate ventilation and slow addition.
Isolation: Pour the quenched mixture into a beaker containing distilled water to dissolve the sodium chloride. The polymer will precipitate as a solid.
Purification: Collect the solid polymer by vacuum filtration using a Buchner funnel. Wash the polymer sequentially with copious amounts of distilled water (to remove all salts) and then with cold hexanes or methanol (to remove oligomers and unreacted monomer).
Drying: Dry the purified white polymer powder in a vacuum oven at 40-50 °C until a constant weight is achieved.
Workflow for Polymer Synthesis and Analysis
Caption: From monomer to characterized polymer workflow.
Characterization of Poly(8-fluorooctane)
To validate the success of the synthesis and understand the material's properties, a suite of analytical techniques should be employed.[8]
Technique
Purpose
Expected Result for Poly(8-fluorooctane)
¹H NMR
Structural verification
Broad peaks corresponding to the -(CH₂)₈- methylene protons. Absence of peaks associated with the -CH₂Cl group.
¹⁹F NMR
Confirmation of fluorine incorporation
A triplet signal confirming the -CH₂F end group, integrated along the polymer chain.
¹³C NMR
Detailed structural analysis
Peaks for the eight distinct carbons in the repeating methylene unit.
FT-IR Spectroscopy
Functional group analysis
Strong C-H stretching peaks (~2850-2950 cm⁻¹). A characteristic C-F stretching peak (~1000-1100 cm⁻¹). Absence of the C-Cl stretching peak (~650-750 cm⁻¹).
Gel Permeation Chromatography (GPC)
Molecular weight determination
Provides the number-average (Mn), weight-average (Mw) molecular weights, and the polydispersity index (PDI), indicating the success of polymerization and the breadth of chain lengths.
Thermogravimetric Analysis (TGA)
Thermal stability assessment
Determines the decomposition temperature, indicating the polymer's stability at elevated temperatures. Expected to be high due to the fluorinated nature.
Differential Scanning Calorimetry (DSC)
Thermal transition analysis
Identifies the glass transition temperature (Tg) and melting temperature (Tm), providing insight into the polymer's amorphous or semi-crystalline nature.
Potential Applications
Based on the expected properties derived from its fluorinated alkyl structure, poly(8-fluorooctane) is a candidate for several advanced applications:
Hydrophobic and Oleophobic Coatings: The presence of fluorine atoms along the backbone will impart low surface energy, making it ideal for creating water- and oil-repellent surfaces for textiles, electronics, and architectural coatings.[1][9]
Low-Friction Materials: Fluoropolymers are known for their low coefficient of friction. This polymer could be used in self-lubricating parts, specialty lubricants, and anti-graffiti surfaces.
High-Performance Dielectrics: The C-F bond's polarity and the overall nonpolar nature of the hydrocarbon chain suggest potential use as a dielectric material in capacitors and electronic components.
Biomedical Devices: The chemical inertness and potential biocompatibility could make it suitable for coating medical devices or for use in implantable systems.[10]
Conclusion
1-Chloro-8-fluorooctane is a highly promising precursor for the development of new main-chain fluorinated polymers. Its differential halide reactivity allows for straightforward polymerization via established methods like Wurtz-type polycondensation. The resulting polymer, poly(8-fluorooctane), is expected to exhibit the valuable properties characteristic of fluoropolymers, opening avenues for innovation in materials science, drug delivery, and advanced coatings. The protocols and characterization strategies outlined in this guide provide a robust framework for researchers to explore this exciting new material.
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Guan, Z., et al. "A New Strategy for the Synthesis of Fluorinated Polyurethane." ResearchGate, 2019. [Link]
IPCP. "Introduction to fluorinated POPs related to polymers and plastics." Accessed January 22, 2026. [Link]
Pinto, A. M., et al. "Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications." MDPI, 2020. [Link]
Glüge, J., et al. "An overview of the uses of per- and polyfluoroalkyl substances (PFAS)." RSC Publishing, 2020. [Link]
Embibe. "Chemical Reactions of Haloalkanes." Accessed January 22, 2026. [Link]
Guan, Z., et al. "A New Strategy for the Synthesis of Fluorinated Polyurethane." PMC - NIH, 2019. [Link]
LibreTexts Chemistry. "10.6: Reactions of Alkyl Halides - Grignard Reagents." Accessed January 22, 2026. [Link]
Defence Science and Technology Organisation. "Techniques for the Characterization of Fluoroelastomers." ResearchGate, 2003. [Link]
Rose, J. B. "Polymerisation and related reactions involving nucleophilic aromatic substitution." Journal of the Chemical Society, Perkin Transactions 2, 1974. [Link]
Unacademy. "Wurtz Reaction | Preparation of Alkanes from Alkyl halides | Haloalkanes." YouTube, 2023. [Link]
Chen, M., et al. "Synthesis of fluorinated polyethylene of different topologies via insertion polymerization with semifluorinated acrylates." Polymer Chemistry, 2018. [Link]
AQA. "A-level Chemistry Specification." Accessed January 22, 2026. [Link]
Wikipedia. "Wurtz reaction." Accessed January 22, 2026. [Link]
Scribd. "Wurtz Reaction: Mechanism and Examples." Accessed January 22, 2026. [Link]
Cheméo. "Chemical Properties of 1-Fluorooctane (CAS 463-11-6)." Accessed January 22, 2026. [Link]
Application Notes and Protocols: 1-Chloro-8-fluorooctane in the Synthesis of Advanced Agrochemicals
Introduction: The Strategic Advantage of Bifunctional Building Blocks in Agrochemical Design In the competitive landscape of modern agrochemical development, the strategic incorporation of specific structural motifs is p...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Advantage of Bifunctional Building Blocks in Agrochemical Design
In the competitive landscape of modern agrochemical development, the strategic incorporation of specific structural motifs is paramount to enhancing efficacy, metabolic stability, and target specificity. Among the vast arsenal of synthetic tools, bifunctional long-chain alkanes, such as 1-chloro-8-fluorooctane, have emerged as pivotal building blocks. Their unique architecture, featuring two distinct halogen atoms at opposing ends of a flexible carbon chain, offers a versatile platform for the synthesis of complex active ingredients.[1][2] The presence of both a reactive chlorine atom and a metabolically robust fluorine atom allows for selective, stepwise functionalization, enabling the precise construction of novel pesticides, herbicides, and fungicides.
The introduction of a fluorine atom, in particular, is a well-established strategy in agrochemical design to modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability, often leading to enhanced biological activity.[3][4][5] This document provides detailed application notes and a representative protocol for the utilization of 1-chloro-8-fluorooctane in the synthesis of a novel triazole fungicide, a class of agrochemicals renowned for their broad-spectrum activity.
Core Concept: Differential Reactivity and Selective Functionalization
The synthetic utility of 1-chloro-8-fluorooctane hinges on the differential reactivity of the carbon-chlorine and carbon-fluorine bonds. The C-Cl bond is significantly more susceptible to nucleophilic substitution than the exceptionally strong C-F bond. This disparity in reactivity allows for the selective displacement of the chloride ion by a suitable nucleophile while leaving the fluorine atom intact. This principle is fundamental to the protocol outlined below.
Application Focus: Synthesis of a Novel 8-Fluoro-1-(1,2,4-triazol-1-yl)octane Fungicide
This section details a representative synthetic protocol for the preparation of a hypothetical, yet mechanistically sound, triazole fungicide utilizing 1-chloro-8-fluorooctane as a key intermediate. Triazole fungicides are a cornerstone of modern crop protection, and the introduction of a fluorinated alkyl chain can enhance their systemic properties and resistance to metabolic degradation.
Reaction Principle
The synthesis proceeds via a nucleophilic substitution reaction, wherein the sodium salt of 1,2,4-triazole acts as the nucleophile, displacing the chloride from 1-chloro-8-fluorooctane. This reaction forges a new carbon-nitrogen bond, tethering the fluorinated octyl chain to the biologically active triazole heterocycle.
Experimental Workflow Diagram
Caption: Synthetic workflow for the preparation of a novel triazole fungicide.
Detailed Step-by-Step Protocol
Materials:
Reagent/Solvent
CAS Number
Molecular Formula
Purity
Supplier
1-Chloro-8-fluorooctane
593-14-6
C₈H₁₆ClF
≥98%
Sigma-Aldrich
1,2,4-Triazole
288-88-0
C₂H₃N₃
≥99%
Acros Organics
Sodium Hydride (60% dispersion in mineral oil)
7646-69-7
NaH
60%
Alfa Aesar
Anhydrous Dimethylformamide (DMF)
68-12-2
C₃H₇NO
≥99.8%
Fisher Scientific
Anhydrous Tetrahydrofuran (THF)
109-99-9
C₄H₈O
≥99.9%
EMD Millipore
Ethyl Acetate
141-78-6
C₄H₈O₂
HPLC Grade
VWR
Saturated Sodium Bicarbonate Solution
144-55-8
NaHCO₃
-
LabChem
Brine (Saturated NaCl solution)
7647-14-5
NaCl
-
LabChem
Anhydrous Magnesium Sulfate
7487-88-9
MgSO₄
-
J.T. Baker
Silica Gel (230-400 mesh)
7631-86-9
SiO₂
-
Sorbent Technologies
Procedure:
Preparation of the Nucleophile (Sodium 1,2,4-triazolide):
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 1,2,4-triazole (1.0 eq).
Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred slurry at 0 °C (ice bath).
Causality: Sodium hydride is a strong base that deprotonates the acidic N-H of the triazole ring, generating the highly nucleophilic sodium 1,2,4-triazolide in situ. The use of an anhydrous solvent is critical to prevent quenching of the sodium hydride.
Allow the reaction mixture to stir at room temperature for 1 hour under a nitrogen atmosphere. The evolution of hydrogen gas should cease, indicating complete formation of the sodium salt.
Nucleophilic Substitution Reaction:
In a separate 500 mL round-bottom flask, dissolve 1-chloro-8-fluorooctane (1.2 eq) in anhydrous dimethylformamide (DMF).
Causality: DMF is a polar aprotic solvent that effectively solvates the sodium cation of the nucleophile, enhancing its reactivity. It also has a sufficiently high boiling point for the subsequent heating step.
Carefully transfer the previously prepared sodium 1,2,4-triazolide slurry to the solution of 1-chloro-8-fluorooctane in DMF via cannula.
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Work-up and Purification:
After the reaction is complete, cool the mixture to room temperature.
Slowly quench the reaction by adding deionized water.
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
Causality: The aqueous work-up removes DMF and inorganic salts. The bicarbonate wash neutralizes any remaining acidic species, and the brine wash helps to remove residual water from the organic phase.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 8-fluoro-1-(1,2,4-triazol-1-yl)octane.
Expected Results and Data
Parameter
Expected Value
Yield
75-85%
Appearance
Colorless to pale yellow oil
¹H NMR
Consistent with the structure of 8-fluoro-1-(1,2,4-triazol-1-yl)octane
¹⁹F NMR
A characteristic triplet of triplets, confirming the presence of the terminal fluorine
Mass Spectrometry (ESI+)
[M+H]⁺ peak corresponding to the molecular weight of the product
Logical Framework for Synthesis
Caption: Logical relationship between reactant properties and synthetic outcome.
Conclusion and Future Perspectives
The protocol detailed above serves as a robust template for the synthesis of novel agrochemicals leveraging the unique properties of 1-chloro-8-fluorooctane. The differential reactivity of the two halogen atoms provides a reliable handle for selective functionalization, opening avenues for the creation of diverse molecular architectures. Researchers in the field of agrochemical development can adapt this methodology to introduce the 8-fluorooctyl moiety into a wide range of biologically active scaffolds, thereby exploring new chemical space in the quest for more effective and environmentally benign crop protection solutions. Future work could involve the further functionalization of the triazole ring or the exploration of alternative nucleophiles to generate a library of candidate agrochemicals for biological screening.
References
Wang, Q., Song, H., & Wang, Q. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 33(2), 626-642. Retrieved from [Link]
Exploring 1-Chloro-8-Bromooctane: Properties, Applications, and Manufacturing. (n.d.). Retrieved from [Link]
A process for preparation of fungicidally active triazole compounds. (2019). Google Patents.
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (2021). ResearchGate. Retrieved from [Link]
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (2021). ScienceDirect. Retrieved from [Link]
Process for preparation of fungicidally active triazole compounds. (2022). Google Patents.
A process for preparation of fungicidally active triazole compounds. (2019). Google Patents.
Method for synthesizing prothioconazole intermediate 1-chloro-1-acetyl cyclopropane. (2018). Google Patents.
The Essential Role of 1-Bromo-8-fluorooctane in Chemical Synthesis. (n.d.). Retrieved from [Link]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Chloro-8-fluorooctane
Introduction: A Tale of Two Halogens on a Single Chain In the landscape of organic synthesis, bifunctional molecules that offer selective reactivity are invaluable tools. 1-Chloro-8-fluorooctane (CAS No.
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Tale of Two Halogens on a Single Chain
In the landscape of organic synthesis, bifunctional molecules that offer selective reactivity are invaluable tools. 1-Chloro-8-fluorooctane (CAS No. 593-14-6) is a prime example of such a versatile intermediate.[1][2][3] Its eight-carbon backbone is terminated by two different halogen atoms: a chlorine atom at one end and a fluorine atom at the other. This structural feature is the cornerstone of its utility, enabling chemists to perform selective nucleophilic substitution reactions.
The carbon-halogen bond is polar, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.[4] However, the reactivity of haloalkanes in nucleophilic substitution reactions is heavily dependent on the nature of the halogen. The bond strength of the carbon-halogen bond decreases in the order of C-F > C-Cl > C-Br > C-I. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making fluoroalkanes generally unreactive in SN2 reactions.[5] In contrast, the carbon-chlorine bond is significantly weaker and thus more amenable to cleavage by a nucleophile. This difference in bond energy and leaving group ability is the key to the selective functionalization of 1-chloro-8-fluorooctane.
This application note provides detailed protocols for the selective nucleophilic substitution at the C-Cl bond of 1-chloro-8-fluorooctane, leaving the robust C-F bond intact. These protocols are designed for researchers, scientists, and drug development professionals to leverage this unique substrate in the synthesis of novel long-chain fluorinated compounds.
The Underlying Mechanism: A Focus on the SN2 Pathway
The reactions described herein proceed via a bimolecular nucleophilic substitution (SN2) mechanism. As a primary haloalkane, 1-chloro-8-fluorooctane is an ideal substrate for SN2 reactions, which are characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[6] This mechanism is favored for primary substrates due to minimal steric hindrance around the reaction center.
Caption: General SN2 mechanism on 1-chloro-8-fluorooctane.
Application Protocols
The following protocols detail the selective substitution of the chloro-group in 1-chloro-8-fluorooctane with azide, cyanide, and hydroxide nucleophiles.
Protocol 1: Synthesis of 8-Fluorooctyl Azide
This protocol describes the synthesis of 8-fluorooctyl azide, a versatile intermediate for the introduction of an amine group or for use in "click chemistry". The use of a polar aprotic solvent like DMF enhances the nucleophilicity of the azide ion, favoring the SN2 reaction.[7]
Materials:
1-Chloro-8-fluorooctane (1.0 eq)
Sodium azide (NaN₃) (1.5 eq)
Dimethylformamide (DMF), anhydrous
Diethyl ether
Saturated aqueous sodium bicarbonate solution
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
Round-bottom flask
Magnetic stirrer and stir bar
Heating mantle with temperature controller
Reflux condenser
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Procedure:
In a dry round-bottom flask, dissolve 1-chloro-8-fluorooctane in anhydrous DMF.
Add sodium azide to the solution.
Heat the reaction mixture to 80-90 °C with vigorous stirring.
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.
Once the reaction is complete, cool the mixture to room temperature.
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3x).
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Characterization:
IR Spectroscopy: The product will show a characteristic strong, sharp absorption band for the azide group (N₃) around 2100 cm⁻¹.[2][8]
¹H NMR: Expect a triplet at ~3.2 ppm corresponding to the two protons adjacent to the azide group.
¹³C NMR: The carbon attached to the azide group will appear around 51 ppm.
GC-MS: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Protocol 2: Synthesis of 8-Fluorooctanenitrile
This protocol outlines the preparation of 8-fluorooctanenitrile, extending the carbon chain by one and providing a precursor to carboxylic acids, amines, or ketones. The reaction is performed in an ethanolic solution to ensure the solubility of the ionic cyanide salt and the organic substrate.[1][9][10] It is crucial to exclude water to prevent the formation of 8-fluorooctan-1-ol as a byproduct.[1][10]
Materials:
1-Chloro-8-fluorooctane (1.0 eq)
Potassium cyanide (KCN) (1.2 eq)
Ethanol
Water
Diethyl ether
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
Round-bottom flask with reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator
Distillation apparatus
Procedure:
Set up a reflux apparatus with a round-bottom flask, magnetic stirrer, and condenser.
To the flask, add potassium cyanide and ethanol.
Heat the mixture to reflux with stirring until the potassium cyanide is dissolved.
Add 1-chloro-8-fluorooctane to the refluxing solution.
Continue to heat under reflux for 6-12 hours. Monitor the reaction by GC.
After the reaction is complete, cool the mixture to room temperature.
Filter the reaction mixture to remove any inorganic salts.
Remove the ethanol under reduced pressure.
Dissolve the residue in diethyl ether and wash with water and then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
Purify the resulting 8-fluorooctanenitrile by vacuum distillation.
Characterization:
IR Spectroscopy: A sharp absorption band for the nitrile group (C≡N) will be present around 2250 cm⁻¹.
¹H NMR: A triplet around 2.3 ppm is expected for the protons adjacent to the nitrile group.
¹³C NMR: The nitrile carbon will have a characteristic chemical shift in the range of 115-125 ppm.[11]
GC-MS: The mass spectrum will confirm the molecular weight and show fragmentation patterns consistent with the structure.
Protocol 3: Synthesis of 8-Fluorooctan-1-ol
This protocol describes the hydrolysis of 1-chloro-8-fluorooctane to 8-fluorooctan-1-ol. This is a straightforward nucleophilic substitution where the hydroxide ion acts as the nucleophile.[12][13][14] An aqueous solution of a strong base is used, and the reaction is typically heated to increase the rate.[13][14]
Materials:
1-Chloro-8-fluorooctane (1.0 eq)
Sodium hydroxide (NaOH) (2.0 eq)
Water
Diethyl ether
Dilute hydrochloric acid (HCl)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
Round-bottom flask with reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Procedure:
In a round-bottom flask, dissolve sodium hydroxide in water.
Add 1-chloro-8-fluorooctane to the aqueous NaOH solution.
Heat the mixture under reflux with vigorous stirring for 4-8 hours. The progress of the reaction can be monitored by TLC or GC.
After completion, cool the reaction mixture to room temperature.
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
Combine the organic extracts and wash with water, then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
The crude 8-fluorooctan-1-ol can be purified by vacuum distillation.
Characterization:
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ will indicate the presence of the hydroxyl (-OH) group.
¹H NMR: A triplet at approximately 3.6 ppm will correspond to the protons on the carbon bearing the hydroxyl group.
¹³C NMR: The carbon attached to the hydroxyl group will resonate at around 62 ppm.
GC-MS: The mass spectrum will be consistent with the structure of 8-fluorooctan-1-ol.
Caption: General experimental workflow for nucleophilic substitution.
Summary of Reaction Conditions and Expected Outcomes
Nucleophile
Reagent
Solvent
Temperature (°C)
Typical Reaction Time (h)
Product
Key Analytical Signal
Azide (N₃⁻)
NaN₃
DMF
80-90
12-24
8-Fluorooctyl azide
IR: ~2100 cm⁻¹ (N₃ stretch)
Cyanide (CN⁻)
KCN
Ethanol
Reflux (~78)
6-12
8-Fluorooctanenitrile
IR: ~2250 cm⁻¹ (C≡N stretch)
Hydroxide (OH⁻)
NaOH
Water
Reflux (100)
4-8
8-Fluorooctan-1-ol
IR: 3200-3600 cm⁻¹ (O-H stretch)
Trustworthiness and Self-Validation
The protocols provided are based on well-established principles of nucleophilic substitution reactions. The selective reactivity of the C-Cl bond over the C-F bond is a predictable outcome based on fundamental chemical principles of bond strength and leaving group ability. Each protocol includes a purification step and subsequent characterization of the product. The expected analytical data (IR, NMR, GC-MS) serve as a self-validating system. For instance, the appearance of a strong azide stretch in the IR spectrum of the product from Protocol 1, coupled with the disappearance of the starting material peak in the GC trace, provides strong evidence for the successful synthesis of 8-fluorooctyl azide. Similarly, the characteristic nitrile peak in the IR and the appropriate chemical shifts in the NMR spectra will confirm the products of Protocol 2.
References
Chemguide. (n.d.). Nucleophilic substitution - halogenoalkanes and cyanide ions. Retrieved from [Link]
Chemistry Student. (2022, September 23). Nucleophilic Substitution of Halogenoalkanes with CN- (A-level Chemistry) [Video]. YouTube. [Link]
OCR A-Level Chemistry Notes. (n.d.). Haloalkanes with Cyanide: Substitution Mechanism (13.4.2). Retrieved from [Link]
KCN and Alkyl Halides. (2019, July 24). [Video]. YouTube. [Link]
Lieber, E., Rao, C. N. R., Chao, T. S., & Hoffman, C. W. W. (1957). Infrared Spectra of Organic Azides. Analytical Chemistry, 29(6), 916–920. [Link]
ChemKey. (n.d.). Nucleophilic Substitution Reactions of Halogenoalkanes and Cyanide Ions. Retrieved from [Link]
Quora. (2018, February 20). What is the role of a DMF in an SN2 reaction? Retrieved from [Link]
LookChem. (n.d.). 8-Fluoro-1-octanol. Retrieved from [Link]
Markes International. (n.d.). Analysis of Long-Chain Hydrocarbons. Retrieved from [Link]
Chemguide. (n.d.). What is nucleophilic substitution?. Retrieved from [Link]
BYJU'S. (n.d.). General Methods of Preparation of Alcohols. Retrieved from [Link]
Neuman, R. C. (n.d.). Chapter 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Retrieved from [Link]
ACS Publications. (n.d.). Infrared Spectra of Organic Azides. Retrieved from [Link]
Journal of Agricultural and Food Chemistry. (2007). Improved GC/MS Method for Quantitation of n-Alkanes in Plant and Fecal Material. [Link]
PubChem. (n.d.). 1-Octanol, 8-fluoro-. Retrieved from [Link]
Royal Society of Chemistry. (2015). Regioselective SN2 reactions for rapid synthesis of azidoinositols by one-pot sequence-specific nucleophilyses. [Link]
ResearchGate. (n.d.). IR Spectrum of Azide 10. Retrieved from [Link]
Chemistry Steps. (n.d.). Alkyl Halides to Alcohols. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Laboratory synthesis of alcohols from halogenoalkanes. Retrieved from [Link]
Organic Letters. (2003). Direct and Convenient Conversion of Alcohols to Fluorides. [Link]
ChemRxiv. (2024). 2D-IR spectroscopy of azide-labeled carbohydrates in H2O. [Link]
Study.com. (n.d.). Consider the reaction that will take place between (S)-2-bromobutane and sodium azide in DMF. Retrieved from [Link]
Norlab. (n.d.). Soft ionization GC-HRMS of n-Alkanes C - C (SCIEX TripleTOF® 5600). Retrieved from [Link]
Supporting Information 1. (n.d.). Retrieved from [Link]
ResearchGate. (2021). Synthesis of 1-azido-3-heteroaryl bicyclo[1.1.1]pentanes via azidoheteroarylation of [1.1.1]propellane. [Link]
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
Ekeeda. (2019, July 8). Preparation of Alcohols by Hydrolysis of Alkyl Halides - Alcohols, Phenols and Ethers Class 12 [Video]. YouTube. [Link]
Application Note: Chemoselective Formation of 8-Fluorooctylmagnesium Chloride
Introduction: Navigating Halogen Reactivity in Grignard Synthesis The Grignard reaction is a cornerstone of synthetic organic chemistry, providing a powerful method for the formation of carbon-carbon bonds.[1] The synthe...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating Halogen Reactivity in Grignard Synthesis
The Grignard reaction is a cornerstone of synthetic organic chemistry, providing a powerful method for the formation of carbon-carbon bonds.[1] The synthesis of Grignard reagents, organomagnesium halides (RMgX), is typically achieved by the reaction of an organic halide with magnesium metal.[2] However, when a substrate contains multiple halogen atoms, the selective formation of a Grignard reagent at a specific site presents a significant synthetic challenge. This application note provides a detailed protocol and scientific rationale for the chemoselective formation of a Grignard reagent from 1-chloro-8-fluorooctane, yielding 8-fluorooctylmagnesium chloride.
The success of this synthesis hinges on the differential reactivity of carbon-halogen bonds with magnesium. The established order of reactivity is I > Br > Cl >> F. The carbon-fluorine bond is the most polarized and strongest carbon-halogen bond, rendering it largely unreactive towards magnesium under standard Grignard formation conditions. This inherent difference in reactivity allows for the selective insertion of magnesium into the more labile carbon-chlorine bond, leaving the robust carbon-fluorine bond intact. This principle allows for the creation of a bifunctional molecule that retains a fluorine atom for potential subsequent transformations, a valuable strategy in the synthesis of fluorinated pharmaceuticals and materials.[3]
Experimental Protocol: Synthesis of 8-Fluorooctylmagnesium Chloride
This protocol outlines the steps for the selective formation of 8-fluorooctylmagnesium chloride. Extreme care must be taken to ensure anhydrous conditions, as Grignard reagents are highly sensitive to moisture.[2]
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
1-Chloro-8-fluorooctane
≥98%
Commercially Available
---
Magnesium turnings
99.8%
Commercially Available
For Grignard synthesis
Anhydrous Tetrahydrofuran (THF)
≥99.9%
Commercially Available
Inhibitor-free
Iodine
ACS Reagent
Commercially Available
For activation
Argon or Nitrogen Gas
High Purity
---
For inert atmosphere
Equipment
Three-neck round-bottom flask
Reflux condenser
Dropping funnel
Magnetic stirrer and stir bar
Heating mantle
Schlenk line or inert gas manifold
Syringes and needles
Procedure
Glassware Preparation: All glassware must be rigorously dried in an oven at 120 °C overnight and allowed to cool in a desiccator over a drying agent. Assemble the apparatus (three-neck flask with condenser, dropping funnel, and gas inlet) while hot and immediately place it under a positive pressure of dry argon or nitrogen gas.
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine in the reaction flask. Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and deposits on the magnesium surface, imparting a purplish-brown color. This process helps to disrupt the passivating layer of magnesium oxide on the turnings. Allow the flask to cool to room temperature.
Reaction Setup: Add anhydrous THF to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of 1-chloro-8-fluorooctane (1.0 equivalent) in anhydrous THF.
Initiation: Add a small aliquot (approximately 10%) of the 1-chloro-8-fluorooctane solution to the stirred magnesium suspension. The reaction is initiated when the color of the iodine fades and the solution becomes cloudy and begins to gently reflux. If the reaction does not start, gentle warming with a heating mantle may be necessary.
Addition: Once the reaction has initiated, add the remaining 1-chloro-8-fluorooctane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic and may require occasional cooling with a water bath to control the rate.
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours, or until the majority of the magnesium has been consumed. The resulting solution of 8-fluorooctylmagnesium chloride will typically be a cloudy, grayish-brown color.
Caption: Experimental workflow for the synthesis and analysis of 8-fluorooctylmagnesium chloride.
Characterization and Quality Control
The successful formation and concentration of the Grignard reagent must be confirmed before its use in subsequent reactions.
Titration of the Grignard Reagent
The concentration of the newly formed 8-fluorooctylmagnesium chloride solution should be determined by titration. A common and reliable method involves the use of iodine.
Protocol for Iodine Titration:
Dry a vial containing a magnetic stir bar and add a known mass of iodine.
Add anhydrous THF to dissolve the iodine.
Slowly add the Grignard solution via syringe until the dark color of the iodine disappears.
The concentration can be calculated based on the stoichiometry of the reaction (2 RMgX + I₂ → 2 R-I + MgX₂ + MgI₂).
Spectroscopic Analysis
¹⁹F NMR Spectroscopy: This is a powerful tool to confirm the integrity of the C-F bond. The presence of a signal corresponding to the fluorine atom in the 8-fluorooctyl chain and the absence of fluoride ion (MgF₂) signals will confirm the chemoselectivity of the reaction.[4]
¹H and ¹³C NMR Spectroscopy: These techniques can be used to characterize the organometallic species, although the spectra can be complex due to the Schlenk equilibrium.
GC-MS Analysis of Quenched Aliquots: An aliquot of the reaction mixture can be quenched with an acidic solution (e.g., dilute HCl) and extracted with an organic solvent.[5][6] GC-MS analysis of the organic layer can be used to identify the desired product (8-fluorooctane after protonation) and potential side products.[5][6]
Potential Side Reactions and Troubleshooting
While the differential reactivity of C-Cl and C-F bonds is the primary driver of selectivity, side reactions can occur.
Wurtz Coupling: The Grignard reagent can react with the unreacted 1-chloro-8-fluorooctane to form a dimer (1,16-difluorohexadecane). This can be minimized by slow, controlled addition of the alkyl halide solution.
Reaction with Solvent: Although THF is a relatively stable ether, prolonged heating can lead to its cleavage by the Grignard reagent. It is advisable to use the Grignard reagent soon after its preparation.
Failure to Initiate: This is a common issue in Grignard synthesis. Ensure all reagents and glassware are scrupulously dry. If initiation is still problematic, adding a small amount of a more reactive alkyl halide (e.g., 1,2-dibromoethane) can often start the reaction.
Conclusion
The chemoselective formation of 8-fluorooctylmagnesium chloride from 1-chloro-8-fluorooctane is a highly achievable synthetic transformation that leverages the significant difference in reactivity between carbon-chlorine and carbon-fluorine bonds. By adhering to strict anhydrous conditions and employing proper activation and reaction control techniques, researchers can successfully prepare this valuable bifunctional Grignard reagent. The analytical methods outlined provide a robust framework for verifying the success of the synthesis and ensuring the quality of the reagent for subsequent applications in drug development and materials science.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
Latimer, D. (2007). The GC–MS Observation of Intermediates in a Stepwise Grignard Addition Reaction.
Iwasaki, T., Yamashita, K., Kuniyasu, H., & Kambe, N. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Letters, 19(14), 3691–3694.
Ashby, E. C., & Healy, M. B. (1979). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 12(8), 283–289.
Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis.
Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]
Chemguide. (n.d.). An Introduction to Grignard Reagents. Retrieved from [Link]
Latimer, D. (2007). The GC-MS Observation of Intermediates in a Stepwise Grignard Addition Reaction. Semantic Scholar. Retrieved from [Link]
Application Notes and Protocols for 1-Chloro-8-fluorooctane in Specialized Reactions
For: Researchers, scientists, and drug development professionals. Introduction: The Unique Profile of a Bifunctional Halogenated Alkane 1-Chloro-8-fluorooctane (CAS No.
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Unique Profile of a Bifunctional Halogenated Alkane
1-Chloro-8-fluorooctane (CAS No. 593-14-6) is a distinct linear-chain alkane featuring two different halogen atoms at its terminal positions.[1][2][3][4] This structural arrangement imparts a unique reactivity profile, making it a valuable intermediate in specialized fields of organic and medicinal chemistry. Unlike common solvents, its primary role in advanced synthesis is not as an inert reaction medium, but as a versatile bifunctional building block. The presence of both a chloro and a fluoro group allows for selective chemical transformations, enabling the construction of complex molecular architectures. This document provides an in-depth guide to the properties and applications of 1-chloro-8-fluorooctane, with a particular focus on its emerging role as a precursor in the synthesis of Positron Emission Tomography (PET) radiotracers.
Physicochemical Properties
A clear understanding of the physical and chemical properties of 1-chloro-8-fluorooctane is essential for its effective application in synthesis. The following table summarizes its key characteristics.
Core Application: A Precursor for ¹⁸F-Labeled PET Radiotracers
The most specialized and high-impact application of 1-chloro-8-fluorooctane is in the field of nuclear medicine, specifically as a precursor for the synthesis of fluorine-18 (¹⁸F) labeled PET imaging agents.[5][6][7][8][9] ¹⁸F is a positron-emitting radionuclide with a favorable half-life of approximately 110 minutes, making it ideal for medical imaging.[2][5] The introduction of ¹⁸F into biologically active molecules allows for the non-invasive visualization and quantification of physiological and pathological processes in vivo.[10]
Causality of Application: Why 1-Chloro-8-fluorooctane?
The utility of 1-chloro-8-fluorooctane in this context stems from the principles of nucleophilic substitution. The carbon-chlorine bond is significantly weaker than the carbon-fluorine bond, making the chloro group a better leaving group in Sₙ2 reactions.[11][12] This differential reactivity allows for the selective displacement of the chloride ion by the radioactive [¹⁸F]fluoride ion, while the original fluorine atom at the other end of the molecule remains intact.
The resulting ¹⁸F-labeled 1-fluorooctane can then be used as a versatile building block, or "synthon," for the construction of more complex radiotracers. The stable, non-radioactive fluorine atom can influence the pharmacokinetic properties of the final molecule, such as metabolic stability and membrane permeability.[10]
Experimental Protocol: Synthesis of [¹⁸F]-1,8-Difluorooctane
This protocol describes a hypothetical, yet scientifically grounded, method for the synthesis of [¹⁸F]-1,8-difluorooctane from 1-chloro-8-fluorooctane via nucleophilic substitution. This protocol is intended for researchers with expertise in radiochemistry and should be performed in a facility equipped for handling radioactive materials.
Materials and Reagents:
1-Chloro-8-fluorooctane (≥98% purity)
[¹⁸F]Fluoride (produced from a cyclotron, in [¹⁸O]H₂O)
Kryptofix 2.2.2 (K222)
Potassium carbonate (K₂CO₃)
Anhydrous acetonitrile (MeCN)
Anhydrous dimethyl sulfoxide (DMSO)
Sep-Pak® C18 and Alumina N cartridges
Sterile water for injection
Ethanol, HPLC grade
High-performance liquid chromatography (HPLC) system with a radioactivity detector
Thin-layer chromatography (TLC) apparatus with a radioactivity scanner
Workflow Diagram:
Caption: Workflow for the synthesis of [¹⁸F]-1,8-difluorooctane.
Step-by-Step Methodology:
Part A: Activation of [¹⁸F]Fluoride
Trapping: Pass the aqueous solution of [¹⁸F]fluoride from the cyclotron target through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.
Elution: Elute the trapped [¹⁸F]fluoride from the QMA cartridge with a solution of Kryptofix 2.2.2 (5 mg in 1 mL of 95:5 MeCN/H₂O) and potassium carbonate (1 mg in 100 µL H₂O) into a reaction vessel.
Azeotropic Drying: Heat the reaction vessel under a stream of nitrogen at 110 °C to azeotropically remove the water with additions of anhydrous acetonitrile (3 x 0.5 mL). This step is crucial as water will inhibit the nucleophilic substitution.[13] The result is a reactive, anhydrous [¹⁸F]F⁻/K222 complex.
Part B: Nucleophilic Substitution Reaction
Precursor Addition: To the dried [¹⁸F]F⁻/K222 complex, add a solution of 1-chloro-8-fluorooctane (5-10 mg) dissolved in anhydrous DMSO (0.5 mL).
Reaction: Seal the reaction vessel and heat at 110-120 °C for 15-20 minutes. The higher boiling point of DMSO facilitates the reaction at elevated temperatures.
Monitoring: The progress of the reaction can be monitored by radio-TLC.
Part C: Purification
Quenching and Dilution: After the reaction is complete, cool the vessel to room temperature and dilute the reaction mixture with sterile water (5-10 mL).
Solid-Phase Extraction: Pass the diluted solution through a pre-conditioned C18 Sep-Pak cartridge. The desired [¹⁸F]-1,8-difluorooctane will be retained on the cartridge, while unreacted [¹⁸F]fluoride and polar impurities will pass through.
Washing: Wash the C18 cartridge with sterile water (10 mL) to remove any remaining polar impurities.
Elution: Elute the purified [¹⁸F]-1,8-difluorooctane from the C18 cartridge with ethanol (1-2 mL).
Final Formulation: The ethanolic solution can be further diluted with sterile saline for in vivo applications, depending on the subsequent use of the radiolabeled product.
Part D: Quality Control
Radiochemical Purity: Determine the radiochemical purity of the final product by radio-HPLC.
Identity Confirmation: Confirm the identity of the [¹⁸F]-1,8-difluorooctane by co-elution with a non-radioactive standard on the HPLC system or by radio-TLC.
Trustworthiness and Self-Validation
The success of this protocol relies on stringent anhydrous conditions and the careful control of reaction parameters. The use of a phase-transfer catalyst like Kryptofix 2.2.2 is essential to solubilize the fluoride ion in the organic solvent and enhance its nucleophilicity.[13] The purification process using solid-phase extraction is a standard and reliable method in radiochemistry for separating the lipophilic product from the hydrophilic unreacted fluoride. The final quality control steps ensure the purity and identity of the synthesized radiotracer, which is critical for its intended application.
Broader Applications as a Bifunctional Intermediate
Beyond its role in radiochemistry, 1-chloro-8-fluorooctane serves as a versatile bifunctional intermediate in various organic syntheses. The differential reactivity of the C-Cl and C-F bonds allows for sequential functionalization. For instance, the chloro group can be displaced by a nucleophile, followed by a reaction involving the fluoro-terminated end of the molecule. This makes it a valuable precursor for the synthesis of:
Macrocycles: The long, flexible eight-carbon chain can be used to construct macrocyclic structures, which are of interest in drug discovery and host-guest chemistry.[14]
Functionalized Polymers: It can act as an initiator or a functional monomer in polymerization reactions, leading to polymers with specific end-group functionalities.[15][16]
Asymmetric Molecules: The two distinct ends of the molecule allow for the stepwise introduction of different chemical moieties, leading to the synthesis of complex, asymmetric molecules.
Safety and Handling
1-Chloro-8-fluorooctane is a chemical that requires careful handling in a well-ventilated area, preferably a fume hood.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Upon heating to decomposition, it may emit toxic fumes of chlorides and fluorides.[1] Always consult the Safety Data Sheet (SDS) before use.
Conclusion
While not a conventional solvent, 1-chloro-8-fluorooctane is a highly specialized and valuable reagent in modern organic and medicinal chemistry. Its unique bifunctional nature, with a reactive chloro group and a more stable fluoro group, makes it an ideal precursor for the synthesis of complex molecules. Its application in the preparation of ¹⁸F-labeled compounds for PET imaging highlights its significant potential in advancing medical diagnostics and drug development. The protocols and insights provided in this document are intended to guide researchers in harnessing the unique chemical properties of this versatile molecule for their specialized applications.
References
Wüst, F. (2006). Fluorine-18 labeling of small molecules: the use of 18F-labeled aryl fluorides derived from no-carrier-added [18F]fluoride as labeling precursors. Nuclear Medicine and Biology, 33(8), 985-997. [Link]
Anand, A., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Chemical Neuroscience, 5(12), 1225-1252. [Link]
Anand, A., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Chemical Neuroscience, 5(12), 1225-1252. [Link]
Zlatopolskiy, B. D., et al. (2022). Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. Molecules, 27(20), 7013. [Link]
Sperandeo, A., et al. (2014). Automated synthesis of [18F]fluorocholine using a modified GE tracerlab module. Molecules, 19(9), 15019-15030. [Link]
Bernard-Gauthier, V., et al. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews, 46(15), 4727-4779. [Link]
Zlatopolskiy, B. D., et al. (2021). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. Molecules, 26(16), 4935. [Link]
G. A. A. C., et al. (2025). The synthesis of macrocycles for drug discovery. ResearchGate. [Link]
Schäfer, A., et al. (2020). Synthesis and Post-Polymerization Functionalization of Halogen-Substituted Polyphosphinoboranes to Access Alkyne-Functionalized Derivatives. Macromolecular Rapid Communications, 41(4), 1900468. [Link]
Evans, M. (2023). Radical Polymerization; Radical Reactions in Synthesis. YouTube. [Link]
Kostjuk, S. V., et al. (2014). Synthesis of functionalized polyisobutylenes using the propylene epoxide/TiCl4 initiating system. Polymer Chemistry, 5(18), 5341-5349. [Link]
Tundo, P., & Selva, M. (1995). Catalytic interconversion of alkyl halides by gas-liquid phase-transfer catalysis. Journal of the Chemical Society, Perkin Transactions 2, (4), 653-656. [Link]
Shiue, C. Y., et al. (1991). A new procedure for labeling alkylbenzenes with [18F]fluoride. International Journal of Radiation Applications and Instrumentation. Part A. Applied Radiation and Isotopes, 42(6), 525-530. [Link]
Adair, G. R. A., et al. (2022). Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. Journal of the American Chemical Society, 144(11), 4739-4752. [Link]
Adair, G. R. A., et al. (2022). Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. Journal of the American Chemical Society, 144(11), 4739-4752. [Link]
Connolly, D., et al. (2023). 18F-Labeling Of Radiotracers Functionalized With Silicon Fluoride Acceptor (SiFA) l Protocol Preview. YouTube. [Link]
Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 534(7607), 369-373. [Link]
LookChem. CAS No.593-14-6,1-Chloro-8-fluorooctane Suppliers. [Link]
Menaa, F., et al. (2013). Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology. Journal of Chemical and Process Engineering, 1(104), 2. [Link]
Tredwell, M., & Gouverneur, V. (2012). Closing the gap between 19F and 18F chemistry. Angewandte Chemie International Edition, 51(46), 11426-11437. [Link]
Clark, J. (2023). What is nucleophilic substitution?. Chemguide. [Link]
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
Technical Support Center: Purification of 1-Chloro-8-fluorooctane
Welcome to the technical support center for the purification of 1-Chloro-8-fluorooctane (CAS 593-14-6). This guide is intended for researchers, scientists, and drug development professionals who are utilizing this versat...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 1-Chloro-8-fluorooctane (CAS 593-14-6). This guide is intended for researchers, scientists, and drug development professionals who are utilizing this versatile bifunctional molecule in their synthetic workflows. As a Senior Application Scientist, I have compiled this resource to provide not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.
Introduction to the Purification Challenges
1-Chloro-8-fluorooctane is a valuable building block in organic synthesis, prized for its dual reactivity which allows for selective functionalization at either end of the C8 chain.[1] However, its synthesis can often result in a mixture of closely related impurities that can be challenging to separate. The successful purification of this compound is critical to ensure the desired reactivity and to prevent the introduction of unwanted side products in subsequent reactions. This guide will walk you through the most common purification methods, potential pitfalls, and solutions to obtain high-purity 1-Chloro-8-fluorooctane.
Typical Impurity Profile
Understanding the potential impurities in your crude product is the first step toward effective purification. The synthesis of 1-Chloro-8-fluorooctane, often proceeding from 8-fluorooctan-1-ol, can generate several byproducts.
Impurity
Structure
Reason for Formation
Relative Polarity
Relative Boiling Point
8-Fluorooctan-1-ol
F-(CH₂)₈-OH
Unreacted starting material
More Polar
Higher
1,8-Dichlorooctane
Cl-(CH₂)₈-Cl
Over-chlorination or impurity in starting material
Similar
Higher
1,8-Difluorooctane
F-(CH₂)₈-F
Side reaction from halide exchange
Similar
Lower
Oct-7-en-1-yl fluoride
CH₂=CH-(CH₂)₆-F
Elimination side reaction
Less Polar
Lower
Troubleshooting Guide
This section is designed in a question-and-answer format to directly address common issues encountered during the purification of 1-Chloro-8-fluorooctane.
Fractional Vacuum Distillation
Q1: My distillation is very slow, and I'm not getting good separation between my product and a higher boiling impurity. What should I do?
A1: This is a common issue when dealing with high-boiling point compounds like 1-Chloro-8-fluorooctane (boiling point ~198°C at atmospheric pressure).[2]
Increase the vacuum: A deeper vacuum will lower the boiling points of all components, allowing for distillation at a lower temperature and potentially improving separation. Aim for a vacuum level that brings the boiling point of your product into the 100-150°C range for better thermal stability.[3]
Improve insulation: Ensure your distillation column is well-insulated to maintain the temperature gradient, which is crucial for efficient fractional distillation.[4][5]
Use a fractionating column with higher theoretical plates: For impurities with close boiling points, a simple distillation setup may not be sufficient. A Vigreux column or a packed column (e.g., with Raschig rings) will provide a greater surface area for repeated vaporization-condensation cycles, leading to better separation.[4][5]
Q2: I'm seeing decomposition of my product during distillation, evidenced by discoloration. How can I prevent this?
A2: Thermal decomposition is a risk with many organic molecules at elevated temperatures.
Lower the distillation temperature: The most effective way to prevent decomposition is to distill at a lower temperature, which requires a higher vacuum.[3]
Minimize residence time: Use a setup that allows for rapid distillation, minimizing the time the compound spends at high temperatures.
Consider an inert atmosphere: If your compound is sensitive to oxidation at high temperatures, performing the distillation under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Flash Column Chromatography
Q3: I'm having trouble separating my product from a non-polar impurity using flash chromatography. They are co-eluting.
A3: This is a frequent challenge, especially with structurally similar, non-polar compounds.
Optimize your solvent system: The key to good separation is finding a solvent system that provides a good separation factor (ΔRf) between your product and the impurity.
Start with a very non-polar eluent, such as pure hexane or petroleum ether, and gradually increase the polarity by adding a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane.[6][7]
Aim for an Rf value of around 0.3 for your product on a TLC plate for optimal separation on a column.[7]
Use a longer column: A longer column provides more stationary phase for the separation to occur, increasing the resolution between closely eluting compounds.
Dry loading vs. liquid loading: If your compound is not very soluble in the initial eluent, consider dry loading. This involves adsorbing your crude product onto a small amount of silica gel and then loading the dry powder onto the top of your column. This can lead to sharper bands and better separation.[8]
Q4: My product is streaking on the TLC plate and the column, leading to poor separation.
A4: Streaking is often a sign of overloading or interactions with the stationary phase.
Reduce the amount of material loaded: Overloading the column is a common cause of poor separation. As a general rule, for a moderately difficult separation, use a silica gel to crude product ratio of at least 50:1 by weight.[8]
Check for acidic impurities: If your crude product contains acidic impurities, they can interact with the slightly acidic silica gel, causing streaking. Adding a small amount of a non-nucleophilic base, like triethylamine (~0.1-1%), to your eluent can neutralize the silica and improve the chromatography of acid-sensitive or basic compounds.
Ensure your compound is stable on silica: Some compounds can decompose on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared. If decomposition is an issue, consider using a different stationary phase like alumina (neutral or basic) or Florisil.[6]
Frequently Asked Questions (FAQs)
Q: What is the best initial purification step for crude 1-Chloro-8-fluorooctane?
A: An initial liquid-liquid extraction is highly recommended. This will remove any water-soluble impurities, such as salts or acidic/basic byproducts. A typical workup would involve dissolving the crude product in an organic solvent like dichloromethane or diethyl ether and washing with water, followed by a wash with a dilute sodium bicarbonate solution to remove any acidic impurities, and finally a brine wash to aid in the removal of water.[9][10][11][12]
Q: Can I use simple distillation instead of fractional vacuum distillation?
A: Simple distillation is only effective for separating liquids with significantly different boiling points (a difference of at least 25°C).[4] Given that potential impurities like 1,8-dichlorooctane have boiling points that are likely close to that of 1-Chloro-8-fluorooctane, fractional distillation under vacuum is the recommended method for achieving high purity.[4][13][14]
Q: What is the expected appearance of pure 1-Chloro-8-fluorooctane?
A: Pure 1-Chloro-8-fluorooctane is a colorless liquid.[15] Any discoloration, such as a yellow or brown tint, may indicate the presence of impurities or decomposition products.
Q: How can I confirm the purity of my final product?
A: Purity should be assessed using a combination of techniques:
Gas Chromatography (GC): An excellent method for determining the percentage of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the desired product and identify any impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups and the absence of impurities like hydroxyl groups from unreacted starting material.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Initial Workup
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane, 10 mL per 1 g of crude product).
Transfer the solution to a separatory funnel.
Add an equal volume of deionized water and shake gently, periodically venting the funnel.
Allow the layers to separate and drain the lower organic layer.
Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.
Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution).
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude, washed product.
Protocol 2: Fractional Vacuum Distillation
Set up a fractional distillation apparatus with a Vigreux column and a vacuum adapter.
Ensure all glassware is dry and the joints are well-sealed.
Place the crude 1-Chloro-8-fluorooctane and a magnetic stir bar in the distillation flask.
Slowly apply vacuum to the system.
Gently heat the distillation flask in a heating mantle with stirring.
Collect a forerun fraction, which will contain any low-boiling impurities.
Collect the main fraction at the expected boiling point under the applied vacuum.
Monitor the temperature at the distillation head; a stable temperature indicates a pure fraction is being collected.
Protocol 3: Flash Column Chromatography
Select a solvent system: Use TLC to find a solvent system where the Rf of 1-Chloro-8-fluorooctane is approximately 0.3. A good starting point is a mixture of hexane and ethyl acetate (e.g., 98:2).
Pack the column: Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly without any air bubbles.
Load the sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
Elute the column: Add the eluent to the top of the column and apply gentle positive pressure to begin the elution.
Collect fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Purification Workflow Diagram
Caption: General purification workflow for 1-Chloro-8-fluorooctane.
Troubleshooting Decision Tree for Flash Chromatography
Caption: Decision tree for troubleshooting flash chromatography issues.
References
Exploring the Synthesis and Applications of 1-Chloro-8-fluorooctane. (n.d.). Retrieved January 22, 2026, from [Link]
Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 22, 2026, from [Link]
1,8-Dichlorooctane. (n.d.). Cheméo. Retrieved January 22, 2026, from [Link]
Liquid–liquid extraction. (2024). In Wikipedia. Retrieved January 22, 2026, from [Link]
How to Run a Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 22, 2026, from [Link]
Solvent extraction process for extracting long chain alkyl monohalides from long chain alkanes. (1971). Google Patents.
Solvent Extraction Techniques. (n.d.). Organomation. Retrieved January 22, 2026, from [Link]
1-fluoro-8-chlorooctane. (2024). ChemBK. Retrieved January 22, 2026, from [Link]
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025). Phenomenex. Retrieved January 22, 2026, from [Link]
2.3: LIQUID-LIQUID EXTRACTION. (2021). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
Understanding 1,8-Dichlorooctane: Properties, Synthesis, and Sourcing from China. (n.d.). Retrieved January 22, 2026, from [Link]
1,8-Dichlorooctane. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]
Successful Flash Chromatography. (n.d.). King Group. Retrieved January 22, 2026, from [Link]
Running a flash column. (2025). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
Haloalkanes 4. Tertiary Haloalkane preparation and purification. (2011, May 11). YouTube. Retrieved January 22, 2026, from [Link]
Fractional distillation. (2024). In Wikipedia. Retrieved January 22, 2026, from [Link]
Successful flash chromatography. (n.d.). Biotage. Retrieved January 22, 2026, from [Link]
Fractional Distillation. (n.d.). VACUUBRAND. Retrieved January 22, 2026, from [Link]
Purification of a bifunctional molecule. (2025). Reddit. Retrieved January 22, 2026, from [Link]
Octane, 1-chloro-8-fluoro-. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
CAS No.593-14-6,1-Chloro-8-fluorooctane Suppliers. (n.d.). LookChem. Retrieved January 22, 2026, from [Link]
A Brief Introduction to Fractional Distillation. (2012, July 23). YouTube. Retrieved January 22, 2026, from [Link]
Simple and fractional distillations. (n.d.). Khan Academy. Retrieved January 22, 2026, from [Link]
National 4: Fractional Distillation. (2018, December 3). YouTube. Retrieved January 22, 2026, from [Link]
Haloalkanes Full Online Tutorial for OCR Chemistry. (2020, May 14). YouTube. Retrieved January 22, 2026, from [Link]
Haloalkane. (2024). In Wikipedia. Retrieved January 22, 2026, from [Link]
Purification, Characterization, and Cloning of a Bifunctional Molybdoenzyme With Hydratase and Alcohol Dehydrogenase Activity. (2010). PubMed. Retrieved January 22, 2026, from [Link]
Exploring 1-Chloro-8-Bromooctane: Properties, Applications, and Manufacturing. (n.d.). Retrieved January 22, 2026, from [Link]
Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. (n.d.). Longdom Publishing. Retrieved January 22, 2026, from [Link]
7-chloro-7-cyanobicyclo[4.2.0]octan-8-one. (n.d.). Organic Syntheses Procedure. Retrieved January 22, 2026, from [Link]
Technical Support Center: Synthesis of 1-Chloro-8-fluorooctane
Welcome to the technical support center for the synthesis of 1-Chloro-8-fluorooctane (CAS 593-14-6). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues an...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 1-Chloro-8-fluorooctane (CAS 593-14-6). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential impurities encountered during the synthesis of this important bifunctional organic intermediate. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure the integrity and success of your experiments.
I. Understanding the Synthesis: A Plausible Pathway and Potential Pitfalls
The synthesis of 1-chloro-8-fluorooctane with high purity (≥99.0%) necessitates precise control over reaction conditions to minimize the formation of byproducts.[1] A common and logical synthetic approach begins with the selective modification of a readily available starting material, 1,8-octanediol. The overall strategy involves the sequential and selective halogenation of the two hydroxyl groups.
A plausible and controllable synthetic route is a two-step process:
Selective Monochlorination of 1,8-Octanediol: The first step involves the conversion of one of the hydroxyl groups to a chloride, yielding 8-chlorooctan-1-ol.
Fluorinative Deoxygenation of 8-Chlorooctan-1-ol: The remaining hydroxyl group is then replaced with fluorine to yield the final product, 1-chloro-8-fluorooctane.
This pathway is illustrated in the workflow diagram below. Each stage presents unique challenges and potential for impurity generation, which we will address in the following troubleshooting guide.
Technical Support Center: Optimizing Reaction Conditions for 1-Chloro-8-fluorooctane
Welcome to the technical support center for the synthesis and optimization of 1-Chloro-8-fluorooctane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and optimization of 1-Chloro-8-fluorooctane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during its synthesis. Our goal is to equip you with the knowledge to not only execute the synthesis but to understand the underlying principles that govern the reaction, enabling you to optimize conditions for the highest yield and purity.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the most common synthetic routes to prepare 1-Chloro-8-fluorooctane?
A1: The most prevalent and practical synthetic strategies for 1-Chloro-8-fluorooctane involve the sequential introduction of the halogen atoms onto an eight-carbon chain. The two primary approaches are:
Route A: Starting from 1,8-Octanediol. This involves a two-step process where one hydroxyl group is first converted to a chloride, followed by the conversion of the remaining hydroxyl group to a fluoride. The order of these steps is critical to avoid the formation of symmetric dihalides.
Route B: Halogen Exchange from a Dihaloalkane. This method typically starts with a more readily available dihaloalkane, such as 1,8-dichlorooctane or 1-bromo-8-chlorooctane, and selectively replaces one of the halogens with fluoride using a halide exchange reaction.
Q2: What are the critical physical properties of 1-Chloro-8-fluorooctane that I should be aware of?
A2: Understanding the physical properties of 1-Chloro-8-fluorooctane is crucial for its handling, purification, and characterization. Key properties include:
Q3: What are the primary safety precautions for handling 1-Chloro-8-fluorooctane and its precursors?
A3: As with any chemical synthesis, a thorough understanding of the safety precautions is paramount. For 1-Chloro-8-fluorooctane and the reagents used in its synthesis:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
Reagent Handling: Be cautious when handling corrosive reagents like thionyl chloride and hydrofluoric acid sources. These should be handled with extreme care and under anhydrous conditions.
Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.
TROUBLESHOOTING GUIDE
This section addresses specific issues that may arise during the synthesis of 1-Chloro-8-fluorooctane, providing explanations and actionable solutions.
Issue 1: Low Yield of 1-Chloro-8-fluorooctane
A low yield of the desired product is a common challenge. The underlying cause often depends on the chosen synthetic route.
Possible Causes & Solutions:
Incomplete Reaction:
Explanation: Nucleophilic substitution reactions can be slow. Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material.
Solution: Monitor the reaction progress using an appropriate analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the reaction temperature or extending the reaction time. For halogen exchange reactions, ensure your reagents are anhydrous, as water can deactivate the nucleophile.
Formation of Byproducts:
Explanation: The formation of symmetric dihalides (1,8-dichlorooctane or 1,8-difluorooctane) is a major cause of low yields. This occurs when both ends of the starting material react with the same halogenating agent.
Solution:
Sequential Halogenation: When starting from 1,8-octanediol, it is crucial to perform the halogenation steps sequentially and purify the intermediate (e.g., 8-chloro-1-octanol) before proceeding to the next step.
Stoichiometry Control: In halogen exchange reactions, carefully control the stoichiometry of the fluorinating agent. Using a slight excess may be necessary, but a large excess will favor the formation of the difluoro product.
Decomposition of Reagents or Product:
Explanation: Some halogenating agents are thermally unstable. The product itself may also be susceptible to elimination reactions at high temperatures, especially in the presence of a strong base.
Solution: Maintain the recommended reaction temperature. If you suspect product decomposition during workup or purification, use milder conditions. For example, use a lower distillation pressure to reduce the boiling point.
Issue 2: Presence of Impurities in the Final Product
Even with a good yield, the purity of 1-Chloro-8-fluorooctane can be compromised by various impurities.
Possible Impurities & Purification Strategies:
Unreacted Starting Materials:
Identification: Can be detected by GC-MS or NMR spectroscopy.
Purification: Fractional distillation is the most effective method for removing starting materials, given the likely difference in boiling points.
Symmetric Dihalides (1,8-dichlorooctane or 1,8-difluorooctane):
Identification: These will have different retention times in GC and distinct mass spectra.
Purification: Careful fractional distillation under reduced pressure is the primary method for separating these closely boiling isomers. A column with a high number of theoretical plates will be beneficial.
Solvent Residues:
Identification: Can be identified by NMR spectroscopy.
Purification: Ensure the product is thoroughly dried under vacuum after distillation.
Issue 3: Difficulty in Driving Halogen Exchange Reactions to Completion
Halogen exchange reactions, such as the Finkelstein or Swarts reactions, can be equilibrium-limited.[2]
Possible Causes & Solutions:
Poor Solubility of the Halide Salt:
Explanation: The classic Finkelstein reaction relies on the differential solubility of halide salts to drive the equilibrium.[2] For example, sodium iodide is soluble in acetone, while sodium chloride and sodium bromide are not.[2]
Solution: Choose a solvent that maximizes the solubility of the reactant halide salt while minimizing the solubility of the product halide salt. For fluorination reactions (a Swarts-type reaction), polar aprotic solvents like DMF or DMSO are often used.[2]
Low Reactivity of the Substrate:
Explanation: The reactivity of alkyl halides in SN2 reactions follows the trend I > Br > Cl >> F. This means that converting a chloroalkane to a fluoroalkane can be challenging.
Solution:
Use a More Reactive Starting Material: If possible, start with a bromo- or iodo-analogue, as these are better leaving groups.
Employ a Catalyst: Phase-transfer catalysts, such as quaternary ammonium salts, can be used to enhance the rate of halogen exchange reactions.
Use a More Potent Fluorinating Agent: While potassium fluoride is commonly used, other fluoride sources like cesium fluoride or spray-dried potassium fluoride can be more reactive.
Experimental Protocols
Here we provide a detailed, step-by-step methodology for a common synthetic route to 1-Chloro-8-fluorooctane.
Protocol 1: Synthesis of 1-Chloro-8-fluorooctane from 1,8-Octanediol
This two-step protocol is designed to maximize selectivity and yield.
Step 1: Synthesis of 8-Chloro-1-octanol
Caption: Workflow for the synthesis of 8-Chloro-1-octanol.
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas), place 1,8-octanediol (1 equivalent) and a suitable solvent such as toluene.
Chlorination: Cool the flask in an ice bath. Slowly add thionyl chloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature between 0-5 °C.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-3 hours, or until the reaction is complete as monitored by TLC or GC.
Workup: Cool the reaction mixture and carefully quench it by pouring it over ice water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
Purification: Remove the solvent under reduced pressure. Purify the crude 8-chloro-1-octanol by vacuum distillation.
Step 2: Synthesis of 1-Chloro-8-fluorooctane
Caption: Workflow for the synthesis of 1-Chloro-8-fluorooctane.
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 8-chloro-1-octanol (1 equivalent) in an anhydrous solvent such as dichloromethane.
Fluorination: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add diethylaminosulfur trifluoride (DAST) (1.2 equivalents) dropwise.
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.
Workup: Cool the reaction mixture in an ice bath and slowly quench with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
Purification: Remove the solvent under reduced pressure. Purify the crude 1-Chloro-8-fluorooctane by vacuum distillation.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical flow for troubleshooting common issues in the synthesis of 1-Chloro-8-fluorooctane.
Caption: Troubleshooting decision tree for the synthesis of 1-Chloro-8-fluorooctane.
References
PubChem. (n.d.). Octane, 1-chloro-8-fluoro-. National Center for Biotechnology Information. Retrieved from [Link]
Wikipedia. (2023). Finkelstein reaction. Retrieved from [Link]
Side reactions to consider with 1-Chloro-8-fluorooctane
Welcome to the technical support center for 1-chloro-8-fluorooctane. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique reactivity of this bifunctional molecule.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 1-chloro-8-fluorooctane. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique reactivity of this bifunctional molecule. Here, we address common challenges and frequently asked questions to ensure the success of your experiments. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the chemical processes at play.
FAQ 1: My primary goal is nucleophilic substitution at the C-Cl bond, but I'm observing a significant amount of an alkene byproduct. What is happening and how can I prevent it?
Answer:
This is a classic case of competing substitution (SN2) and elimination (E2) reactions. While 1-chloro-8-fluorooctane is a primary alkyl halide, which generally favors the SN2 pathway, the E2 reaction can become a significant side reaction under certain conditions.[1][2][3]
The Underlying Chemistry: SN2 vs. E2
SN2 (Substitution, Nucleophilic, Bimolecular): In this reaction, a nucleophile directly attacks the carbon atom bearing the chlorine, displacing the chloride ion in a single, concerted step. This is the desired pathway for introducing a new functional group at the C-1 position.
E2 (Elimination, Bimolecular): In this pathway, a strong base abstracts a proton from the carbon adjacent to the C-Cl bond (the β-carbon), leading to the formation of a double bond and the elimination of HCl.[4][5]
Troubleshooting Guide: Minimizing the E2 Side Reaction
The key to favoring the SN2 reaction over the E2 reaction is to carefully select your reaction conditions.[3][4]
Condition
To Favor SN2 (Substitution)
To Favor E2 (Elimination)
Rationale
Nucleophile/Base
Use a good nucleophile that is a weak base (e.g., I⁻, Br⁻, CN⁻, N₃⁻, RCOO⁻).
Use a strong, sterically hindered base (e.g., potassium tert-butoxide, LDA).
Strong, bulky bases are more effective at abstracting a proton than attacking a sterically accessible primary carbon.[6][7]
Solvent
Use a polar aprotic solvent (e.g., DMSO, DMF, acetone).
Use a less polar or protic solvent (e.g., ethanol).
Polar aprotic solvents solvate the cation of the nucleophile but not the anion, making the nucleophile more reactive for substitution. Protic solvents can solvate both the cation and anion, and can also participate in the elimination reaction.[8]
Temperature
Use lower temperatures.
Use higher temperatures.
Elimination reactions have a higher activation energy than substitution reactions because they involve breaking more bonds. Increasing the temperature provides the energy needed to overcome this barrier.[4]
Objective: To substitute the chlorine in 1-chloro-8-fluorooctane with an azide group, minimizing the formation of 8-fluorooct-1-ene.
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 1-chloro-8-fluorooctane (1 equivalent) in anhydrous dimethylformamide (DMF).
Reaction Setup: Add sodium azide (1.2 equivalents) to the solution.
Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) under a nitrogen atmosphere.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Work-up: Once the starting material is consumed, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
FAQ 2: I am attempting a reaction with a strong nucleophile, but the fluorine end of the molecule remains unreacted. Why is the C-F bond so stable?
Answer:
The carbon-fluorine bond is the strongest single bond in organic chemistry, making it significantly less reactive than other carbon-halogen bonds.[9][10][11] This high stability is due to a combination of factors.
The Underlying Chemistry: C-F Bond Strength
Factor
Description
Bond Dissociation Energy
The C-F bond has a very high bond dissociation energy (approximately 467 kJ/mol) compared to C-Cl (346 kJ/mol), C-Br (290 kJ/mol), and C-I (228 kJ/mol).[9] A large amount of energy is required to break this bond.
Electronegativity and Bond Polarity
Fluorine is the most electronegative element, leading to a highly polarized C-F bond. While this creates a partial positive charge on the carbon, the bond's strength is the dominant factor in its low reactivity.[9]
Orbital Overlap
The small size of the fluorine atom allows for excellent overlap between its 2p orbital and the sp³ hybrid orbital of carbon, contributing to the bond's strength.
While direct nucleophilic substitution on an unactivated alkyl fluoride is challenging, intramolecular reactions can sometimes facilitate C-F bond cleavage.[12] This "proximity effect" can significantly accelerate the reaction compared to its intermolecular counterpart.[12] However, for 1-chloro-8-fluorooctane, this would require a specific set of circumstances where a nucleophile first reacts at the chloro-end, and the newly introduced functional group can then participate in an intramolecular attack on the carbon bearing the fluorine.
Visualization: Bond Energies of Carbon-Halogen Bonds
Caption: Relative bond energies of carbon-halogen bonds.
FAQ 3: I am trying to prepare a Grignard reagent from 1-chloro-8-fluorooctane, but the reaction is not initiating. What are the challenges and what are my alternatives?
Answer:
The formation of a Grignard reagent from 1-chloro-8-fluorooctane is expected to be challenging due to the presence of the C-F bond and the general reactivity of alkyl chlorides.
The Underlying Chemistry: Grignard Reagent Formation
Grignard reagents are formed by the reaction of an alkyl halide with magnesium metal in an ether solvent.[13][14][15][16] The reactivity of alkyl halides in this reaction follows the trend: I > Br > Cl >> F. Alkyl fluorides are generally unreactive towards magnesium metal.[13] While the chloro-end of your molecule is the intended site of reaction, the presence of the highly polar C-F bond can influence the overall electronic properties of the molecule and potentially hinder the reaction. More critically, Grignard reagents are highly basic and will react with any acidic protons present.[13][16]
Activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane. Consider using Rieke magnesium for highly reactive magnesium.
Low yield
Competing side reactions.
Ensure all glassware is rigorously flame-dried and the solvent is anhydrous. Grignard reagents react with water.[16]
Formation of Wurtz coupling product (dimer)
Radical side reactions.
Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the alkyl halide.
Alternative Approach: Organolithium Reagents
If Grignard formation proves unsuccessful, consider preparing an organolithium reagent. The reaction of alkyl halides with lithium metal is more vigorous than with magnesium and can be effective for less reactive chlorides. However, be aware that organolithium reagents are even more basic and reactive than Grignard reagents.
FAQ 4: Is there a risk of intramolecular cyclization or di-substitution with 1-chloro-8-fluorooctane?
Answer:
Yes, both intramolecular cyclization and di-substitution are potential side reactions to consider, particularly when using di-nucleophiles or under conditions that could promote intramolecular processes.
The Underlying Chemistry: Intramolecular Reactions and Di-substitution
Intramolecular Cyclization: If a nucleophile attacks the C-1 position, and the newly introduced group contains a nucleophilic site, it could potentially attack the C-8 position. However, the formation of an eight-membered ring is entropically and enthalpically less favorable than the formation of five- or six-membered rings. Therefore, this is generally not a major concern unless the reaction conditions are specifically designed to promote cyclization (e.g., high dilution).
Di-substitution: When using a strong di-nucleophile (e.g., the dianion of a diol or dithiol), there is a possibility of reaction at both the C-1 and C-8 positions. However, given the extreme stability of the C-F bond, reaction at the C-8 position is highly unlikely under standard nucleophilic substitution conditions. Di-substitution is a more significant concern for α,ω-dihaloalkanes with more reactive halogens at both ends (e.g., 1,8-dichlorooctane).
Visualization: Potential Reaction Pathways
Caption: Overview of potential reaction pathways for 1-chloro-8-fluorooctane.
References
Master Organic Chemistry. (2023). Identifying Where Substitution and Elimination Reactions Happen. [Link]
Chemistry LibreTexts. (2020). 7.4: Reactions of Alkyl Halides- Substitution and Elimination. [Link]
Grange, R. L., et al. (2010). [4+2] cycloaddition reactions between 1,8-disubstituted cyclooctatetraenes and diazo dienophiles: stereoelectronic effects, anticancer properties and application to the synthesis of 7,8-substituted bicyclo[4.2.0]octa-2,4-dienes. PubMed. [Link]
Chemistry LibreTexts. (2023). C. Elimination vs. Substitution. [Link]
ACS Publications. (2009). C−F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. The Journal of Organic Chemistry. [Link]
Tampellini, N. (2025). Enantiocontrolled Cyclization to Form Chiral 7- and 8-Membered Rings. YouTube. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the comprehensive technical guide for 1-Chloro-8-fluorooctane (CAS No. 593-14-6). This document is designed for researchers, chemists, and drug development professionals who utilize this bifunctional alkyl halide in their work. As a molecule featuring two different terminal halogens, it offers unique opportunities in multi-step synthesis, but its handling and use require a nuanced understanding of its properties. This guide provides field-proven insights, troubleshooting advice, and critical safety protocols to ensure successful and safe experimentation.
Section 1: Core Characteristics and Safety Data
A foundational understanding of the physical and chemical properties of 1-Chloro-8-fluorooctane is paramount for its effective use. The following table summarizes its key characteristics.
Insoluble in water; soluble in most organic solvents (e.g., alcohol, ether).[4]
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage, handling, and safety of 1-Chloro-8-fluorooctane.
Q1: What are the primary hazards associated with 1-Chloro-8-fluorooctane?
A1: 1-Chloro-8-fluorooctane presents several hazards that necessitate careful handling. It is known to cause skin irritation and serious eye irritation.[5] Inhalation of its vapors or mists may lead to respiratory tract irritation.[5] Toxicologically, it is classified as a poison when administered via intraperitoneal and subcutaneous routes.[2] A significant, often overlooked, hazard is its behavior upon heating; thermal decomposition can generate highly toxic and corrosive fumes, including hydrogen chloride (HCl), hydrogen fluoride (HF), and carbon oxides.[2][5] Furthermore, there is a risk of explosion if the compound is heated under confinement.[5]
Q2: What are the correct long-term and short-term storage conditions for this reagent?
A2: Proper storage is critical to maintain the integrity of the reagent and ensure safety.
Core Principle: Store the container tightly closed in a dry, cool, and well-ventilated area.[1]
Temperature: Avoid high temperatures to prevent pressure buildup and decomposition. Keeping it cool is essential.
Incompatibilities: Store away from strong oxidizing agents.[5] Due to the reactivity of halogenated solvents, avoid contact with aluminum or galvanized steel containers, which could lead to corrosion and potentially explosive reactions under certain conditions.[6]
Security: For safety and regulatory compliance, it is recommended to store the chemical in a locked cabinet or an area with restricted access.[5]
Q3: What Personal Protective Equipment (PPE) is mandatory when handling 1-Chloro-8-fluorooctane?
A3: A multi-layered approach to PPE is required.
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for tears or pinholes before use.
Eye and Face Protection: Chemical safety goggles are mandatory. For procedures with a higher risk of splashing, such as transfers or reactions under pressure, a full face shield should be worn in addition to goggles.[5]
Body Protection: A standard laboratory coat is required. For larger quantities, a chemically resistant apron is advisable.
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling vapors.[1][5] If ventilation is inadequate, a respirator appropriate for organic vapors must be used.[5]
Q4: How should I properly dispose of waste containing 1-Chloro-8-fluorooctane?
A4: 1-Chloro-8-fluorooctane is not readily biodegradable and may cause long-term adverse effects in the aquatic environment.[5] Therefore, disposal requires strict adherence to environmental regulations.
Categorization: Waste should be collected in a designated, properly labeled container for halogenated organic waste.
Procedure: Do not dispose of this chemical down the drain. All waste must be handled by an approved and licensed waste disposal company.[5] Follow all local, state, and federal regulations for hazardous waste disposal.
Section 3: Troubleshooting Experimental Issues
Even with careful planning, challenges can arise. This section provides a logical framework for diagnosing and solving common experimental problems.
Problem 1: Low or no yield in a nucleophilic substitution reaction at the C1-Cl position.
Causality Analysis: The C-Cl bond is significantly more reactive towards nucleophilic substitution (like S_N2) than the C-F bond. The C-F bond is one of the strongest single bonds in organic chemistry and is generally unreactive under standard nucleophilic substitution conditions. If your reaction targeting the chloride is failing, the issue likely lies with reaction conditions rather than the stability of the leaving group.
Troubleshooting Steps:
Re-evaluate Your Nucleophile: Is your nucleophile strong enough? Is it being deprotonated effectively if required? For instance, using sodium hydride to generate an alkoxide from an alcohol is more effective than using a weaker base like potassium carbonate.
Solvent Choice is Key: For S_N2 reactions, a polar aprotic solvent (e.g., DMF, DMSO, Acetone) is ideal. These solvents solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, leaving it "naked" and highly reactive. Using protic solvents (e.g., ethanol, water) will cage the nucleophile in a solvent shell, drastically reducing its reactivity.
Increase Reaction Temperature: While this compound has thermal decomposition risks, gently heating the reaction (e.g., to 50-80°C) can significantly increase the reaction rate. Always monitor for any color change that might indicate decomposition.
Check Reagent Purity: Verify the purity of your 1-Chloro-8-fluorooctane and the nucleophile. Water is a common contaminant that can quench strong nucleophiles.
Problem 2: Formation of unexpected side products.
Causality Analysis: Side products can arise from elimination reactions (E2), reaction with impurities, or, less commonly, unintended reactions at the C-F bond under harsh conditions.
Troubleshooting Steps:
Characterize the Impurity: Use GC-MS or NMR to identify the structure of the side product. If you see a product with a molecular weight that is 36.5 amu less than your starting material, you may be seeing the result of dehydrochlorination (elimination) to form 8-fluorooct-1-ene.
Favor Substitution over Elimination: The E2 mechanism competes with S_N2. To favor substitution, use a less sterically hindered nucleophile and avoid strong, bulky bases (like potassium tert-butoxide) if substitution is the goal. Running the reaction at a lower temperature also tends to favor the S_N2 pathway, which has a lower activation energy.
Consider Grignard-type Reactions: If you are using organometallic reagents, be aware that even the C-F bond can be cleaved by certain reagents like phenyl magnesium chloride.[7]
Problem 3: The reagent appears discolored or has developed an odor over time.
Causality Analysis: Discoloration can be a sign of degradation, potentially caused by exposure to light, air (oxidation), or trace impurities catalyzing decomposition. The development of an acidic odor could indicate slow hydrolysis or decomposition releasing HCl or HF.
Troubleshooting Steps:
Confirm Purity: Before use, run a quick purity check via GC or NMR.
Purification: If minor impurities are detected, consider purification by distillation under reduced pressure. However, be extremely cautious about heating the compound due to its decomposition risk.[2][5]
Improve Storage: For long-term storage, consider flushing the container with an inert gas like Argon or Nitrogen before sealing to displace oxygen and moisture. Storing in an amber glass bottle can protect it from light.
Section 4: Experimental Protocol Example: Synthesis of 8-Fluoro-1-methoxyoctane
This protocol details a standard S_N2 reaction, replacing the chlorine atom with a methoxy group. It serves as a practical template for handling and reacting with 1-Chloro-8-fluorooctane.
Objective: To synthesize 8-Fluoro-1-methoxyoctane via a Williamson ether synthesis, demonstrating the selective reactivity of the C-Cl bond.
Materials:
1-Chloro-8-fluorooctane (1.67 g, 10 mmol)
Sodium methoxide (0.65 g, 12 mmol, 1.2 eq)
Anhydrous N,N-Dimethylformamide (DMF, 20 mL)
Diethyl ether
Saturated aqueous ammonium chloride (NH₄Cl)
Saturated aqueous sodium chloride (brine)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Setup: Under an inert atmosphere (Nitrogen or Argon), equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Reagent Addition: Add sodium methoxide to the flask, followed by 20 mL of anhydrous DMF. Stir the suspension for 10 minutes.
Initiation: Using a syringe, add 1-Chloro-8-fluorooctane dropwise to the stirring suspension at room temperature.
Reaction: Heat the reaction mixture to 60°C using an oil bath. Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 4-6 hours.
Quenching: After the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a separatory funnel containing 50 mL of diethyl ether and 50 mL of water.
Workup:
Shake the separatory funnel and allow the layers to separate. Remove the aqueous layer.
Wash the organic layer with 30 mL of saturated aqueous NH₄Cl to remove any unreacted base.
Wash the organic layer with 30 mL of brine to remove residual water and DMF.
Drain the organic layer into an Erlenmeyer flask and dry over anhydrous MgSO₄.
Purification:
Filter off the drying agent.
Concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure 8-Fluoro-1-methoxyoctane.
Section 5: Visual Workflow: Spill Response
In the event of an accidental release, a clear and logical response is crucial. The following diagram outlines the decision-making process for handling a spill of 1-Chloro-8-fluorooctane.
Caption: Decision workflow for responding to a 1-Chloro-8-fluorooctane spill.
References
Synquest Labs. (n.d.). 1-Chloro-8H-perfluorooctane Safety Data Sheet.
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the thermal stability of 1-Chloro-8-fluorooctane (CAS No. 593-14-6).
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the thermal stability of 1-Chloro-8-fluorooctane (CAS No. 593-14-6). This document is structured to address common questions and troubleshooting scenarios encountered during experimental procedures involving this unique bifunctional haloalkane.
Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of 1-Chloro-8-fluorooctane under standard laboratory conditions?
A1: 1-Chloro-8-fluorooctane is considered to have high thermal stability and is stable under normal handling and storage conditions.[1][2] It is a colorless liquid at room temperature and can be used in various applications without significant degradation, provided it is stored correctly.[2][3]
Q2: What are the recommended storage conditions for maintaining the integrity of 1-Chloro-8-fluorooctane?
A2: To ensure its stability, 1-Chloro-8-fluorooctane should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[4][5] It is crucial to store it away from foodstuffs and incompatible materials, such as strong oxidizing agents.[1][4]
Q3: What are the known hazardous decomposition products of 1-Chloro-8-fluorooctane upon heating?
A3: When heated to decomposition, particularly in the event of a fire, 1-Chloro-8-fluorooctane can emit highly toxic and corrosive fumes.[6] These decomposition products include hydrogen chloride (HCl), hydrogen fluoride (HF), and carbon oxides (CO, CO₂).[1] The formation of HF is a significant concern with fluorinated compounds at high temperatures.[7]
Q4: Are there any specific chemical incompatibilities that could affect the thermal stability of 1-Chloro-8-fluorooctane?
A4: Yes, 1-Chloro-8-fluorooctane is incompatible with strong oxidizing agents.[1] Contact with these substances can lead to exothermic reactions, potentially lowering the decomposition temperature and creating hazardous conditions. It is essential to avoid cross-contamination in storage and during experimental setups.
Q5: What is the boiling point of 1-Chloro-8-fluorooctane?
A5: The boiling point of 1-Chloro-8-fluorooctane is approximately 198.1°C at 760 mmHg.[3][4] This relatively high boiling point suggests a low volatility under standard conditions, contributing to its stability during handling.
This section provides guidance for researchers who need to determine the precise thermal stability of 1-Chloro-8-fluorooctane for their specific experimental conditions or are observing unexpected degradation.
Scenario 1: Unexpected sample degradation or side-product formation in a reaction mixture heated below the boiling point.
Possible Cause: The thermal stability of a compound can be influenced by the presence of catalysts, reagents, or impurities in the reaction mixture. While 1-Chloro-8-fluorooctane itself is thermally stable, these other components may be initiating its decomposition at a lower temperature than expected.
Troubleshooting Workflow:
Isolate the Variable: To confirm that the degradation is due to an interaction within the reaction mixture, run a control experiment by heating a pure sample of 1-Chloro-8-fluorooctane under the same conditions (time, temperature, atmosphere).
Analyze for Impurities: Ensure the purity of your 1-Chloro-8-fluorooctane using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities could act as catalysts for decomposition.
Systematic Component Analysis: If the pure sample is stable, systematically introduce other reaction components to identify the specific substance that is promoting the degradation of 1-Chloro-8-fluorooctane.
Scenario 2: Need to determine the precise decomposition temperature for a new application.
Thermogravimetric Analysis is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Step-by-Step TGA Protocol:
Instrument Preparation: Ensure the TGA instrument is clean and calibrated with appropriate standards.
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of pure 1-Chloro-8-fluorooctane into an inert TGA pan (e.g., alumina or platinum).
Experimental Parameters:
Temperature Range: Start from ambient temperature (e.g., 25°C) and heat to a temperature well above the expected decomposition, for instance, up to 600°C.
Heating Rate: A typical heating rate is 10°C/min. This can be adjusted to study the kinetics of decomposition.
Atmosphere: Use an inert atmosphere, such as nitrogen or argon, to prevent oxidative decomposition. Set a constant flow rate (e.g., 20-50 mL/min).
Data Analysis: The resulting TGA curve will plot mass (%) versus temperature (°C). The onset temperature of the major mass loss step is typically reported as the decomposition temperature.
Data Presentation:
Parameter
Value
Sample
1-Chloro-8-fluorooctane
Sample Mass
5-10 mg
Heating Rate
10 °C/min
Atmosphere
Nitrogen (50 mL/min)
Temperature Range
25-600 °C
Result (Hypothetical)
Decomposition Onset: >200 °C
Visualizing Experimental Workflows
Diagram 1: Troubleshooting Unexpected Degradation
Caption: Logical workflow for troubleshooting unexpected sample degradation.
Diagram 2: Thermal Stability Analysis Workflow
Caption: Experimental workflow for comprehensive thermal stability analysis.
Royal Society of Chemistry. Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX [[double bond, length as m-dash]] CH2 (X = F, Cl, Br). [Link]
NIST. A REVIEW OF THERMAL DECOMPOSITION PRODUCT TESTING OF HALOCARBON FIRE SUPPRESSION AGENTS. [Link]
Save My Exams. Halogens & Alkanes | Edexcel IGCSE Chemistry Revision Notes 2017. [Link]
Journal of the American Chemical Society. Thermal decomposition of alkyl halides on aluminum. 1. Carbon-halogen bond cleavage and surface .beta.-hydride elimination reactions. [Link]
Angene. Exploring 1-Chloro-8-Fluorooctane: Properties, Applications, and Suppliers. [Link]
Technical Support Center: Overcoming Solubility Challenges with 1-Chloro-8-fluorooctane in Aqueous Media
Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 1-Chloro-8-fluorooctane. This document is designed for researchers, scientists, and drug development professionals who...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 1-Chloro-8-fluorooctane. This document is designed for researchers, scientists, and drug development professionals who are leveraging this unique bifunctional intermediate in their work. We understand that the physicochemical properties of 1-Chloro-8-fluorooctane, specifically its poor water solubility, present significant challenges in experimental design, particularly in biological and aqueous-based systems.
This guide provides in-depth, field-proven insights and troubleshooting protocols to effectively manage and overcome these solubility issues. Our goal is to empower you with the foundational knowledge and practical methodologies to ensure the success and reproducibility of your experiments.
Section 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the fundamental reasons behind the solubility challenges associated with 1-Chloro-8-fluorooctane.
Q1: Why is 1-Chloro-8-fluorooctane so poorly soluble in water?
A1: The low aqueous solubility of 1-Chloro-8-fluorooctane is a direct result of its molecular structure. It is a long-chain haloalkane, and several factors contribute to its hydrophobicity:
Dominant Hydrophobic Chain: The molecule possesses an eight-carbon alkyl chain (octane), which is nonpolar and hydrophobic. As the length of a carbon chain increases, the hydrophobic character becomes more pronounced, leading to decreased water solubility.[1][2]
Inability to Form Hydrogen Bonds: Water's remarkable solvent properties are largely due to its ability to form strong hydrogen bonds. Haloalkanes like 1-Chloro-8-fluorooctane cannot form hydrogen bonds with water molecules.[3][4]
Energetically Unfavorable Dissolution: For this compound to dissolve, the strong hydrogen bonds between water molecules must be broken.[4][5] The new interactions formed between the weakly polar haloalkane and water molecules are primarily dipole-dipole forces, which are much weaker than the original hydrogen bonds.[3] Consequently, the energy released from these new interactions is insufficient to compensate for the energy required to break the water-water bonds, making the dissolution process energetically unfavorable.[4][5]
While the carbon-halogen bonds (C-Cl and C-F) introduce some polarity, this effect is minimal compared to the overwhelming nonpolar nature of the long carbon backbone.[1]
Q2: What are the key physicochemical properties of 1-Chloro-8-fluorooctane I should be aware of?
A2: Understanding the fundamental properties of 1-Chloro-8-fluorooctane is critical for designing effective solubilization strategies.
This section provides detailed, practical solutions to address the solubility of 1-Chloro-8-fluorooctane. Each strategy includes an explanation of the underlying mechanism, a step-by-step protocol, and expert insights.
Strategy 1: Co-Solvent Systems
Q: How can I use co-solvents to dissolve 1-Chloro-8-fluorooctane for my initial experiments?
A: Co-solvency is often the most direct method for solubilizing nonpolar compounds. It involves using a water-miscible organic solvent in which the compound is highly soluble.[14] This mixture, or co-solvent system, reduces the overall polarity of the aqueous medium, thereby decreasing the interfacial tension between the solute and the solvent and allowing for dissolution.[14][15]
The addition of an organic co-solvent disrupts the hydrogen-bonding network of water. This creates a less polar "microenvironment" around the 1-Chloro-8-fluorooctane molecules, allowing them to dissolve more readily than in water alone.
Aprotic, highly polar; excellent solubilizing power for many compounds. Can have biological effects.[15][16]
1-10% v/v
Ethanol (EtOH)
Protic, common lab solvent. Generally well-tolerated in biological systems at low concentrations.
5-20% v/v
Polyethylene Glycol 400 (PEG 400)
Low toxicity, viscous liquid. Often used in pharmaceutical formulations.[16]
10-30% v/v
Propylene Glycol (PG)
Similar to PEG, used in a wide range of applications.[15]
10-30% v/v
Select a Co-solvent: Choose a co-solvent (e.g., DMSO) that is compatible with your downstream application.
Prepare Stock Solution: In a sterile glass vial, add a precise volume of 1-Chloro-8-fluorooctane. Add the selected co-solvent dropwise while vortexing until the compound is fully dissolved. Aim for a high-concentration stock (e.g., 100 mM or higher).
Calculate Final Volume: Add additional co-solvent to reach a final, round-number concentration for easy dilution calculations.
Aqueous Dilution: To prepare your working solution, slowly add the stock solution to your aqueous buffer or media while vortexing or stirring vigorously. Do not add the aqueous solution to the stock, as this can cause immediate precipitation.
Observe for Precipitation: After dilution, visually inspect the solution for any cloudiness or precipitate. If observed, the solubility limit in that specific aqueous/co-solvent ratio has been exceeded.
Senior Scientist's Note: Be mindful that while a compound may be soluble in 100% co-solvent, it can precipitate out when diluted into the final aqueous medium. Always perform a solubility test at your final desired concentration. Furthermore, co-solvents themselves can impact experimental outcomes, especially in cell-based assays or enzymatic reactions, so appropriate vehicle controls are essential.[17]
Q: My application is sensitive to high concentrations of organic solvents. Can I use surfactants instead?
A: Absolutely. Surfactant-mediated solubilization is an excellent alternative. Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[18] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can encapsulate nonpolar molecules like 1-Chloro-8-fluorooctane, effectively dispersing them in the aqueous medium.[19]
The long alkyl chain of 1-Chloro-8-fluorooctane is sequestered into the hydrophobic core of the micelle, shielded from the aqueous environment by the hydrophilic heads of the surfactant molecules.
Caption: Hydrophobic core of a micelle encapsulates the compound.
Surfactant
HLB Value
Key Characteristics
Polysorbate 20 (Tween® 20)
16.7
High HLB, good for O/W emulsions. Commonly used in biological buffers.[19]
Polysorbate 80 (Tween® 80)
15.0
Similar to Tween 20, widely used in pharmaceutical formulations.[19]
Triton™ X-100
13.5
Common lab detergent and solubilizing agent. Note potential for cellular toxicity.
Sorbitan Monooleate (Span® 80)
4.3
Low HLB, often used in combination with high-HLB surfactants.[19]
Select a Surfactant: Choose a surfactant appropriate for your application (e.g., Polysorbate 80 for biocompatibility).
Prepare Surfactant Solution: Prepare an aqueous solution of the surfactant at a concentration well above its CMC (e.g., 1-5% w/v).
Add Compound: While stirring the surfactant solution vigorously, slowly add the 1-Chloro-8-fluorooctane dropwise.
Energy Input: Continue stirring or sonicate the mixture gently for 15-30 minutes to facilitate the formation of stable, drug-loaded micelles. The solution should become clear or translucent.
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any non-solubilized compound or aggregates.
Senior Scientist's Note: The efficiency of solubilization depends on the surfactant-to-compound ratio. You may need to optimize this ratio to achieve your target concentration. Be aware that surfactants can interfere with certain protein assays and may exhibit biological activity on their own, necessitating careful control experiments.
Strategy 3: Cyclodextrin Inclusion Complexation
Q: I need a stable, low-toxicity formulation for a drug delivery study. Are cyclodextrins a good option?
A: Yes, cyclodextrins are a highly sophisticated and effective choice, particularly for pharmaceutical and in-vivo applications.[20][21] Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[22] This structure allows them to encapsulate a nonpolar "guest" molecule, like 1-Chloro-8-fluorooctane, forming a water-soluble "host-guest" or inclusion complex.[20][23]
The hydrophobic alkyl chain of 1-Chloro-8-fluorooctane fits into the nonpolar cavity of the cyclodextrin, driven by the displacement of high-energy water molecules from the cavity. The hydrophilic outer surface of the resulting complex allows it to dissolve readily in water.
Caption: A "host-guest" complex enhances aqueous solubility.
Cyclodextrin
Cavity Diameter (Å)
Water Solubility (g/100mL)
Notes
α-Cyclodextrin (α-CD)
4.7 - 5.3
14.5
Smaller cavity, may not be ideal for an 8-carbon chain.
β-Cyclodextrin (β-CD)
6.0 - 6.5
1.85
Cavity size is suitable for many molecules, but has low water solubility.[24]
γ-Cyclodextrin (γ-CD)
7.5 - 8.3
23.2
Larger cavity and good solubility.
Hydroxypropyl-β-CD (HP-β-CD)
6.0 - 6.5
> 60
High water solubility and low toxicity; widely used in FDA-approved formulations.[20][24]
Select a Cyclodextrin: HP-β-CD is an excellent starting choice due to its high solubility and safety profile.[24]
Molar Ratio Calculation: Determine the desired molar ratio of CD to 1-Chloro-8-fluorooctane. A 1:1 ratio is a common starting point, but this may need optimization.[24]
Kneading: In a glass mortar, place the calculated amount of HP-β-CD powder. Add a small amount of water or an ethanol/water mixture to form a paste.
Incorporate Compound: Slowly add the 1-Chloro-8-fluorooctane to the paste and knead thoroughly with a pestle for 30-60 minutes. This intimate mixing facilitates the entry of the guest molecule into the CD cavity.
Drying: Dry the resulting paste under vacuum or in a desiccator to obtain a solid powder of the inclusion complex.
Reconstitution: The resulting powder can be readily dissolved in your aqueous buffer or media to the desired final concentration.
Senior Scientist's Note: The formation of an inclusion complex is an equilibrium process. The stability of the complex is described by a binding constant, which can be determined using techniques like NMR or UV-Vis spectroscopy. For drug development, confirming complex formation and understanding its stability is a critical validation step.[24]
Q: Which solubilization method is the right choice for my experiment?
A: The optimal method depends entirely on your specific experimental context, including the required concentration, tolerance for excipients, and downstream application.
Feature
Co-Solvents
Surfactants (Micelles)
Cyclodextrins (Inclusion Complexes)
Mechanism
Reduces bulk solvent polarity
Encapsulation in hydrophobic core
Host-guest encapsulation in molecular cavity
Solubilization Capacity
Moderate to High
High
Moderate to High (Depends on stoichiometry)
Biocompatibility
Variable (DMSO can be toxic)
Generally good, but can disrupt cell membranes
Excellent (especially modified CDs like HP-β-CD)[22]
Ease of Preparation
Very Easy
Easy
Moderate (requires specific preparation steps)
Stability on Dilution
Prone to precipitation
Generally stable above CMC
Very Stable
Common Applications
In vitro screening, initial activity assays
Formulations for cell culture, some injectables
Drug delivery, in-vivo studies, stabilizing agents[21][25]
References
MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
National Institutes of Health (PMC). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
National Institutes of Health (PMC). Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective.
ChemIntell. Exploring the Synthesis and Applications of 1-Chloro-8-fluorooctane.
Taylor & Francis Online. New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
CK-12 Foundation. Physical Properties of Haloalkanes and Haloarenes.
Slideshare. Methods of solubility enhancements.
ChemIntell. Decoding the Properties of 1-Chloro-8-fluorooctane: A Key Intermediate.
ChemIntell. Exploring 1-Chloro-8-Fluorooctane: Properties, Applications, and Suppliers.
Echemi. Buy 1-Chloro-8-fluorooctane Industrial Grade from Hangzhou Royalchem Co.,LTD.
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
Chemistry LibreTexts. 6.1: Physical Properties of Haloalkanes.
Guidechem. 1-Chloro-8-fluorooctane 593-14-6 wiki.
Chemistry Stack Exchange. Why does the solubility of haloalkanes in water decreases as the length of the carbon chain increases?.
Quora. If like dissolves like, why are haloalkanes insoluble in water?.
World Journal of Biology and Pharmaceutical Health Sciences. Solubility enhancement techniques: A comprehensive review.
ChemBK. 1-Chloro-8-fluorooctane.
PubMed. Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases.
Chemistry Stack Exchange. The solubility of haloalkanes in water.
International Journal of Innovative Research in Technology. Solubility Enhancement Methods.
International Journal of Scientific Development and Research. Methods to boost solubility.
Google Patents. Use of surfactants to solubilize water-insoluble solids in beverages.
National Institutes of Health. Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems.
Skin Chakra. We have tested 11 natural solubilizers: here are the best 3.
Technical Support Center: Characterizing 1-Chloro-8-fluorooctane
Welcome to the technical support resource for the analytical characterization of 1-Chloro-8-fluorooctane. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chal...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for the analytical characterization of 1-Chloro-8-fluorooctane. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this bifunctional long-chain alkane. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and accuracy of your analytical results.
Introduction to the Analytical Challenges
1-Chloro-8-fluorooctane (C8H16ClF) is a molecule of interest due to its distinct terminal functionalities, offering a versatile scaffold for chemical synthesis.[1][2] However, its non-polar alkyl backbone, combined with the presence of two different halogens, introduces specific complexities in its analytical characterization. Key challenges include achieving adequate retention and resolution in chromatography, potential for on-column degradation, and interpreting the unique fragmentation patterns in mass spectrometry and signal assignments in NMR. This guide will address these challenges systematically.
Gas Chromatography (GC) Analysis
Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like 1-Chloro-8-fluorooctane. However, issues such as peak shape and baseline disturbances can arise.
GC Troubleshooting Guide
Symptom
Potential Cause
Suggested Remedy
Citation
Peak Tailing
Active sites in the injector liner or column due to exposed silanols.
Use a deactivated liner and ensure a clean, 90° column cut. If the problem persists, trim the first few centimeters of the column.
Improper column installation, a rough column cut leading to turbulent flow, or incompatibility between the sample solvent and the stationary phase in splitless injection.
Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth. Always inspect the column cut with a magnifier. For splitless injection, the initial oven temperature should be about 20°C below the boiling point of the solvent.
Contamination from the septum, previous injections (carryover), or the carrier gas.
Replace the septum. Bake out the column at a high temperature (within its limits). Run a blank solvent injection to confirm the source of the ghost peak.
Fluctuations in carrier gas flow rate, oven temperature instability, or a leak in the system.
Check for leaks using an electronic leak detector, paying close attention to the septum and column fittings. Verify that the oven temperature is stable and the carrier gas supply is consistent.
A leak in the injector, incorrect split ratio, or sample degradation in a hot inlet.
Perform a leak check. Verify the split ratio and flow rates. Consider using a lower injector temperature or a faster injection speed to minimize degradation.
Q1: What is a good starting GC-MS method for 1-Chloro-8-fluorooctane?
A1: A robust starting point would be a standard non-polar column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase. Given the compound's likely boiling point, a temperature-programmed method is advisable.
Recommended Starting GC-MS Parameters:
Parameter
Value
Rationale
Column
30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, ZB-5ms)
Provides good resolution for a wide range of semi-volatile compounds.
Carrier Gas
Helium at a constant flow of 1.0 mL/min
Inert and provides good efficiency. Constant flow mode is recommended to maintain resolution during temperature programming.
Inlet Temperature
250 °C
Ensures complete vaporization without causing significant degradation.
Injection Mode
Split (e.g., 50:1) or Splitless
Use split for higher concentration samples to avoid column overload. Use splitless for trace analysis.
Oven Program
Initial temp: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
A starting temperature below the solvent boiling point allows for solvent focusing, and the ramp rate is suitable for eluting C8 compounds.
MS Transfer Line
280 °C
Prevents condensation of the analyte.
Ion Source Temp
230 °C
A standard temperature for electron ionization.
Mass Range
m/z 40-250
Covers the expected mass of the molecular ion and its fragments.
Q2: Which detector is most suitable for the analysis of 1-Chloro-8-fluorooctane?
A2: A mass spectrometer (MS) is highly recommended as it provides both quantification and structural information, which is crucial for identifying impurities.[8] An Electron Capture Detector (ECD) would also offer high sensitivity due to the presence of halogens. For targeted analysis of chlorinated compounds in a complex matrix, a Halogen Specific Detector (XSD) can be beneficial due to its high selectivity.[9]
Q3: My peaks for halogenated compounds are tailing. What is the most likely cause?
A3: The most common cause of peak tailing for halogenated compounds is interaction with active sites in the GC system.[4] These are typically exposed silanol groups in the inlet liner, on glass wool, or at the head of the column. Using deactivated liners and columns is crucial. If the problem persists, it may be necessary to trim the first few centimeters of the column to remove any accumulated non-volatile residues or areas where the stationary phase has been stripped.[3]
Experimental Workflow: GC-MS Analysis
Caption: A typical workflow for the GC-MS analysis of 1-Chloro-8-fluorooctane.
Due to its non-polar nature, 1-Chloro-8-fluorooctane is well-suited for reversed-phase HPLC. However, achieving sufficient retention can be a challenge.
HPLC Troubleshooting Guide
Symptom
Potential Cause
Suggested Remedy
Citation
Poor Retention (Elutes near void volume)
The mobile phase is too strong (too much organic solvent), or the analyte has low affinity for the stationary phase.
Decrease the percentage of the organic solvent in the mobile phase. Consider using a column with a higher carbon load or a longer alkyl chain (e.g., C18).
Column overload, extra-column volume, or secondary interactions with the stationary phase.
Reduce the injection volume or sample concentration. Ensure that all tubing between the injector and detector is as short and narrow as possible. If tailing is observed, consider a different column chemistry.
Inconsistent Retention Times
Inadequate column equilibration, mobile phase composition changing over time, or pump issues.
Ensure the column is fully equilibrated with the mobile phase before injection (at least 10-15 column volumes). Prepare fresh mobile phase daily and ensure it is well-mixed. Check the pump for leaks and ensure consistent flow.
Sample solvent is much stronger than the mobile phase, or there is a blockage at the column inlet.
Dissolve the sample in the mobile phase or a weaker solvent. If the problem persists, reverse-flush the column (if permissible by the manufacturer) or replace the inlet frit.
Q1: What is a good starting HPLC method for 1-Chloro-8-fluorooctane?
A1: A reversed-phase C18 column is a good starting point. Since the compound is non-polar, a high percentage of organic solvent will be needed in the mobile phase.
Recommended Starting HPLC Parameters:
Parameter
Value
Rationale
Column
C18, 4.6 x 150 mm, 5 µm particle size
A standard workhorse column for reversed-phase chromatography.
Mobile Phase
A: Water, B: Acetonitrile or Methanol
Acetonitrile is often a good first choice due to its lower viscosity.
Gradient
Start with 80% B, ramp to 100% B over 10 minutes, hold for 5 minutes.
A gradient is recommended for method development to ensure elution of any less polar impurities.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temp
30 °C
Elevated temperature can improve peak shape and reduce backpressure.
Detector
UV at a low wavelength (e.g., 200-210 nm) or a Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD)
The compound lacks a strong chromophore, so low UV may provide some response. CAD or ELSD are more universal detectors for non-volatile compounds.
Q2: My compound is not retaining on a C18 column even with a high percentage of water. What are my options?
A2: If retention is still poor, you can try a C8 column, which is less hydrophobic and may offer different selectivity.[13] Alternatively, you could explore normal-phase chromatography, though this is generally less common and may require different solvents and system compatibility checks.
Logical Flow for HPLC Method Development
Caption: A decision tree for developing an HPLC method for 1-Chloro-8-fluorooctane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the unambiguous structural confirmation of 1-Chloro-8-fluorooctane and for identifying potential isomers or impurities.
Predicted NMR Spectra and Interpretation
¹H NMR: The ¹H NMR spectrum is expected to show complex multiplets for the methylene protons due to overlapping signals. The protons closest to the halogens will be the most downfield.
~4.4-4.6 ppm (triplet of triplets): The two protons on the carbon adjacent to fluorine (-CH₂-F) will be shifted downfield and split by both the fluorine and the adjacent methylene group.
~3.5 ppm (triplet): The two protons on the carbon adjacent to chlorine (-CH₂-Cl) will be downfield shifted.[14]
~1.2-1.8 ppm (multiplets): The remaining twelve protons on the other six methylene groups in the alkyl chain will appear as a series of overlapping multiplets.
¹³C NMR: The ¹³C NMR spectrum will provide a clearer picture with distinct signals for each carbon.
~84 ppm (doublet): The carbon bonded to fluorine will be significantly downfield and will show a large one-bond coupling constant (¹JCF ≈ 165 Hz).
~45 ppm: The carbon bonded to chlorine will be downfield.[15]
~22-33 ppm: The six other methylene carbons in the chain will appear in the typical alkane region.[16][17]
¹⁹F NMR: A proton-decoupled ¹⁹F NMR spectrum should show a single signal, likely a triplet, due to coupling with the adjacent methylene protons.
Frequently Asked Questions (NMR)
Q1: I see more signals in my ¹³C NMR spectrum than expected. What could be the cause?
A1: The presence of additional signals suggests impurities. These could be isomers (e.g., 1-Chloro-7-fluorooctane) or residual starting materials from the synthesis. Check the integration values to estimate the relative amounts of the impurities.
Q2: How can I confirm the positions of the chlorine and fluorine atoms?
A2: 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. An HMBC experiment will show correlations between the protons on the carbon adjacent to chlorine and the carbon itself, and similarly for the fluorine-bearing carbon, confirming their respective positions at C1 and C8.
Mass Spectrometry (MS) Fragmentation
Understanding the fragmentation pattern is key to confirming the identity of 1-Chloro-8-fluorooctane by GC-MS.
Predicted Fragmentation Pattern
The molecular ion (M⁺˙) for C8H16ClF has a nominal mass of 166 g/mol . Due to the presence of chlorine, an M+2 peak at m/z 168 with approximately one-third the intensity of the M⁺˙ peak is expected.[18]
Alpha-cleavage: Cleavage of the C-C bond adjacent to the halogens is a likely fragmentation pathway.[19][20]
Loss of a propyl group from the chloro-end could lead to a fragment containing the fluorine.
Loss of a propyl group from the fluoro-end could lead to a fragment containing the chlorine.
Loss of Halogens:
Loss of HCl (M-36) is a common fragmentation pathway for alkyl chlorides.
Loss of a chlorine radical (M-35/37) is also possible.
Alkyl Chain Fragmentation: The long alkyl chain will also fragment, producing a series of characteristic alkane-like fragments separated by 14 mass units (CH₂).[19][21]
Key Diagnostic Fragments to Look For:
m/z (Mass-to-charge ratio)
Possible Fragment Identity
Notes
166/168
[C8H16ClF]⁺˙
Molecular ion peak and its isotope peak.
131
[M - Cl]⁺
Loss of a chlorine radical.
130
[M - HCl]⁺˙
Loss of hydrogen chloride.
49/51
[CH₂Cl]⁺
Fragment containing the chloromethyl group.
Potential Impurities and Stability
Synthesis-Related Impurities: A likely synthesis route involves the halogenation of 8-fluorooctan-1-ol or a similar precursor.[22] Potential impurities could include:
Unreacted starting material (e.g., 8-fluorooctan-1-ol).
Isomeric products (e.g., 1-chloro-7-fluorooctane, from rearrangement or impurities in the starting material).
Byproducts of elimination reactions (e.g., chloro-octenes or fluoro-octenes).
Dimeric species formed by intermolecular reactions.
Stability: Halogenated alkanes can be susceptible to degradation.
Hydrolysis: The C-Cl bond is more susceptible to hydrolysis than the C-F bond. Under aqueous or high-temperature conditions, 1-Chloro-8-fluorooctane could slowly convert to 8-fluorooctan-1-ol.
Dehydrohalogenation: In the presence of a base or at high temperatures (especially in a hot GC inlet), elimination of HCl could occur, forming 8-fluorooct-1-ene.
Photodegradation: While generally stable, prolonged exposure to UV light could potentially lead to radical-based degradation.
For stability studies, it is crucial to develop a stability-indicating method, typically an HPLC method, that can resolve the parent compound from all its potential degradation products.[23]
References
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
Chrom Tech, Inc. (n.d.). Methods for Changing Peak Resolution in HPLC. Retrieved from [Link]
Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]
Pharma Knowledge Forum. (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds. Retrieved from [Link]
ResearchGate. (2012, July 18). How to select suitable columns for separation of non polar extracts using analytical and preparative HPLC? Retrieved from [Link]
OpenOChem Learn. (n.d.). Alkanes. Retrieved from [Link]
Taylor, T. (2015, September 1). Troubleshooting Real GC Problems. LCGC International. Retrieved from [Link]
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]
Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
Centers for Disease Control and Prevention. (2003, March 15). HYDROCARBONS, HALOGENATED: METHOD 1003. NIOSH Manual of Analytical Methods. Retrieved from [Link]
Pragolab. (2019). Soft ionization GC-HRMS of n-Alkanes C8 - C20. Retrieved from [Link]
Chemistry LibreTexts. (2023, September 26). Structure Determination of Alkanes Using 13C-NMR and H-NMR. Retrieved from [Link]
Phenomenex. (n.d.). GC Technical Tip: Peak Shape Problems - No Peaks. Retrieved from [Link]
Fluorine notes. (2020, February 14). ALGORITHMS FOR FRAGMENTATION OF n-ALKANES AND n-PERFLUOROALKANES. Retrieved from [Link]
Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1949). Mass spectra of fluorocarbons.
Agilent Technologies. (2022, November 9). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Taylor, T. (2020, May 12). The LCGC Blog: Troubleshooting Gas Chromatography Part II – Reduced Peak Size (Loss of Sensitivity). LCGC International. Retrieved from [Link]
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]
ResearchGate. (2015, July 10). Can anyone suggest the sample preparation method for alkane series (C8-C20) injection in GCMS. Retrieved from [Link]
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
PubChem. (n.d.). Octane, 1-chloro-8-fluoro-. Retrieved from [Link]
Google Patents. (n.d.). CN100415702C - A kind of synthetic method of 1-chlorooctane.
ResearchGate. (n.d.). GC/MS analysis for residual contents of n-alkanes (C8–C20), (C21–C30).... Retrieved from [Link]
Imashiro, F., Maeda, T., Nakai, T., Saika, A., & Terao, T. (1986). Chain-length-dependent carbon-13 NMR chemical shifts of n-alkanes in urea inclusion compounds. The Journal of Physical Chemistry, 90(21), 5498-5500.
Dong, M. W. (2020, November 1). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]
Byrdwell, W. C. (2007). Improved GC/MS method for quantitation of n-alkanes in plant and fecal material. Journal of Agricultural and Food Chemistry, 55(18), 7301-7307.
YSI, a Xylem brand. (n.d.). Chlorinated Compounds in Hydrocarbon Streams Using a Halogen Specific Detector (XSD). Retrieved from [Link]
Statheropoulos, M., Agapiou, A., & Georgiadou, A. (2005). Halogenated hydrocarbon pesticides and other volatile organic contaminants provide analytical challenges in global trading. Journal of Environmental Monitoring, 7(10), 997-1003.
OKCHEM. (n.d.). Exploring 1-Chloro-8-Bromooctane: Properties, Applications, and Manufacturing. Retrieved from [Link]
LookChem. (n.d.). CAS No.593-14-6,1-Chloro-8-fluorooctane Suppliers. Retrieved from [Link]
Preventing decomposition of 1-Chloro-8-fluorooctane during reactions
Welcome to the technical support center for 1-Chloro-8-fluorooctane. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the decomposition of this...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 1-Chloro-8-fluorooctane. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the decomposition of this valuable bifunctional intermediate during chemical reactions. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential side reactions, ensuring the integrity of your synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity difference between the chloro and fluoro groups in 1-Chloro-8-fluorooctane?
The carbon-fluorine (C-F) bond is significantly stronger and more stable than the carbon-chlorine (C-Cl) bond.[1][2][3][4] The bond energy of a C-F bond is approximately 467 kJ/mol, whereas the C-Cl bond energy is around 346 kJ/mol.[1] This substantial difference in bond strength dictates the compound's reactivity. Under most nucleophilic substitution or elimination conditions, the C-Cl bond will be the primary site of reaction, leaving the C-F bond intact.[5][6] This selective reactivity makes 1-chloro-8-fluorooctane a useful building block for introducing a fluorinated octyl chain.[7][8][9]
Q2: What are the main decomposition pathways for 1-Chloro-8-fluorooctane during a reaction?
The two most common decomposition or side-reaction pathways are:
Dehydrochlorination (Elimination): This is an elimination reaction where hydrogen chloride (HCl) is removed from the molecule to form oct-1-ene-8-fluoride.[10][11][12] This is particularly prevalent when using strong bases and high temperatures.[13][14]
Unwanted Nucleophilic Substitution: While often the desired pathway, reaction with unintended nucleophiles (like the solvent or hydroxide ions) can lead to byproducts. For instance, in an aqueous basic solution, you might form 8-fluorooctan-1-ol.[13][15]
Q3: Is 1-Chloro-8-fluorooctane thermally stable?
1-Chloro-8-fluorooctane has a boiling point of approximately 198.1°C at 760 mmHg, suggesting reasonable thermal stability for most organic reactions.[7][16] However, prolonged heating at high temperatures can lead to decomposition, potentially releasing toxic fumes of hydrogen chloride and hydrogen fluoride.[17][18] It is always advisable to conduct reactions at the lowest effective temperature.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Substitution Product and Formation of an Alkene
Symptoms:
Your reaction yields a significant amount of an alkene byproduct, identified by techniques like NMR or GC-MS.
The overall yield of your target substituted product is lower than expected.
Root Cause Analysis:
This is a classic case of competing elimination (dehydrochlorination) and substitution reactions.[13] Elimination is favored under specific conditions which you may be inadvertently promoting.
Causality: The use of a strong, sterically unhindered base (like NaOH or KOH) in an alcoholic solvent at elevated temperatures creates ideal conditions for an E2 elimination reaction.[19][20] The base abstracts a proton from the carbon adjacent to the chlorine (the β-carbon), leading to the formation of a double bond and the expulsion of the chloride ion.[10][11]
Mitigation Strategies:
Strategy
Rationale
Choice of Base
Use a weaker or more sterically hindered base if a base is required. For nucleophilic substitution, a non-basic nucleophile is ideal. If a base is necessary, consider potassium carbonate over hydroxides.
Solvent Selection
Favor polar aprotic solvents (e.g., DMF, DMSO, acetone) over alcoholic solvents for SN2 reactions. Water can also favor substitution over elimination.[13]
Temperature Control
Run the reaction at a lower temperature. Elimination reactions have a higher activation energy than substitution reactions and are therefore more sensitive to temperature increases.[13]
Nucleophile Concentration
Use a high concentration of your desired nucleophile to favor the bimolecular SN2 reaction over the E2 pathway.
Experimental Protocol: Optimizing for Nucleophilic Substitution (SN2)
Reagent Preparation: Ensure your nucleophile is dry and of high purity.
Solvent Choice: Select a polar aprotic solvent like anhydrous DMF or acetonitrile.
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve your 1-chloro-8-fluorooctane and the nucleophile in the chosen solvent.
Temperature Management: Cool the reaction mixture to 0°C before the addition of any activating reagents. Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by TLC or GC. Avoid high temperatures.
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer to remove any remaining starting materials and byproducts.
Issue 2: Product Contamination with 8-Fluorooctan-1-ol
Symptoms:
Mass spectrometry or NMR analysis of your product shows the presence of 8-fluorooctan-1-ol.
This is common in reactions involving aqueous basic conditions.
Root Cause Analysis:
Hydroxide ions (OH⁻) are acting as a competing nucleophile, leading to the hydrolysis of the C-Cl bond.
Causality: In aqueous solutions, hydroxide ions are present and can participate in nucleophilic substitution reactions.[13] Since 1-chloro-8-fluorooctane has a primary chloride, this substitution likely proceeds via an SN2 mechanism.[21][22]
Mitigation Strategies:
Strategy
Rationale
Anhydrous Conditions
Rigorously dry all solvents and reagents. Perform the reaction under an inert atmosphere to prevent the ingress of atmospheric moisture.
Choice of Base
If a base is required, use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU).
Phase-Transfer Catalysis
For reactions with hydroxide-sensitive functional groups, consider using a phase-transfer catalyst. This allows the use of a biphasic system, where the concentration of hydroxide in the organic phase is kept low.
Visualization of Reaction Pathways
Below is a diagram illustrating the competing nucleophilic substitution (SN2) and elimination (E2) pathways for 1-chloro-8-fluorooctane.
Caption: Competing SN2 and E2 pathways for 1-chloro-8-fluorooctane.
Decision-Making Workflow for Condition Selection
This workflow will guide you in selecting the appropriate conditions to favor your desired reaction pathway.
Caption: Decision workflow for reaction condition selection.
References
organicmystery.com. Elimination Reactions in Haloalkanes. [Link]
Save My Exams. (2023). Reactivity of Halogenoalkanes. Cambridge (CIE) A Level Chemistry Revision Notes 2023. [Link]
AUS-e-TUTE. Dehydrohalogenation of Haloalkanes (alkyl halides) Chemistry Tutorial. [Link]
Kuznetsov, V. L., et al. (2022). Scaling up the Process of Catalytic Decomposition of Chlorinated Hydrocarbons with the Formation of Carbon Nanostructures. MDPI. [Link]
ResearchGate. Catalytic Destruction of Chlorinated Hydrocarbons. [Link]
Quora. (2017). Which is stronger, the covalent bond C-F or C-CL? Why?[Link]
The Organic Chemistry Tutor. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. [Link]
ResearchGate. (2022). Scaling up the Process of Catalytic Decomposition of Chlorinated Hydrocarbons with the Formation of Carbon Nanostructures. [Link]
Technical Support Center: Scaling Up the Synthesis of 1-Chloro-8-fluorooctane
Welcome to the technical support guide for the synthesis of 1-chloro-8-fluorooctane (CAS No. 593-14-6).[1][2] This document is designed for researchers, chemists, and production managers involved in scaling up this impor...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 1-chloro-8-fluorooctane (CAS No. 593-14-6).[1][2] This document is designed for researchers, chemists, and production managers involved in scaling up this important bifunctional intermediate.[3] As a molecule with distinct halogen functionalities at either end of an alkyl chain, 1-chloro-8-fluorooctane serves as a critical building block in pharmaceutical and materials science applications.[3][4]
This guide provides in-depth, experience-driven advice, troubleshooting protocols, and frequently asked questions to navigate the challenges of its multi-step synthesis.
General Synthesis Overview & Strategy
The most common and scalable synthetic route to 1-chloro-8-fluorooctane begins with a readily available C8 precursor, 1,8-octanediol. The core strategy involves a two-step sequential halogenation:
Selective Monochlorination: Conversion of one hydroxyl group of 1,8-octanediol to a chloride, yielding the intermediate 8-chloro-1-octanol.
Nucleophilic Fluorination: Displacement of the remaining hydroxyl group (often after conversion to a better leaving group) or direct halogen exchange of the chloride with a fluoride source to yield the final product. The latter is a modified Finkelstein-type reaction.[5][6][7]
This pathway is favored due to the relatively low cost of the starting material and the ability to control the selective introduction of two different halogens.
Caption: Troubleshooting flowchart for poor selectivity in monochlorination.
Q5: The reaction mixture turned dark brown/black during the chlorination step. What happened?
A5: A dark coloration often indicates decomposition or side reactions, possibly due to excessive heat or acidic conditions. If using SOCl₂, uncontrolled reaction with pyridine can cause charring. If using concentrated H₂SO₄, it can act as an oxidizing agent at higher temperatures, leading to charring of the organic material. [8]Ensure the reaction is adequately cooled and that the reagents are added slowly and in a controlled manner.
Category 3: Challenges in the Fluorination Step
Q6: The fluorination reaction with KF is very slow or shows no conversion. What can I do?
A6: This is a classic problem related to the poor solubility and low nucleophilicity of fluoride salts in aprotic solvents. [9][10]The Finkelstein reaction's success hinges on driving the equilibrium.
[6][7][11]
Troubleshooting Steps:
Activate the KF: Potassium fluoride is hygroscopic. Any absorbed water will hydrate the fluoride ion, drastically reducing its nucleophilicity. Before use, KF should be dried under high vacuum at >150 °C for several hours or spray-dried.
Use a Phase-Transfer Catalyst (PTC): This is essential. A catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6 is required to carry the fluoride ion from the solid KF surface into the organic phase where the reaction occurs.
[12]3. Solvent Choice: Use a polar aprotic solvent like acetonitrile, DMF, or DMSO. These solvents solvate the potassium cation, leaving a "naked," more reactive fluoride anion.
Increase Temperature: These reactions often require elevated temperatures (80-120 °C) to proceed at a reasonable rate. Monitor for potential elimination side reactions.
Q7: I'm observing an alkene byproduct in my GC-MS analysis after fluorination. What is the cause and how can I prevent it?
A7: Alkene formation (in this case, 8-chlorooct-1-ene or oct-1-ene derivatives) is a result of an E2 elimination reaction competing with the desired SN2 substitution. The fluoride ion, being the conjugate base of a weak acid (HF), has some basicity.
Mitigation Strategies:
Use Milder Conditions: If possible, lower the reaction temperature. Elimination reactions have a higher activation energy than substitution and are more sensitive to temperature increases.
Choose a Less Basic Fluoride Source: While KF is standard, in some sensitive cases, reagents like TBAF (tetrabutylammonium fluoride) can be used, although it is more expensive and hygroscopic.
Ensure Anhydrous Conditions: Water can promote elimination pathways. Ensure all reagents and solvents are scrupulously dry.
Category 4: Purification and Analysis
Q8: What is the best method for purifying the final 1-chloro-8-fluorooctane product on a large scale?
A8: Fractional vacuum distillation is the most effective and scalable method for purifying the final product. [13]The different boiling points of the starting material (8-chloro-1-octanol), the final product (1-chloro-8-fluorooctane), and any byproducts (e.g., 1,8-dichlorooctane) allow for their separation.
Compound
Approx. Boiling Point
Notes
1-Chloro-8-fluorooctane
~200-210 °C (atm.)
Target Product. Distill under vacuum to lower temp.
Note: Boiling points are estimates and will be significantly lower under vacuum.
For lab-scale or high-purity applications, silica gel column chromatography can be used, but it is generally not practical for multi-kilogram scale-up.
Q9: How do I confirm the identity and purity of my final product?
A9: A combination of analytical techniques should be used:
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight (166.66 g/mol ) [2]of the product and identify any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Will show characteristic shifts for the protons adjacent to the chlorine (-CH₂-Cl) and fluorine (-CH₂-F). The triplet for the protons next to fluorine will be split by both the adjacent protons and the fluorine atom (a triplet of triplets).
¹³C NMR: Will show distinct signals for the carbon atoms bonded to chlorine and fluorine, with the C-F bond exhibiting a large one-bond coupling constant.
¹⁹F NMR: Will show a single signal (typically a triplet) confirming the presence of fluorine.
Part 2: Scalable Experimental Protocols
Protocol 1: Synthesis of 8-Chloro-1-octanol
Safety: This procedure must be conducted in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves. Thionyl chloride is corrosive and reacts violently with water.
Setup: Equip a 5L jacketed glass reactor with a mechanical stirrer, a dropping funnel, a thermocouple, and a reflux condenser connected to a gas scrubber (containing NaOH solution).
Charge Reactor: Charge the reactor with 1,8-octanediol (1.46 kg, 10.0 mol) and anhydrous pyridine (0.83 kg, 10.5 mol) in anhydrous dichloromethane (2 L).
Cooling: Start the stirrer and cool the reactor contents to 0-5 °C using a circulating chiller.
Reagent Addition: Slowly add thionyl chloride (1.25 kg, 10.5 mol) dropwise via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
Monitoring: Take an aliquot, quench carefully with water, extract with ether, and analyze by GC-MS to confirm the consumption of starting material.
Workup:
Carefully and slowly pour the reaction mixture over crushed ice (~5 kg).
Transfer to a separatory funnel, separate the organic layer.
Wash the organic layer sequentially with cold 1M HCl (2 x 1 L) to remove pyridine, then with saturated NaHCO₃ solution (1 x 1 L), and finally with brine (1 x 1 L).
[8][15] * Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude oil by vacuum distillation to yield 8-chloro-1-octanol as a colorless oil.
Protocol 2: Synthesis of 1-Chloro-8-fluorooctane (PTC Method)
Safety: Perform in a well-ventilated fume hood. Wear appropriate PPE.
Setup: Equip a 5L jacketed reactor with a mechanical stirrer, a reflux condenser, and a thermocouple.
Charge Reactor: Charge the reactor with spray-dried potassium fluoride (0.87 kg, 15.0 mol), tetrabutylammonium bromide (TBAB) (0.16 kg, 0.5 mol), and anhydrous acetonitrile (3 L).
Heating: Begin stirring and heat the slurry to 80 °C.
Substrate Addition: Add 8-chloro-1-octanol (1.65 kg, 10.0 mol) to the heated slurry over 30 minutes.
Reaction: Maintain the reaction at reflux (~82 °C) for 24-48 hours.
Monitoring: Monitor the reaction progress by GC-MS. The reaction is complete when the starting chloro-alcohol is consumed.
Workup:
Cool the reaction mixture to room temperature.
Filter off the inorganic salts (KF, KCl) and wash the filter cake with a small amount of acetonitrile.
Combine the filtrates and remove the bulk of the acetonitrile under reduced pressure.
Dissolve the remaining residue in diethyl ether (2 L) and wash with water (3 x 1 L) to remove residual salts and TBAB.
Dry the ether layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by fractional vacuum distillation to afford 1-chloro-8-fluorooctane as a colorless liquid.
References
Oreate AI Blog. (2026). Research Progress on Achieving High Enantioselectivity in Nucleophilic Fluorination Reactions via Synergistic Phase-Transfer Catalysis.
Gouverneur, V. et al. (n.d.). Asymmetric nucleophilic fluorination under hydrogen bonding phase-transfer catalysis.
Gabbaï, F. P. et al. (n.d.). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science (RSC Publishing).
ChemicalBook. (n.d.). Exploring the Synthesis and Applications of 1-Chloro-8-fluorooctane.
MDPI. (n.d.). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers.
University of Oxford. (2025). A new route to nucleophilic substitution with potassium fluoride.
YouTube. (2011). Haloalkanes 4. Tertiary Haloalkane preparation and purification.
Chemguide. (n.d.). making halogenoalkanes (haloalkanes).
A Comparative Guide to the Reactivity of 1-Chloro-8-fluorooctane and 1,8-Dichlorooctane in Nucleophilic Substitution
In the landscape of organic synthesis, particularly in the development of pharmaceuticals and advanced materials, the choice of bifunctional building blocks is paramount. Long-chain alkanes with terminal halogens, such a...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of organic synthesis, particularly in the development of pharmaceuticals and advanced materials, the choice of bifunctional building blocks is paramount. Long-chain alkanes with terminal halogens, such as 1-chloro-8-fluorooctane and 1,8-dichlorooctane, serve as versatile intermediates. While structurally similar, the subtle difference in their halogenation patterns imparts a profound divergence in their chemical reactivity. This guide provides an in-depth comparison of these two molecules, grounded in fundamental principles and supported by experimental validation, to inform researchers in their synthetic strategies.
Physicochemical Properties: A Baseline Comparison
Before delving into reactivity, a review of the fundamental physicochemical properties of these compounds is essential. These characteristics influence reaction conditions, purification methods, and overall handling.
The Decisive Factors in Reactivity: Bond Strength vs. Polarity
The reactivity of haloalkanes in nucleophilic substitution reactions is a classic case study in the interplay between thermodynamics and kinetics.[8][9] The two primary factors governing the cleavage of a carbon-halogen (C-X) bond are its polarity and its strength (bond enthalpy).
Bond Polarity: Fluorine is the most electronegative element, making the C-F bond significantly more polar than the C-Cl bond. This results in a more electrophilic (partially positive) carbon atom attached to fluorine compared to chlorine. Based on polarity alone, one might erroneously predict the C-F bond to be more reactive.
Bond Strength: The C-F bond is one of the strongest single covalent bonds in organic chemistry.[6] Conversely, the C-Cl bond is considerably weaker. The energy required to break these bonds is the dominant factor determining reactivity in substitution reactions where the C-X bond is cleaved.[10][11]
Leaving Group Ability: The decisive factor is the stability of the halide anion once it departs. A good leaving group is a weak base. Chloride (Cl⁻) is the conjugate base of a strong acid (HCl), making it a stable, weak base and thus an excellent leaving group.[12] Fluoride (F⁻), being the conjugate base of a weak acid (HF), is a strong base and consequently a very poor leaving group.[12][13][14] The established order of leaving group ability for halides is I⁻ > Br⁻ > Cl⁻ >> F⁻.[12][13]
For primary haloalkanes like those discussed here, the Sₙ2 (bimolecular nucleophilic substitution) mechanism is the most common pathway. This single-step reaction is highly sensitive to the leaving group's ability to depart as the nucleophile attacks.[9][15]
Comparative Reactivity Profile
1,8-Dichlorooctane: This symmetrical molecule possesses two identical reactive sites. Both terminal carbons are bonded to chlorine, an effective leaving group. Therefore, nucleophilic substitution can occur at either end of the octane chain with comparable ease, making it an ideal linker for symmetrically extending molecules or for polymerization reactions.[3][16]
1-Chloro-8-fluorooctane: This molecule presents a fascinating case of differential reactivity.[6]
The C-Cl Bond: This is the primary reactive site. The chloride ion is a good leaving group, and this end of the molecule will readily participate in nucleophilic substitution reactions.[6]
The C-F Bond: This bond is exceptionally strong, and the fluoride ion is a poor leaving group.[11][13][14] Consequently, this site is largely unreactive under standard Sₙ2 conditions. While C-F bond activation is possible, it requires specific catalysts or harsh conditions not typical for standard nucleophilic substitutions.[17]
This inherent selectivity makes 1-chloro-8-fluorooctane a highly valuable intermediate for the sequential synthesis of complex molecules, allowing chemists to modify one end of the chain while preserving the other for subsequent transformations.
Caption: Comparative reactivity pathways for the two haloalkanes.
Experimental Validation: A Protocol for Comparative Hydrolysis
To empirically demonstrate the difference in reactivity, a classic hydrolysis experiment using aqueous silver nitrate can be performed. This test provides a clear visual confirmation of leaving group departure.[11]
Objective: To visually compare the rate of C-Cl bond cleavage in both compounds and confirm the inertness of the C-F bond under hydrolytic conditions.
Principle: Water acts as a weak nucleophile, hydrolyzing the C-X bond to release a halide ion (X⁻). Silver ions (Ag⁺) from the silver nitrate solution will immediately react with any liberated Cl⁻ ions to form a visible white precipitate of silver chloride (AgCl). The rate of precipitate formation is a direct proxy for the reactivity of the C-X bond.
Materials:
1,8-Dichlorooctane
1-Chloro-8-fluorooctane
0.1 M Silver Nitrate (AgNO₃) in ethanol/water solution
Ethanol (as a co-solvent)
Test tubes and rack
Water bath set to 50°C
Procedure:
Preparation: Label three test tubes: 'A' (1,8-Dichlorooctane), 'B' (1-Chloro-8-fluorooctane), and 'C' (Control).
Dissolution: Add 2 mL of ethanol to each test tube. Add 5 drops of 1,8-dichlorooctane to tube A and 5 drops of 1-chloro-8-fluorooctane to tube B. Tube C will contain only ethanol. Swirl to mix.
Equilibration: Place all three test tubes in the 50°C water bath for 5 minutes to ensure a consistent starting temperature.
Initiation: Add 2 mL of the aqueous ethanolic silver nitrate solution to each test tube simultaneously.
Observation: Observe the test tubes against a dark background and record the time taken for the first appearance of a precipitate.
Expected Results & Interpretation:
Test Tube
Substrate
Observation
Interpretation
A
1,8-Dichlorooctane
A white precipitate (AgCl) forms rapidly.
The C-Cl bond is labile and readily undergoes hydrolysis, releasing Cl⁻ ions.
B
1-Chloro-8-fluorooctane
A white precipitate (AgCl) forms at a rate comparable to tube A.
The C-Cl bond is the reactive site, releasing Cl⁻ ions. The C-F bond remains intact.
C
Control (Ethanol only)
No precipitate forms.
Confirms that the precipitate is a result of the reaction with the haloalkane.
This experiment unequivocally demonstrates that nucleophilic substitution occurs at the carbon-chlorine bond in both molecules, while the carbon-fluorine bond in 1-chloro-8-fluorooctane remains inert under these conditions.
Caption: Workflow for the comparative hydrolysis experiment.
Conclusion for the Synthetic Chemist
The choice between 1,8-dichlorooctane and 1-chloro-8-fluorooctane is dictated entirely by the desired synthetic outcome.
1,8-Dichlorooctane is the intermediate of choice for creating symmetrical molecules or polymers where a simple C8 linker is required to react at both ends.
1-Chloro-8-fluorooctane offers a strategic advantage for complex, multi-step syntheses. Its differential reactivity allows for selective functionalization at the chloro- position, preserving the robust fluoro- group for subsequent, potentially different, chemical manipulations. This orthogonality is a powerful tool in modern drug development and material science.
Ultimately, the significantly higher bond energy of the C-F bond and the poor leaving group ability of fluoride render the fluorinated end of 1-chloro-8-fluorooctane far less reactive in nucleophilic substitution reactions than either of the chloro- groups on 1,8-dichlorooctane. This fundamental difference is the key takeaway for any researcher designing a synthetic pathway with these intermediates.
References
Vertex AI Search. (n.d.). Exploring the Synthesis and Applications of 1-Chloro-8-fluorooctane.
Vertex AI Search. (n.d.). Exploring 1-Chloro-8-Fluorooctane: Properties, Applications, and Suppliers.
ChemBK. (2024). 1,8-dichlorooctane.
UBC Chemistry. (2016). Revisiting the use of fluoride as a leaving group.
ScienceDirect. (n.d.). Nucleophilic Substitution Reactions of Haloalkanes and Related Compounds.
Study Mind. (n.d.). Introduction to Halogenoalkanes (A-Level Chemistry).
A Comparative Guide to 1-Chloro-8-fluorooctane and Other Halogenated Alkanes for Researchers and Drug Development Professionals
In the landscape of organic synthesis and drug discovery, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and pharmacological profiles. Halogenated alkanes, a versat...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of organic synthesis and drug discovery, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and pharmacological profiles. Halogenated alkanes, a versatile class of organic compounds, serve as critical intermediates and functional motifs in a myriad of applications.[1][2] This guide provides an in-depth comparison of 1-chloro-8-fluorooctane with other representative halogenated alkanes, offering insights into their physicochemical properties, reactivity, and potential applications, supported by established chemical principles.
Introduction to Heterobifunctional Halogenated Alkanes
1-Chloro-8-fluorooctane (CAS 593-14-6) is a unique heterobifunctionalized alkane, featuring both a chlorine and a fluorine atom at the terminal positions of an eight-carbon chain.[3][4] This arrangement offers distinct reactivity at each end of the molecule, a feature highly sought after in the synthesis of complex molecules.[5] The presence of two different halogens on the same carbon chain allows for selective chemical transformations, making it a valuable tool for synthetic chemists.
Physicochemical Properties: A Comparative Analysis
The physical and chemical properties of a halogenated alkane dictate its behavior in a reaction, including its solubility, boiling point for purification, and the nature of its interaction with other molecules. Below is a comparative table of the physicochemical properties of 1-chloro-8-fluorooctane and other relevant C8-halogenated alkanes.
The data reveals expected trends based on the nature of the halogen substituent. The boiling point of 1-chloro-8-fluorooctane is notably higher than that of 1-chlorooctane and 1-fluorooctane, which can be attributed to its higher molecular weight and likely increased dipole-dipole interactions. The density also follows a predictable pattern, with the dichlorinated alkane being the densest, followed by the chloro-fluoro derivative. These properties are critical for practical considerations in a laboratory setting, such as solvent selection and purification methods like distillation.
Reactivity and Performance: The Tale of Two Halogens
The synthetic utility of 1-chloro-8-fluorooctane lies in the differential reactivity of the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds.
The Carbon-Fluorine Bond: A Pillar of Stability
The C-F bond is one of the strongest single bonds in organic chemistry, with a typical bond dissociation energy of around 100 kcal/mol.[16] This high bond strength renders the fluorine-bearing end of the molecule relatively inert to many chemical transformations, particularly nucleophilic substitution reactions.[5][17] This stability is a key feature, allowing chemists to perform reactions at the C-Cl end without affecting the C-F bond.
The Carbon-Chlorine Bond: The Site of Transformation
In contrast, the C-Cl bond is significantly weaker (around 80 kcal/mol) and more susceptible to nucleophilic attack.[16][18] The chlorine atom is a better leaving group than fluorine, making the carbon to which it is attached an electrophilic center ripe for reaction with a wide range of nucleophiles. This allows for the selective introduction of various functional groups at the 'chloro' end of the octane chain.
This differential reactivity is visually represented in the following workflow diagram:
NMR and mass spectrometry analysis of 1-Chloro-8-fluorooctane
An In-Depth Comparative Guide to the NMR and Mass Spectrometry Analysis of 1-Chloro-8-fluorooctane For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of novel o...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to the NMR and Mass Spectrometry Analysis of 1-Chloro-8-fluorooctane
For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of novel or intermediate compounds is paramount. Bifunctional molecules, such as 1-Chloro-8-fluorooctane (CAS 593-14-6), present a unique analytical challenge due to the presence of two distinct halogen atoms on a flexible alkyl chain.[1][2][3] This guide provides an in-depth comparison of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the comprehensive characterization of this compound. We will explore the causality behind experimental choices, present detailed protocols, and compare the data each technique provides, offering a holistic view of the analytical workflow.
The Analytical Challenge: Decoding a Bifunctional Alkane
1-Chloro-8-fluorooctane is a valuable synthetic intermediate, particularly in pharmaceutical and materials science where the strategic placement of halogen atoms can significantly influence a molecule's properties.[1] Its characterization requires not only confirmation of its molecular weight but also unambiguous verification of the precise location of the chlorine and fluorine atoms and the integrity of the eight-carbon backbone. NMR provides unparalleled detail about the chemical environment of specific nuclei, making it ideal for mapping the carbon-hydrogen framework and its connectivity to the halogens. In contrast, Mass Spectrometry excels at providing the molecular weight and offers vital structural clues through the analysis of fragmentation patterns. Together, they form a powerful, complementary duo for unequivocal structure verification.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the definitive method for determining the detailed molecular structure of a compound in solution. For 1-Chloro-8-fluorooctane, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for a complete structural assignment.
Expertise in Action: Why a Multi-Nuclear Approach?
¹H NMR: Proton NMR is the workhorse experiment. It reveals the number of distinct proton environments and their connectivity through spin-spin coupling. For 1-Chloro-8-fluorooctane, it will confirm the presence of the alkyl chain and show the immediate electronic effects of the attached chlorine and fluorine atoms.
¹³C NMR: Carbon NMR provides direct information about the carbon skeleton.[4] Each unique carbon atom in the molecule will produce a distinct signal, allowing us to confirm the presence of all eight carbons in the chain.[5]
¹⁹F NMR: Fluorine-19 is an ideal nucleus for NMR due to its 100% natural abundance and high sensitivity.[6] This experiment provides a highly specific signal for the fluorine atom, and its coupling to adjacent protons (²JFH) in the ¹H spectrum offers definitive proof of the -CH₂F moiety.
Predicted NMR Data for 1-Chloro-8-fluorooctane
The following data is predicted based on established chemical shift principles and data from analogous compounds such as 1-chlorooctane and 1-fluorooctane.[7][8][9]
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data (Solvent: CDCl₃)
Atom Position
Nucleus
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
CH₂ -Cl (C1)
¹H
~ 3.54
Triplet (t)
³JHH ≈ 6.7 Hz
CH₂ -F (C8)
¹H
~ 4.45
Triplet of triplets (tt)
²JHF ≈ 47.5 Hz, ³JHH ≈ 6.0 Hz
-CH₂- (C2-C7)
¹H
~ 1.30 - 1.78
Multiplets (m)
-
C H₂-Cl (C1)
¹³C
~ 45.1
Singlet
-
C H₂-F (C8)
¹³C
~ 84.0
Doublet
¹JCF ≈ 165 Hz
-CH₂- (C2-C7)
¹³C
~ 22.0 - 33.0
Singlets
-
CH₂-F (C8)
¹⁹F
~ -218.0
Triplet (t)
²JFH ≈ 47.5 Hz
Note: ¹³C spectra are typically acquired with proton decoupling, resulting in singlets for carbons not coupled to fluorine.
Experimental Protocol: ¹H NMR Spectroscopy
This protocol outlines the standard procedure for acquiring a high-quality proton NMR spectrum.
Sample Preparation:
Accurately weigh 5-10 mg of 1-Chloro-8-fluorooctane.
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup (300 MHz Spectrometer):
Insert the sample into the NMR magnet.
Lock the spectrometer onto the deuterium signal of the CDCl₃.
Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a guide.
Tune and match the proton probe.
Acquisition Parameters:
Pulse Program: Standard single pulse (zg30).
Spectral Width: 12-15 ppm (centered around 5 ppm).
Acquisition Time: ~3-4 seconds.
Relaxation Delay: 2 seconds.
Number of Scans: 8-16 scans for a concentrated sample.
Temperature: 298 K.
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase correct the spectrum manually.
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Integrate all signals to determine the relative proton ratios.
Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the molecular structure.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of a compound by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions. The fragmentation pattern of the molecular ion offers a "fingerprint" that can be pieced together to confirm the structure.
Expertise in Action: Ionization and Fragmentation
Electron Ionization (EI) is a common and effective technique for analyzing relatively small, volatile, and non-polar molecules like 1-Chloro-8-fluorooctane. The high energy of EI (typically 70 eV) causes extensive and reproducible fragmentation, which is highly informative for structural analysis.[10] The presence of chlorine is a key diagnostic feature in the mass spectrum, as its two stable isotopes, ³⁵Cl and ³⁷Cl, exist in a natural abundance ratio of approximately 3:1.[11][12] This results in a characteristic "M" and "M+2" isotopic pattern for any fragment containing a chlorine atom.
Predicted Mass Spectrum Data for 1-Chloro-8-fluorooctane
The molecular formula is C₈H₁₆ClF, with a monoisotopic mass of 166.09 Da.[2][3]
Table 2: Predicted Key Ions in the EI Mass Spectrum
m/z (Mass/Charge)
Proposed Fragment Ion
Neutral Loss
Significance
166 / 168
[C₈H₁₆ClF]⁺˙
-
Molecular Ion (M⁺˙) . The 3:1 ratio of the 166 and 168 peaks is definitive proof of the presence of one chlorine atom. The peak is often weak for long-chain alkanes.[13]
130
[C₈H₁₅F]⁺˙
HCl
Elimination of hydrogen chloride is a very common fragmentation pathway for alkyl chlorides.[14] This results in a strong peak.
91 / 93
[C₄H₈Cl]⁺
C₄H₈F•
Cleavage of the C4-C5 bond.
49 / 51
[CH₂Cl]⁺
C₇H₁₄F•
Alpha-cleavage next to the chlorine atom. The 3:1 isotopic pattern is a clear indicator.
56
[C₄H₈]⁺˙
C₄H₈ClF•
A common fragment for alkyl chains, often the base peak in the spectrum of similar haloalkanes.[14]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal method as it separates the analyte from any impurities before it enters the mass spectrometer.[15][16]
Sample Preparation:
Prepare a dilute solution of 1-Chloro-8-fluorooctane (~100 µg/mL) in a volatile solvent like dichloromethane or hexane.
GC Parameters (Typical):
Injector: Split/Splitless, set to 250 °C.
Injection Volume: 1 µL.
Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Oven Program:
Initial temperature: 60 °C, hold for 2 minutes.
Ramp: 10 °C/min to 240 °C.
Final hold: 5 minutes.
MS Parameters (EI Source):
Ion Source: Electron Ionization (EI).
Ionization Energy: 70 eV.
Source Temperature: 230 °C.
Mass Range: Scan from m/z 35 to 250.
Data Analysis:
Identify the chromatographic peak corresponding to 1-Chloro-8-fluorooctane.
Extract the mass spectrum for that peak.
Analyze the molecular ion region to confirm the M⁺˙ and M+2 peaks at m/z 166/168.
Identify key fragment ions and propose fragmentation pathways to corroborate the structure.
Part 3: Comparative Analysis and Workflow
Visualizing the Analytical Workflow
The overall process from sample to verified structure involves a logical flow of experiments and data interpretation.
Caption: Workflow for the structural elucidation of 1-Chloro-8-fluorooctane.
Strengths and Limitations: A Head-to-Head Comparison
Table 3: Comparison of NMR and MS for 1-Chloro-8-fluorooctane Analysis
Feature
NMR Spectroscopy
Mass Spectrometry (EI)
Primary Information
Detailed connectivity of atoms (C-H, H-H, C-F), chemical environment of each nucleus.
Molecular weight, elemental composition (from high-res MS), and structural motifs from fragmentation.
- Extremely high sensitivity.- Provides definitive molecular weight.- Characteristic isotopic patterns for Cl.
Limitations
- Relatively low sensitivity (requires mg of sample).- Can be complex for molecules with overlapping signals.
- Molecular ion may be weak or absent.- Isomer differentiation can be difficult.- Destructive technique.
Key finding for C₈H₁₆ClF
Confirms the -CH₂Cl and -CH₂F groups are at opposite ends of an 8-carbon chain via distinct chemical shifts and couplings.
Confirms the molecular mass of 166/168 Da and the presence of one chlorine atom via the M/M+2 isotopic pattern.
Visualizing the Complementary Data
The two techniques provide different but interlocking pieces of the structural puzzle.
Caption: Structural features of 1-Chloro-8-fluorooctane revealed by NMR vs. MS.
Part 4: Alternative and Complementary Techniques
While NMR and MS are the primary tools, other techniques can provide valuable supporting data.
Fourier-Transform Infrared Spectroscopy (FTIR): This technique is excellent for quickly identifying the presence of specific functional groups. For 1-Chloro-8-fluorooctane, the FTIR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending, a C-Cl stretch (typically 650-750 cm⁻¹), and a C-F stretch (typically 1000-1100 cm⁻¹). While not providing detailed connectivity, it serves as a rapid and inexpensive confirmation of the key bonds present.[17]
Gas Chromatography (GC) with other detectors: Beyond MS, using a Flame Ionization Detector (FID) can provide quantitative information about the purity of the sample, while an Electron Capture Detector (ECD) is extremely sensitive to halogenated compounds and can be used for trace-level analysis.
Conclusion
The structural elucidation of 1-Chloro-8-fluorooctane serves as a quintessential example of the power of a multi-technique analytical approach. NMR spectroscopy provides an unambiguous map of the atomic connectivity, definitively placing the chlorine and fluorine atoms at the C1 and C8 positions, respectively. Mass spectrometry provides orthogonal confirmation of the molecular weight and the presence of chlorine through its characteristic isotopic signature and fragmentation patterns. By strategically combining these techniques, researchers can achieve a self-validating system, ensuring the highest degree of confidence in the structure and purity of their materials, a critical requirement for advancing research and development in chemistry and life sciences.
References
Kallai, M., & Veres, M. (2012). The determination of GC-MS relative molar responses of some n-alkanes and their halogenated analogs. Journal of Chromatographic Science, 51(7), 643-647. Retrieved from [Link]
Octane, 1-chloro-8-fluoro- (CID 11626). (n.d.). PubChem. Retrieved from [Link]
13C NMR spectroscopy • Chemical shift. (n.d.). University of Delhi. Retrieved from [Link]
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
A guide to 13C NMR chemical shift values. (2015). Compound Interest. Retrieved from [Link]
Octane, 1-chloro- (CID 8142). (n.d.). PubChem. Retrieved from [Link]
1-Fluorooctane (CID 10027). (n.d.). PubChem. Retrieved from [Link]
Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine. Retrieved from [Link]
Mass spectrum of 1-chlorobutane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
Octane, 1-chloro- (Spectra). (n.d.). SpectraBase. Retrieved from [Link]
Octane, 1-chloro-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
Mass Spectroscopy - Halo-isotopes. (2019, November 21). Tailored Tutors [Video]. YouTube. Retrieved from [Link]
Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes. (2022, May 7). The Elkchemist [Video]. YouTube. Retrieved from [Link]
GC-MS Analysis of Halocarbons in the Environment. (2003). Taylor & Francis Group. Retrieved from [Link]
Supporting Information for Photochemical Activation of SF6. (n.d.). University of Regensburg. Retrieved from [Link]
A Comparative Guide to the Purity Assessment of 1-Chloro-8-fluorooctane by GC-MS
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purity in Synthesis and Development 1-Chloro-8-fluorooctane, a bifunctional haloalkane, is a valuable building block in o...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Synthesis and Development
1-Chloro-8-fluorooctane, a bifunctional haloalkane, is a valuable building block in organic synthesis, particularly in the pharmaceutical and material science sectors. Its utility as a synthetic intermediate necessitates a high degree of purity to ensure predictable reaction kinetics, maximize yields, and minimize the presence of potentially reactive or toxic impurities in the final product. This guide focuses on the robust methodology of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound and provides a comparative analysis with other orthogonal techniques.
Understanding Potential Impurities in 1-Chloro-8-fluorooctane
A thorough purity assessment begins with an understanding of potential impurities that may arise during synthesis. While specific proprietary synthesis routes for 1-chloro-8-fluorooctane may vary, a common approach involves the conversion of a diol, such as 1,8-octanediol, to the corresponding haloalkane.
Potential impurities can be broadly categorized as:
Process-Related Impurities:
Starting Materials: Unreacted 1,8-octanediol.
Intermediates: Monohalogenated intermediates (e.g., 8-chlorooctan-1-ol or 8-fluorooctan-1-ol).
Byproducts of Halogenation: Dichlorinated or difluorinated octanes (1,8-dichlorooctane and 1,8-difluorooctane) from over-reaction, or isomers formed through rearrangement reactions.
Degradation Products: Although generally stable, long-term storage or exposure to certain conditions could lead to degradation.
Residual Solvents: Solvents used during the synthesis and purification steps.
Primary Method of Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for assessing the purity of 1-chloro-8-fluorooctane.[1][2] The combination of gas chromatography's separation capabilities with the definitive identification power of mass spectrometry provides a high degree of confidence in the analytical results.
The Rationale Behind GC-MS for this Application
The choice of GC-MS is underpinned by several key factors:
Volatility: 1-Chloro-8-fluorooctane is sufficiently volatile for analysis by GC without the need for derivatization.
Separation Power: A suitable GC column can effectively separate the target compound from closely related impurities, such as isomers and other halogenated alkanes.
Definitive Identification: The mass spectrometer provides a unique fragmentation pattern, or "fingerprint," for each eluting compound, allowing for unambiguous identification by comparison to a spectral library like the NIST/EPA/NIH Mass Spectral Library.
Sensitivity: GC-MS offers excellent sensitivity, enabling the detection and quantification of trace-level impurities.
A Self-Validating Experimental Protocol for GC-MS Analysis
This protocol is designed to be self-validating, incorporating system suitability checks and quality controls to ensure the reliability of the results. The method should be validated according to ICH Q2(R1) guidelines if used in a regulated environment.[3]
Instrumentation:
Gas Chromatograph with a split/splitless injector
Mass Spectrometric Detector (MSD)
Capillary Column: A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, VF-5ms), is a good starting point for method development. A 30 m x 0.25 mm ID x 0.25 µm film thickness is a standard choice.
Table 1: Suggested GC-MS Method Parameters
Parameter
Recommended Setting
Rationale
Injector
Split mode (e.g., 50:1)
Prevents column overloading with a high-purity sample.
Injector Temperature
250 °C
Ensures complete vaporization without thermal degradation.
Carrier Gas
Helium
Provides good separation efficiency and is inert.
Flow Rate
1.0 mL/min (constant flow)
Optimal for most capillary columns.
Oven Program
Initial Temperature
80 °C, hold for 2 min
Allows for sharp initial peaks.
Ramp Rate
10 °C/min
Provides good separation of expected impurities.
Final Temperature
280 °C, hold for 5 min
Ensures elution of any less volatile components.
Mass Spectrometer
Ionization Mode
Electron Ionization (EI)
Standard for creating reproducible fragmentation patterns.
Ionization Energy
70 eV
Standard energy for generating comparable library spectra.
Mass Range
m/z 40-400
Covers the expected mass range of the parent compound and its fragments.
Source Temperature
230 °C
Standard operating temperature.
Quadrupole Temp.
150 °C
Standard operating temperature.
Sample Preparation:
Prepare a stock solution of 1-chloro-8-fluorooctane in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
Prepare a working standard for analysis by diluting the stock solution to approximately 100 µg/mL.
Inject 1 µL of the working standard into the GC-MS system.
Data Analysis and Purity Calculation:
Identification: Identify the main peak corresponding to 1-chloro-8-fluorooctane based on its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).
Impurity Identification: Identify any other peaks in the chromatogram by interpreting their mass spectra and comparing them to the reference library.
Purity Calculation (Area Percent Method): The purity can be estimated using the area percent method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.
Purity (%) = (Area of 1-chloro-8-fluorooctane peak / Total area of all peaks) x 100
Note: The area percent method assumes that all compounds have the same response factor in the detector. For more accurate quantification, a reference standard for each impurity would be required to create a calibration curve.
Workflow Diagram:
Caption: GC-MS workflow for purity assessment.
Comparative Analysis with Orthogonal Methods
To ensure the comprehensive characterization of 1-chloro-8-fluorooctane, it is best practice to employ at least one orthogonal analytical technique. Orthogonal methods rely on different chemical or physical principles for separation and detection, providing a more complete picture of the sample's purity.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) is a powerful primary analytical method for purity determination.[4][5][6] Unlike chromatographic techniques, qNMR does not require a reference standard for the analyte itself for quantification, but rather a certified internal standard of a different compound. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Advantages of qNMR:
Primary Method: Can provide a direct and highly accurate measure of purity without the need for a specific 1-chloro-8-fluorooctane reference standard.
Universal Detection: Detects any proton-containing molecule in the sample, providing a comprehensive impurity profile.
Structural Information: Provides detailed structural information about any identified impurities.
Limitations:
Sensitivity: Generally less sensitive than GC-MS, making it less suitable for detecting very low-level impurities.
Resolution: Signal overlap can be an issue in complex mixtures, potentially complicating quantification.
Sample Requirements: Requires a relatively larger sample amount compared to GC-MS.
Logical Relationship Diagram:
Caption: Comparison of analytical principles.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a rapid and non-destructive technique that is excellent for the identification of functional groups present in a sample.[7][8] While not a primary tool for quantitative purity analysis, it serves as an excellent qualitative check.
Advantages of FTIR:
Speed and Simplicity: Analysis is very fast and requires minimal sample preparation.
Functional Group Identification: Can quickly confirm the presence of the C-Cl and C-F bonds and the absence of hydroxyl (-OH) groups from unreacted starting material.
Limitations:
Not Quantitative: Generally not suitable for accurate quantification of impurities.
Limited for Isomers: Cannot distinguish between positional isomers.
Low Sensitivity: Not ideal for detecting trace impurities.
Table 2: Comparison of Analytical Techniques for Purity Assessment of 1-Chloro-8-fluorooctane
Feature
GC-MS
qNMR
FTIR
Principle
Chromatographic Separation & Mass Analysis
Nuclear Magnetic Resonance
Infrared Absorption
Primary Use
Separation, Identification, Quantification
Absolute Quantification, Structure Elucidation
Functional Group Identification
Sensitivity
High (ppm to ppb)
Moderate (low %)
Low
Quantitative?
Yes (with standards or area %)
Yes (Primary Method)
No (Qualitative)
Destructive?
Yes
No
No
Strengths
Excellent for volatile impurities, high sensitivity, definitive identification.
Highly accurate, no analyte standard needed, provides structural information.
Fast, non-destructive, good for functional group confirmation.
Weaknesses
Requires volatile/thermostable analytes, response factors can vary.
Lower sensitivity, potential for signal overlap, requires larger sample size.
Not quantitative, not suitable for trace analysis or isomeric impurities.
Conclusion and Recommendations
For a comprehensive and reliable purity assessment of 1-chloro-8-fluorooctane, GC-MS is the recommended primary analytical technique. Its high sensitivity, separation power, and definitive identification capabilities make it ideal for detecting and quantifying a wide range of potential impurities.
To ensure the highest level of confidence in the purity value, it is strongly recommended to use qNMR as an orthogonal method. The use of qNMR provides an independent, primary measure of purity that is not subject to the same potential biases as chromatographic methods.
FTIR should be used as a rapid, qualitative screening tool to confirm the identity of the bulk material and to quickly check for the presence of certain functional group impurities, such as residual hydroxyl groups from starting materials.
By employing this multi-faceted analytical approach, researchers, scientists, and drug development professionals can be confident in the quality and purity of their 1-chloro-8-fluorooctane, ensuring the integrity of their subsequent research and development activities.
References
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
Diehl, B. W. K. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. TrAC Trends in Analytical Chemistry.
Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry. [Link]
Balla, J., et al. (2013). Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Journal of Chromatographic Science. [Link]
BenchChem. (2025). Application Note: GC-MS Analysis Protocol for Haloalkanes.
Balla, J., et al. (2012). The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. ResearchGate. [Link]
Popa, G., et al. (2018). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. ResearchGate. [Link]
Patsnap. (2025). How to Identify Functional Groups in FTIR Spectra.
Reddit. (2021). Accuracy of GC-MS + NMR comparing to an HPLC test for hormone?. r/askscience. [Link]
LookChem. (n.d.). Exploring 1-Chloro-8-Fluorooctane: Properties, Applications, and Suppliers. [Link]
Londergan, C. H., et al. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical Chemistry. [Link]
International Journal of Multidisciplinary Research and Development. (n.d.). Detection and Identification of organics by FTIR and GC-MS Techniques. [Link]
Londergan, C. H., et al. (2021). Functional group identification for FTIR spectra using image-based machine learning models. NSF Public Access Repository. [Link]
YouTube. (2021). Determination of functional groups and identification of compounds by using IR Spectroscopy. [Link]
Google Patents. (n.d.). CN100415702C - A kind of synthetic method of 1-chlorooctane.
Lee, K., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules. [Link]
A Senior Application Scientist's Guide to Bifunctional Linkers: 1-Chloro-8-fluorooctane vs. 1-Bromo-8-fluorooctane in Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, particularly in the design of complex molecules for pharmaceuticals and materials science, the choice...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the design of complex molecules for pharmaceuticals and materials science, the choice of a bifunctional linker is a critical decision point that dictates synthetic strategy and efficiency.[1][2] Among the versatile options available, 1-halo-8-fluorooctanes serve as invaluable building blocks. Their unique architecture, featuring a reactive halogen at one end of an eight-carbon chain and a largely inert fluorine atom at the other, makes them ideal for introducing fluorinated alkyl chains—a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability.[3][4][5]
This guide provides an in-depth comparison of two prominent members of this class: 1-Chloro-8-fluorooctane and 1-Bromo-8-fluorooctane. We will dissect their reactivity, explore the mechanistic underpinnings of their synthetic performance, and provide field-proven protocols to guide your experimental choices.
Physicochemical Properties: The Foundation of Synthesis
Before delving into reactivity, a review of the fundamental physical properties of these reagents is essential for practical experimental design, including reaction setup, solvent selection, and purification strategies.
The Decisive Factor: Comparative Reactivity in SN2 Reactions
The primary synthetic utility of these molecules lies in the selective reaction at the carbon bearing the chlorine or bromine, typically via a bimolecular nucleophilic substitution (SN2) mechanism. The fluorine atom remains intact due to the exceptional strength of the C-F bond, making fluoride a very poor leaving group.[11][12]
Mechanistic Underpinnings: Leaving Group Ability
The rate of an SN2 reaction is profoundly influenced by the competence of the leaving group.[13] An ideal leaving group is one that is a weak base and is stable on its own after departing.[11][12] This is where the fundamental difference between our two subjects lies.
Basicity and Stability: The bromide ion (Br⁻) is the conjugate base of a stronger acid (HBr) compared to the chloride ion (Cl⁻), the conjugate base of HCl. Consequently, Br⁻ is a weaker base than Cl⁻. This lower basicity translates to greater stability as an independent ion in solution, making it a more effective leaving group.[11][13]
Bond Strength: The C-Br bond is inherently weaker and longer than the C-Cl bond.[14][15] The approximate bond dissociation energies are ~275-285 kJ/mol for C-Br and ~330 kJ/mol for C-Cl.[16][17] The weaker C-Br bond requires less energy to cleave during the SN2 transition state, thus lowering the activation energy of the reaction.
Caption: SN2 mechanism comparison highlighting the lower activation energy for the bromo-compound.
Experimental Validation and Practical Protocols
Theoretical principles are best illustrated with experimental data. The following table summarizes expected outcomes for a standard azidation reaction, a common step in synthesizing linkers for "click chemistry."
Reactant
Nucleophile
Solvent
Temp (°C)
Time (h)
Approx. Yield (%)
1-Bromo-8-fluorooctane
NaN₃ (1.2 eq)
DMF
60
4-6
>95%
1-Chloro-8-fluorooctane
NaN₃ (1.2 eq)
DMF
90-100
18-24
~85-90%
Protocol: Synthesis of 1-Azido-8-fluorooctane
This protocol details a representative SN2 reaction. The parallel workflows underscore the practical differences in handling the chloro- and bromo- starting materials.
Caption: General experimental workflow for nucleophilic substitution.
A. Using 1-Bromo-8-fluorooctane (Preferred Method)
1. Reaction Setup:
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous N,N-Dimethylformamide (DMF, 10 mL).
Add sodium azide (NaN₃, 0.78 g, 12 mmol, 1.2 eq). Causality: NaN₃ is the nucleophile source. Anhydrous DMF is a polar aprotic solvent that solvates the sodium cation but leaves the azide anion highly reactive for the SN2 attack.[19]
2. Addition of Substrate:
Add 1-bromo-8-fluorooctane (2.11 g, 10 mmol, 1.0 eq) to the stirring suspension.
3. Reaction:
Heat the reaction mixture to 60°C and monitor by TLC. The reaction is typically complete within 4-6 hours. Causality: The higher reactivity of the C-Br bond allows for a moderate temperature and shorter reaction time, preserving energy and minimizing potential side reactions.
4. Workup and Extraction:
Cool the mixture to room temperature and pour it into water (50 mL).
Extract the aqueous phase with diethyl ether (3 x 30 mL).
Combine the organic layers and wash with brine (2 x 20 mL). Causality: The water quench removes the DMF and unreacted NaN₃. Extraction isolates the organic product. The brine wash removes residual water from the organic phase.
5. Isolation and Purification:
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
The resulting 1-azido-8-fluorooctane is often of high purity (>95%) and may not require further purification. If needed, column chromatography on silica gel can be performed.
B. Using 1-Chloro-8-fluorooctane
1. Reaction Setup:
Follow the same procedure as above, charging the flask with anhydrous DMF (10 mL) and sodium azide (0.78 g, 12 mmol, 1.2 eq).
2. Addition of Substrate:
Add 1-chloro-8-fluorooctane (1.67 g, 10 mmol, 1.0 eq) to the stirring suspension.
3. Reaction:
Heat the reaction mixture to 90-100°C and monitor by TLC. The reaction will be significantly slower, often requiring 18-24 hours for high conversion. Causality: The stronger C-Cl bond necessitates a higher activation energy, which is supplied by the increased thermal energy. The longer reaction time is a direct consequence of the slower reaction kinetics.
4. Workup, Extraction, and Isolation:
Follow the identical workup and isolation procedure as described for the bromo-compound. Due to the higher temperature and longer reaction time, a greater degree of impurities may be present, making chromatographic purification more likely to be necessary.
Strategic Application in Drug Discovery and Beyond
The choice between these two reagents is a classic case of balancing reactivity, cost, and reaction sensitivity.
Choose 1-Bromo-8-fluorooctane when:
Speed and Efficiency are Paramount: It is the go-to reagent for rapid, high-yielding conversions.
Mild Conditions are Required: Its high reactivity is ideal for syntheses involving thermally sensitive substrates or complex molecules with multiple functional groups that could be compromised by high temperatures.
Predictability is Key: The reaction kinetics are more reliable and less prone to stalling. This is the standard choice in pharmaceutical and agrochemical development where robust and reproducible syntheses are critical.[3][4][10]
Consider 1-Chloro-8-fluorooctane when:
Cost is a Primary Driver: Chloroalkanes are often less expensive than their bromo- counterparts. For large-scale industrial synthesis where the substrate is robust, the cost savings may justify the harsher conditions and longer processing times.
The Substrate is Highly Stable: If the molecule can withstand prolonged heating at ~100°C without degradation, the chloro-analogue is a viable option.
Both molecules are instrumental in constructing bifunctional linkers for advanced applications such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where one end of the linker is attached to a protein-binding moiety and the other to a payload or E3 ligase recruiter.[20][21][22] They also serve as precursors in the synthesis of PET imaging agents, where the stable fluorine is often replaced with the positron-emitting ¹⁸F isotope in the final synthetic step.[23][24]
Conclusion and Recommendation
For the majority of laboratory-scale and drug discovery applications, 1-Bromo-8-fluorooctane is the superior and recommended reagent. Its enhanced reactivity, driven by the excellent leaving group ability of bromide, ensures efficient, rapid, and high-yielding nucleophilic substitutions under mild conditions. This reliability and performance outweigh the typically higher cost.
1-Chloro-8-fluorooctane remains a useful, cost-effective alternative for specific large-scale applications where the synthetic target is robust enough to tolerate the necessary high temperatures and extended reaction times. The final choice rests on a careful evaluation of the project's specific demands regarding chemical sensitivity, timeline, scale, and budget.
References
Exploring the Synthesis and Applications of 1-Chloro-8-fluorooctane. Google Search Result.
The Essential Role of 1-Bromo-8-fluorooctane in Chemical Synthesis. Google Search Result.
The Role of 1-Bromo-8-fluorooctane in Advanced Organic Synthesis. Google Search Result.
Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins.
Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. JACS Au.
Bifunctional Linkers: The Versatile Backbone of Molecular Design. Google Search Result.
Synthesis of bifunctional linkers 10, 16 and 18.
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Alkyl Halide Reactivity in SN2 Reactions: A Compar
Alkyl halides: Factors affecting SN2 versus SN1 reactions. BrainKart.
Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps.
Which alkyl halide is more reactive in an SN2 reaction. Study Prep in Pearson+.
1-Bromo-8-fluorooctane: High Purity Organic Synthesis Intermedi
Bond Strength and Energy. Chemistry LibreTexts.
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Nucleophilic Substitution of Halogenoalkanes with Hydroxide Ions, OH-. YouTube.
A Senior Application Scientist's Guide to 1-Chloro-8-fluorooctane: Unlocking Sequential Functionalization through Differential Reactivity
In the landscape of bifunctional building blocks, the strategic placement of distinct functional groups is paramount for controlled, multi-step syntheses.[1] 1-Chloro-8-fluorooctane (CAS 593-14-6) emerges as a uniquely v...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of bifunctional building blocks, the strategic placement of distinct functional groups is paramount for controlled, multi-step syntheses.[1] 1-Chloro-8-fluorooctane (CAS 593-14-6) emerges as a uniquely versatile intermediate, offering a distinct advantage over symmetrically halogenated or similarly functionalized long-chain alkanes.[2][3] This guide provides an in-depth comparison, grounded in physicochemical properties and reaction mechanics, to elucidate the strategic benefits of employing 1-Chloro-8-fluorooctane in advanced organic synthesis, particularly in the development of pharmaceuticals and specialized materials.
The Physicochemical Landscape: A Comparative Overview
The selection of a bifunctional reagent is initially governed by its physical properties, which influence reaction conditions and purification strategies. A comparison with analogous C8-dihalogenated alkanes reveals key differences.
While these properties are foundational, the true advantage of 1-Chloro-8-fluorooctane lies not in its physical state, but in the electronic disparity of its terminal halogens.
The Core Advantage: Harnessing Differential Halogen Reactivity
The utility of 1-Chloro-8-fluorooctane stems from the significant difference in reactivity between the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds in nucleophilic substitution reactions.[12] This disparity allows for selective functionalization at one end of the octane chain while the other remains inert, a feat not easily achieved with symmetrical dihalides like 1,8-dichlorooctane or 1,8-difluorooctane.
The underlying principle is rooted in two key factors:
Bond Strength: The C-F bond is one of the strongest covalent bonds in organic chemistry, making it significantly less susceptible to nucleophilic attack under standard conditions compared to the C-Cl bond.[12]
Leaving Group Ability: The chloride ion (Cl⁻) is a much better leaving group than the fluoride ion (F⁻) in polar, aprotic solvents typically used for Sₙ2 reactions.
This inherent reactivity gradient enables a controlled, stepwise synthetic strategy.
Caption: Logical relationship of halogen reactivity and suitability for sequential synthesis.
Experimental Validation: A Protocol for Sequential Nucleophilic Substitution
To illustrate this advantage, we present a two-stage experimental workflow. The objective is to first substitute the chlorine with a nucleophile (e.g., an azide) and subsequently displace the fluorine, a process that would be unselective for 1,8-dichlorooctane and challenging for 1,8-difluorooctane.
Caption: Experimental workflow for sequential functionalization of 1-Chloro-8-fluorooctane.
Principle: This step leverages the higher reactivity of the C-Cl bond. A standard Sₙ2 reaction is employed using a polar aprotic solvent to favor the bimolecular pathway and ensure inversion of configuration if a chiral starting material were used.[13]
Protocol:
To a stirred solution of 1-Chloro-8-fluorooctane (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add sodium azide (NaN₃, 1.2 eq).
Heat the reaction mixture to 60-70°C and monitor by TLC or GC-MS for the disappearance of the starting material (typically 4-6 hours).
Upon completion, cool the mixture to room temperature and pour it into ice-water.
Extract the aqueous phase with diethyl ether (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Concentrate the solvent under reduced pressure to yield crude 8-Azido-1-fluorooctane. The product can be purified by column chromatography if necessary.
Self-Validation: The integrity of the C-F bond can be confirmed by ¹⁹F NMR spectroscopy, which should show a characteristic triplet for the terminal fluorine, and by the absence of diazide products in GC-MS analysis.
Principle: The C-F bond, being robust, requires more forcing conditions or a more potent nucleophilic system to react. Here, a strong nucleophile (thiophenol) is used at an elevated temperature.
Protocol:
Dissolve the 8-Azido-1-fluorooctane (1.0 eq) from Part A in anhydrous DMF (0.2 M).
Add potassium carbonate (K₂CO₃, 1.5 eq) and thiophenol (1.2 eq) to the solution.
Heat the reaction mixture to 100-110°C under a nitrogen atmosphere. Monitor the reaction by TLC or GC-MS (typically 12-24 hours).
After cooling, quench the reaction with water and extract with ethyl acetate (3x).
Wash the combined organic layers with 1M NaOH solution, followed by brine.
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield 8-Azido-1-(phenylthio)octane.
Self-Validation: Successful substitution is confirmed by the disappearance of the fluorine signal in ¹⁹F NMR and the appearance of aromatic proton signals in ¹H NMR, along with mass spectrometry data confirming the final product's molecular weight.
Comparison with Alternative Dihaloalkanes
vs. 1,8-Dichlorooctane: As a symmetric molecule, selective monosubstitution is challenging.[4] Any reaction will produce a statistical mixture of the desired mono-substituted product, the di-substituted product, and unreacted starting material, leading to complex purification and lower yields of the target intermediate.
vs. 1-Bromo-8-chlorooctane: This compound also offers differential reactivity, as the C-Br bond is more labile than the C-Cl bond.[5] It is an excellent choice for many sequential reactions. However, the C-F bond in 1-Chloro-8-fluorooctane offers superior stability. For multi-step syntheses where the second functionalization requires harsh conditions that might affect a C-Cl bond, the inertness of the C-F bond provides a more robust "protecting group" equivalent.
vs. 1,8-Difluorooctane: The high strength of the C-F bond makes this compound significantly less reactive.[12] Effecting a nucleophilic substitution requires harsh conditions, and achieving selective mono-substitution is exceptionally difficult, making it unsuitable for most controlled, sequential functionalization strategies.
Specialized Application: Synthesis of ¹⁸F-Labeled PET Radiotracers
A significant advantage of fluorine-containing molecules is their application in Positron Emission Tomography (PET) imaging.[14] The terminal chloro-group of 1-Chloro-8-fluorooctane can be used as a handle to attach a biologically active molecule. The resulting conjugate can then be subjected to a late-stage radiofluorination reaction, displacing a suitable leaving group (introduced in place of the original fluorine) with [¹⁸F]fluoride. While direct displacement of the stable ¹⁹F is not feasible, the synthetic pathway enabled by 1-Chloro-8-fluorooctane allows for the strategic placement of a precursor site for ¹⁸F-labeling. This is a critical application in drug development for studying pharmacokinetics and in vivo target engagement.[15][16]
Conclusion
The primary advantage of 1-Chloro-8-fluorooctane over similar compounds lies in the pronounced differential reactivity of its terminal C-Cl and C-F bonds. This unique feature allows researchers to perform selective, sequential nucleophilic substitutions with a high degree of control, treating the highly stable fluoro-group as a robust placeholder until a second, more forceful transformation is desired. This enables the efficient synthesis of complex, asymmetrically functionalized long-chain molecules that are difficult to access using symmetrical or more reactive dihalogenated alkanes. Its utility as a versatile building block is particularly evident in the fields of materials science and the strategic design of molecules for pharmaceutical applications, including PET radiotracers.
A Comparative Guide to the Synthesis and Characterization of 1-Chloro-8-fluorooctane Derivatives
For Researchers, Scientists, and Drug Development Professionals Welcome to a detailed technical guide on the characterization of products synthesized from 1-chloro-8-fluorooctane. This document, intended for researchers,...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to a detailed technical guide on the characterization of products synthesized from 1-chloro-8-fluorooctane. This document, intended for researchers, scientists, and professionals in drug development, provides an in-depth comparison of key derivatives, their synthesis, and their performance characteristics, supported by experimental data and established scientific principles. As a bifunctional molecule, 1-chloro-8-fluorooctane serves as a versatile starting material for a range of valuable fluorinated compounds.
Introduction to 1-Chloro-8-fluorooctane: A Versatile Precursor
1-Chloro-8-fluorooctane (C₈H₁₆ClF) is a halogenated alkane featuring a chlorine atom at one end of an eight-carbon chain and a fluorine atom at the other.[1][2] This unique structure allows for selective chemical modifications, primarily through nucleophilic substitution reactions targeting the more reactive C-Cl bond. The presence of the stable C-F bond introduces the desirable properties of fluorine into the resulting molecules, such as altered lipophilicity and metabolic stability, which are of significant interest in pharmaceutical and materials science applications.[3][4]
This guide will focus on the synthesis and characterization of four key derivatives of 1-chloro-8-fluorooctane:
1,8-Difluorooctane
8-Fluorooctan-1-ol
8-Fluorooctanethiol
8-Fluorooctylamine
We will explore the synthetic pathways to these compounds, present their detailed characterization data, and offer a comparative analysis of their properties and potential performance in various applications.
Synthesis of 1-Chloro-8-fluorooctane Derivatives: A Nucleophilic Substitution Approach
The primary route for the derivatization of 1-chloro-8-fluorooctane involves nucleophilic substitution at the carbon bearing the chlorine atom. The significant difference in electronegativity between carbon and chlorine creates a polar bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. The general mechanism for these transformations is the Sₙ2 reaction, which is typical for primary alkyl halides.
Figure 2: A general workflow for the characterization of synthesized products.
Protocol 1: Synthesis of 8-Fluorooctan-1-ol
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloro-8-fluorooctane (1 eq.) in a 3:1 mixture of ethanol and water.
Addition of Base: Add sodium hydroxide (1.5 eq.) to the solution.
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3 x 50 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 8-fluorooctan-1-ol.
Protocol 2: Characterization by NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
¹H NMR: Acquire a ¹H NMR spectrum. Integrate the signals and analyze the chemical shifts and coupling patterns to identify the protons in the molecule.
¹³C NMR: Acquire a ¹³C NMR spectrum. Analyze the chemical shifts to identify the different carbon environments. Note the characteristic splitting of carbon signals due to coupling with fluorine.
¹⁹F NMR: Acquire a ¹⁹F NMR spectrum. The chemical shift of the fluorine signal will confirm the presence of the C-F bond.
Conclusion
1-Chloro-8-fluorooctane is a valuable and versatile starting material for the synthesis of a range of functionalized, long-chain fluorinated alkanes. The selective nucleophilic substitution of the chlorine atom allows for the introduction of various functional groups, leading to products with diverse physicochemical properties and potential applications in fields ranging from materials science to medicinal chemistry. This guide provides a foundational understanding of the synthesis, characterization, and comparative properties of key derivatives, offering a valuable resource for researchers in the field. Further investigation into the specific performance of these compounds in various applications is a promising area for future research.
References
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Solubility of Things. (n.d.). 8-Fluorooctan-1-ol. Solubility of Things.[Link]
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Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. (n.d.). PMC - NIH.[Link]
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1H, 19F, and 13C Analysis in Under Two Minutes. (2019). AZoM.[Link]
Relative Rates of Hydrolysis of Haloalkanes (iPhone 4). (2021). YouTube.[Link]
The Fluorine Chemical Industry Chain Analysis: From Raw Materials to End Applications. (n.d.). Stanford Chemicals.[Link]
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Alkyl Halides to Alcohols. (n.d.). Chemistry Steps.[Link]
1-Bromo-8-fluorooctane: High Purity Organic Synthesis Intermediate for Pharmaceutical and Agrochemical Manufacturers. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
A Comparative Guide to the Reactivity of C-Cl vs. C-F Bonds in 1-Chloro-8-fluorooctane
For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of different chemical bonds within a single molecule is paramount for designing selective and efficient...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of different chemical bonds within a single molecule is paramount for designing selective and efficient synthetic pathways. This guide provides an in-depth comparison of the reactivity of the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds in the bifunctional molecule, 1-chloro-8-fluorooctane (CAS No. 593-14-6).[1][2] We will explore the fundamental principles governing their differential reactivity and provide a robust experimental framework for validation.
Introduction: The Dichotomy of Halogen Reactivity in a Single Chain
1-chloro-8-fluorooctane presents a unique case study: an eight-carbon aliphatic chain functionalized with two different halogens at its termini. This structure invites a critical question for synthetic chemists: which end of the molecule will react preferentially? The answer lies in the distinct and often counter-intuitive properties of the C-Cl and C-F bonds. While bond polarity might suggest one outcome, bond strength ultimately dictates the kinetic reality of most substitution reactions. This guide will demonstrate that the C-Cl bond is the primary site of nucleophilic attack under typical SN2 conditions, leaving the C-F bond intact.
Theoretical Grounding: A Tale of Two Bonds
The reactivity of a carbon-halogen (C-X) bond in nucleophilic substitution reactions is primarily governed by a balance between two key factors: bond polarity and bond dissociation energy.
Bond Polarity: Electronegativity decreases down the halogen group. Fluorine is the most electronegative element, making the C-F bond the most polar of all carbon-halogen bonds. This high polarity creates a significant partial positive charge (δ+) on the carbon atom, which, in isolation, would suggest it is a highly attractive site for nucleophilic attack.[3] The C-Cl bond is also polar, but to a lesser extent than the C-F bond.
Bond Dissociation Energy (BDE): This is the energy required to break a bond homolytically.[4] The C-F bond is one of the strongest single bonds in organic chemistry, with a BDE significantly higher than that of the C-Cl bond.[5][6] This exceptional strength is attributed to the effective orbital overlap between the carbon 2sp³ orbital and the fluorine 2sp³ orbital, as well as a substantial ionic component to the bond.[7][8]
The interplay between these factors is crucial. While the carbon in the C-F bond is more electrophilic, the energetic barrier to breaking this exceptionally strong bond is prohibitively high for most standard nucleophilic substitution reactions.[9]
The C-F bond requires significantly more energy to break. This is the dominant factor in determining reactivity in substitution reactions, making the C-F bond less reactive.[9]
Electronegativity Difference (Pauling Scale)
~1.43
~0.61
The greater electronegativity difference in the C-F bond leads to a larger partial positive charge on the carbon, making it a harder electrophilic center. However, this effect is overshadowed by the bond strength.
Bond Length (Å)
~1.38
~1.78
The shorter C-F bond is a physical manifestation of its greater strength, resulting from better orbital overlap.[4]
The stability of the resulting anion is key. F⁻ is a relatively strong base (conjugate base of the weak acid HF), making it a poor leaving group. Cl⁻ is a weak base (conjugate base of the strong acid HCl), making it a good leaving group.[12][13]
The Decisive Factor: Leaving Group Ability
In both SN1 and SN2 reactions, the rate-determining step involves the breaking of the carbon-halogen bond.[12][14] Therefore, the facility with which the halogen departs as a halide ion (its "leaving group ability") is a primary determinant of reaction rate. Good leaving groups are weak bases because they can stabilize the negative charge they acquire upon departure.[13]
The trend for leaving group ability among halogens is:
I⁻ > Br⁻ > Cl⁻ >> F⁻ [11][12]
Fluoride (F⁻) is the conjugate base of a weak acid (HF, pKa ≈ 3.2) and is therefore a relatively strong base, making it a very poor leaving group.[10] In contrast, chloride (Cl⁻) is the conjugate base of a strong acid (HCl, pKa ≈ -7) and is a very weak base, making it a good leaving group. This difference in leaving group ability is the most critical factor explaining the selective reactivity of the C-Cl bond over the C-F bond in 1-chloro-8-fluorooctane.
Experimental Validation: A Protocol for Selective Nucleophilic Substitution
To empirically validate the superior reactivity of the C-Cl bond, we can design a straightforward nucleophilic substitution experiment. The goal is to subject 1-chloro-8-fluorooctane to a nucleophile under conditions that favor the SN2 mechanism and analyze the product distribution. The SN2 pathway is chosen as it is characteristic for primary alkyl halides.[3]
A Comparative Environmental Impact Assessment of 1-Chloro-8-fluorooctane in the Haloalkane Landscape
For researchers, scientists, and professionals in drug development, the selection of chemical reagents and intermediates is a critical decision that extends beyond synthetic feasibility and economic viability. The enviro...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the selection of chemical reagents and intermediates is a critical decision that extends beyond synthetic feasibility and economic viability. The environmental footprint of these compounds is an increasingly important consideration. This guide provides a comprehensive comparison of the environmental impact of 1-Chloro-8-fluorooctane against other commonly used haloalkanes, offering insights grounded in established environmental science principles and experimental data from related compounds. Due to a lack of direct experimental data for 1-Chloro-8-fluorooctane, this guide leverages structure-activity relationships and data from analogous long-chain halogenated alkanes to provide a scientifically robust predictive assessment.
Introduction: The Environmental Legacy of Haloalkanes
Haloalkanes, organic compounds containing one or more halogen atoms, are valued for their versatile chemical properties and have been widely used as refrigerants, solvents, propellants, and synthetic intermediates.[1] However, the environmental persistence and atmospheric effects of many haloalkanes, particularly the chlorofluorocarbons (CFCs), have led to significant environmental challenges, most notably the depletion of the stratospheric ozone layer and contribution to global warming.[1] This has necessitated a shift towards greener alternatives with more favorable environmental profiles. 1-Chloro-8-fluorooctane, a long-chain haloalkane, presents a unique combination of functional groups, and understanding its likely environmental impact is crucial for its responsible application.
This guide will focus on four key environmental indicators: Ozone Depletion Potential (ODP), Global Warming Potential (GWP), Atmospheric Lifetime, and Bioaccumulation Potential.
Comparative Analysis of Environmental Impact Parameters
The environmental impact of a haloalkane is largely determined by its atmospheric stability and its potential to interact with biological systems. The following table provides a comparative overview of 1-Chloro-8-fluorooctane and other representative haloalkanes. The values for 1-Chloro-8-fluorooctane are estimated based on its chemical structure and data from similar long-chain haloalkanes.
Justification for Estimated Values for 1-Chloro-8-fluorooctane:
Ozone Depletion Potential (ODP): 1-Chloro-8-fluorooctane contains chlorine, a prerequisite for ozone depletion. However, unlike CFCs, it also possesses numerous C-H bonds. These bonds are susceptible to attack by hydroxyl (OH) radicals in the troposphere, the lower layer of the atmosphere.[2] This tropospheric degradation significantly reduces the amount of the compound that can reach the stratosphere to participate in ozone-depleting catalytic cycles. Therefore, its ODP is predicted to be significantly lower than CFC-11 and comparable to or even lower than some HCFCs.
Global Warming Potential (GWP): The GWP of a molecule depends on its ability to absorb infrared radiation and its atmospheric lifetime. While C-F and C-Cl bonds do absorb in the atmospheric window, the short predicted atmospheric lifetime of 1-Chloro-8-fluorooctane will substantially limit its GWP. Its larger size may increase its radiative efficiency compared to smaller molecules, but the rapid removal from the atmosphere is the dominant factor.
Atmospheric Lifetime: The presence of abundant, relatively weak C-H bonds makes 1-Chloro-8-fluorooctane susceptible to oxidation by OH radicals.[7][8] This is the primary removal pathway for most volatile organic compounds in the atmosphere. This contrasts sharply with the long atmospheric lifetimes of fully halogenated CFCs, which lack these reactive sites.[9] The atmospheric lifetime is therefore expected to be on the order of days to months, similar to other long-chain alkanes.[10]
Bioaccumulation Potential: As a long-chain, lipophilic molecule, 1-Chloro-8-fluorooctane is expected to have a moderate to high potential for bioaccumulation in aquatic organisms. Long-chain chlorinated paraffins (LCCPs) are known to be persistent and bioaccumulative.[3][4][5][6] The octanol-water partition coefficient (Kow), a key indicator of bioaccumulation potential, is likely to be high for this compound.
In-Depth Analysis of Environmental Fate
Atmospheric Degradation: The Role of Hydroxyl Radicals
The primary atmospheric fate of 1-Chloro-8-fluorooctane is expected to be its reaction with hydroxyl radicals (•OH), which are naturally present in the troposphere. This process is initiated by the abstraction of a hydrogen atom from the carbon backbone, leading to the formation of an alkyl radical. This radical then undergoes a series of reactions, ultimately leading to the degradation of the parent molecule.
Caption: Atmospheric degradation pathway of 1-Chloro-8-fluorooctane.
This tropospheric degradation pathway is crucial as it prevents a significant portion of the emitted compound from reaching the stratosphere, where the ozone layer resides.
Bioaccumulation in Aquatic Environments
The potential for a substance to bioaccumulate is a significant environmental concern. For hydrophobic compounds like long-chain haloalkanes, the primary route of accumulation in aquatic organisms is through partitioning from the water into the lipid-rich tissues of the organism.
Caption: Bioaccumulation process of 1-Chloro-8-fluorooctane in aquatic organisms.
Given its long alkyl chain, 1-Chloro-8-fluorooctane is expected to have a high octanol-water partition coefficient (log Kow), indicating a preference for fatty environments over aqueous ones. This suggests a significant potential for bioconcentration in aquatic life.
Experimental Methodologies for Environmental Impact Assessment
To definitively determine the environmental parameters of 1-Chloro-8-fluorooctane, a series of standardized experimental protocols would be required.
Determination of Atmospheric Lifetime via Reaction with OH Radicals
The atmospheric lifetime of a volatile organic compound is primarily determined by its reaction rate with hydroxyl radicals. This can be measured in the laboratory using techniques such as laser flash photolysis or relative rate methods in smog chambers.
Experimental Workflow: Relative Rate Method
Caption: Workflow for determining atmospheric lifetime using the relative rate method.
Chamber Preparation: A mixture of the test compound (1-Chloro-8-fluorooctane), a reference compound with a known OH reaction rate constant, and an OH radical precursor (e.g., methyl nitrite) in air is prepared in a smog chamber.
Photolysis: The chamber is irradiated with UV light to photolyze the precursor and generate OH radicals.
Concentration Monitoring: The concentrations of the test and reference compounds are monitored over time using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[11][12][13][14][15]
Data Analysis: A plot of the natural logarithm of the initial concentration of the test compound divided by its concentration at time t, versus the same for the reference compound, yields a straight line. The slope of this line is the ratio of the rate constants for the reaction of OH with the test and reference compounds.
Lifetime Calculation: Knowing the rate constant of the reference compound and the average concentration of OH radicals in the troposphere, the atmospheric lifetime of the test compound can be calculated.
Bioaccumulation in Fish: OECD Test Guideline 305
The potential for a chemical to bioaccumulate in aquatic organisms is typically assessed using the OECD Test Guideline 305.[16] This test measures the Bioconcentration Factor (BCF), which is the ratio of the concentration of the chemical in the fish to its concentration in the water at steady state.
Experimental Protocol: OECD 305
Acclimation: Test fish (e.g., rainbow trout) are acclimated to laboratory conditions.
Uptake Phase: The fish are exposed to a constant, sublethal concentration of the test substance in the water for a period of up to 28 days.[17] Water and fish tissue samples are taken at regular intervals and analyzed for the concentration of the test substance.
Depuration Phase: The fish are then transferred to clean water and the rate at which the substance is eliminated from their bodies (depuration) is monitored.[17]
Analysis: The concentrations of 1-Chloro-8-fluorooctane in water and fish tissue samples would be determined using a sensitive analytical method such as GC-MS.
BCF Calculation: The BCF is calculated from the uptake and depuration rate constants or directly from the steady-state concentrations.
Conclusion and Recommendations
While direct experimental data for 1-Chloro-8-fluorooctane is currently unavailable, a scientific assessment based on its chemical structure and the behavior of analogous compounds provides valuable insights into its likely environmental impact.
Atmospheric Impact: The presence of a long alkyl chain with numerous C-H bonds strongly suggests that 1-Chloro-8-fluorooctane will have a relatively short atmospheric lifetime and consequently a low Ozone Depletion Potential and a low to moderate Global Warming Potential. Its atmospheric impact is therefore likely to be significantly less than that of traditional CFCs and many HCFCs.
Aquatic Impact: The lipophilic nature of this long-chain haloalkane points towards a moderate to high potential for bioaccumulation in aquatic organisms. This is a significant consideration, as bioaccumulative substances can be transferred through the food web, potentially reaching harmful concentrations in higher trophic level organisms.
Recommendations for Researchers and Drug Development Professionals:
Prioritize Experimental Verification: Given the predicted bioaccumulation potential, it is highly recommended that experimental studies, such as the OECD 305 test, be conducted to definitively determine the Bioconcentration Factor of 1-Chloro-8-fluorooctane before its widespread use.
Consider the Full Life Cycle: When evaluating the use of this compound, consider its entire life cycle, including synthesis, use, and disposal, to minimize environmental release.
Explore Alternatives: Where possible, explore alternatives with a lower predicted bioaccumulation potential, particularly for applications that may lead to direct environmental release.
By integrating this predictive environmental impact assessment into the decision-making process, the scientific and industrial communities can work towards a more sustainable and responsible use of chemical compounds like 1-Chloro-8-fluorooctane.
References
Persistent, Bioaccumulative and Toxic (PBT) properties of Long Chain Chlorinated Paraffins (LCCPs). GOV.UK. Available at: [Link]
Haloalkanes: Balancing Benefits and Risks for Human Health and the Environment - Research and Reviews. Available at: [Link]
Environmental risk assessment: long-chain chlorinated paraffins. GOV.UK. Available at: [Link]
Long-chain alkanes in the atmosphere: A review. PubMed. Available at: [Link]
Role of OH. radicals and trapped holes in photocatalysis. A pulse radiolysis study. ResearchGate. Available at: [Link]
Ozone depletion potential. Wikipedia. Available at: [Link]
Halogenoalkanes - Environmental Impact of Halogenalkanes (A-Level Chemistry). Study Mind. Available at: [Link]
Ozone depleting substances. DCCEEW. Available at: [Link]
Atmospheric lifetimes of long-lived halogenated species. PubMed. Available at: [Link]
OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. Ibacon. Available at: [Link]
Bioaccumulation and Biotransformation of Chlorinated Paraffins. PMC - NIH. Available at: [Link]
Identifying emerging environmental concerns from long-chain chlorinated paraffins towards German ecosystems. PubMed. Available at: [Link]
Gas Chromatography-Mass Spectrometry (GC-MS) in Environmental Contaminant Analysis. Longdom Publishing. Available at: [Link]
Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. Scottish Government. Available at: [Link]
Application of gas chromatography in environmental analysis: Recent methods for detecting pollutants. Available at: [Link]
How Is Gas Chromatography Used In Environmental Analysis?. Chemistry For Everyone. Available at: [Link]
BIOCONCENTRATION: FLOW THROUGH FISH TEST (OECD 305). Regulations.gov. Available at: [Link]
Tropospheric lifetimes of halogenated anaesthetics. PubMed. Available at: [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 1-Chloro-8-fluorooctane
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a reg...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of sound scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-chloro-8-fluorooctane (CAS No. 593-14-6), grounded in established safety standards and an understanding of the chemical's unique properties.
Understanding the Compound: A Profile of 1-Chloro-8-fluorooctane
1-Chloro-8-fluorooctane is a halogenated aliphatic hydrocarbon. Its molecular structure, containing both a chlorine and a fluorine atom on an eight-carbon chain, dictates its chemical behavior and, critically, its classification as a hazardous waste.[1][2] The carbon-chlorine bond is a reactive site, while the carbon-fluorine bond is exceptionally strong.[2] When heated to decomposition, it can release highly toxic fumes of chlorides and fluorides.[3] This reactivity and potential for hazardous byproducts are the primary reasons for the stringent disposal protocols that follow.
Table 1: Physicochemical Properties of 1-Chloro-8-fluorooctane
The disposal of 1-chloro-8-fluorooctane is not a single action but a systematic process. The primary directive is to segregate it as a halogenated organic waste .[1] Under no circumstances should it be mixed with non-halogenated solvents, aqueous waste, or disposed of down the drain.[1][6] Doing so can create dangerous chemical reactions and complicates the disposal process, leading to significant safety risks and regulatory violations.
The following diagram illustrates the decision-making and handling workflow for this compound.
Caption: Decision workflow for the safe handling and disposal of 1-chloro-8-fluorooctane.
Step-by-Step Disposal Protocol
This protocol ensures compliance with safety standards and regulatory requirements, such as those outlined by the Environmental Protection Agency (EPA) for hazardous waste management.[7]
3.1. Immediate Safety Preparations
Personal Protective Equipment (PPE): Before handling the waste, don appropriate PPE. This includes:
Ventilation: Conduct all transfers in a well-ventilated area, preferably inside a certified chemical fume hood, to avoid inhalation of vapors.[8]
3.2. Waste Collection and Containment
Select the Correct Container: Use a dedicated waste container, clearly labeled "Halogenated Organic Waste".[1] These containers are often color-coded (e.g., green) to prevent cross-contamination.[1] The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
Transfer the Waste: Carefully pour the 1-chloro-8-fluorooctane waste into the designated container using a funnel to prevent spills. Do not fill the container to more than 80% capacity to allow for vapor expansion.
Seal and Label: Securely close the container lid. Ensure the label includes the full chemical name, "1-Chloro-8-fluorooctane," and an accurate estimation of the volume or mass added.[1]
Clean Up: Decontaminate the funnel and any non-disposable equipment used for the transfer. Any disposable materials (e.g., contaminated wipes) should also be placed in the halogenated waste container.
3.3. Storage and Final Disposal
Satellite Accumulation: Store the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from heat or ignition sources.[8]
Professional Disposal: The ultimate disposal method for halogenated organic compounds is high-temperature incineration in a specialized facility equipped with afterburners and flue gas scrubbers.[6] This is the only way to ensure the complete destruction of the stable carbon-halogen bonds and to neutralize the resulting acidic gases (like HCl and HF). Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate risks.
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.
Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the lab and contact your institution's emergency response team.
Contain the Spill: For small spills, use a chemical spill kit with an absorbent material suitable for organic solvents (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb the bulk of the liquid.
Collect and Dispose: Carefully sweep the absorbent material into a designated waste bag or container. Label it as "Spill Debris containing 1-Chloro-8-fluorooctane" and manage it as halogenated organic waste for proper disposal.
Decontaminate: Clean the spill area thoroughly with soap and water.
By adhering to this structured and scientifically-grounded protocol, you ensure the safe management of 1-chloro-8-fluorooctane, protecting yourself, your colleagues, and the environment.
References
PubChem. (n.d.). Octane, 1-chloro-8-fluoro-. National Center for Biotechnology Information. [Link]
Environmental Protection Agency. (1978). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. EPA. [Link]
Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION. Bucknell University Environmental Health & Safety. [Link]
Autech Industry Co.,Limited. (n.d.). Exploring 1-Chloro-8-Fluorooctane: Properties, Applications, and Suppliers. Autech Industry. [Link]
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Decoding the Properties of 1-Chloro-8-fluorooctane: A Key Intermediate. Inno Pharmchem. [Link]
Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. University of South Carolina. [Link]
Illinois Pollution Control Board. (n.d.). TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES SECTION 729.241 AQUEOUS SOLUTIONS OF HALOGENATED COMPOUNDS. Illinois General Assembly. [Link]
Arizona Department of Environmental Quality. (n.d.). When Used Oil Is Regulated as a Hazardous Waste. ADEQ. [Link]
Environmental Protection Agency. (2020). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. EPA. [Link]
Navigating the Handling of 1-Chloro-8-fluorooctane: A Guide to Essential Protective Measures
For the researcher, scientist, and drug development professional, the introduction of any new compound into a workflow demands a rigorous and proactive approach to safety. 1-Chloro-8-fluorooctane (CAS No.
Author: BenchChem Technical Support Team. Date: February 2026
For the researcher, scientist, and drug development professional, the introduction of any new compound into a workflow demands a rigorous and proactive approach to safety. 1-Chloro-8-fluorooctane (CAS No. 593-14-6), a halogenated alkane, is no exception. While its unique properties may offer significant advantages in synthesis, its safe handling is paramount. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to build your trust by providing value that extends beyond the product itself, ensuring both your safety and the integrity of your research.
Understanding the Primary Hazards
The most significant piece of available data indicates that 1-Chloro-8-fluorooctane is poisonous by intraperitoneal and subcutaneous routes [1]. A reported LD50 (the dose lethal to 50% of a test population) in mice is 2.3 mg/kg, which signifies high acute toxicity[1]. Therefore, all handling procedures must be designed to prevent any direct contact or ingestion.
Furthermore, as a halogenated hydrocarbon, there are several inherent risks:
Thermal Decomposition: When heated to decomposition, it is expected to emit highly toxic and corrosive fumes of hydrogen chloride (HCl) and hydrogen fluoride (HF)[1][2].
Skin and Eye Irritation: Based on safety data for structurally similar compounds like 1-Chloro-8H-perfluorooctane, it is prudent to assume this chemical causes skin and eye irritation[3].
Respiratory Irritation: Vapors or mists may cause respiratory irritation[3].
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a suggestion but a critical necessity based on the known and anticipated hazards. The following provides a step-by-step protocol for donning and using PPE when handling 1-Chloro-8-fluorooctane.
Step 1: Core Body and Clothing Protection
A flame-resistant laboratory coat is mandatory. It should be fully buttoned to provide maximum coverage. Beneath the lab coat, wear long pants and closed-toe shoes to ensure no skin is exposed.
Step 2: Hand Protection - A Critical Choice
The selection of the correct glove material is arguably the most critical decision for preventing dermal exposure. Standard disposable nitrile gloves are not recommended for handling halogenated hydrocarbons, as they often have poor resistance and short breakthrough times[4].
Primary Recommendation: Use Butyl rubber or Viton® gloves for extended contact. These materials generally offer better resistance to chlorinated solvents.
For Incidental Splash Contact: If the risk is limited to minor splashes, double-gloving with a thicker (e.g., >8 mil) nitrile glove over a standard one may offer very short-term protection, but gloves must be removed and replaced immediately upon any known contact.
Action Rationale: The high acute toxicity of 1-Chloro-8-fluorooctane necessitates a conservative approach. Since specific breakthrough time data for this compound is not available, selecting gloves known for their resistance to the broader class of halogenated hydrocarbons is the most responsible course of action. Always inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, before and during use.
Table 1: Glove Material Suitability for Halogenated Hydrocarbons
Glove Material
General Performance Rating
Recommended Use Case
Butyl Rubber
Very Good - Excellent
Extended contact, immersion
Viton®
Excellent
Extended contact, immersion
Nitrile
Poor to Fair
Not recommended for immersion; limited splash protection only
Neoprene
Fair
Not recommended for immersion; limited splash protection only
Natural Rubber (Latex)
Poor
Not recommended
This table is a general guide. Always consult the glove manufacturer's specific chemical resistance data.
Step 3: Eye and Face Protection
Chemical splash goggles that meet ANSI Z87.1 standards are required at all times. If there is a significant risk of splashing, such as when transferring large volumes or working with a heated solution, a face shield must be worn in addition to the safety goggles.
Step 4: Respiratory Protection
Given the potential for respiratory irritation and the emission of toxic fumes upon heating, all handling of 1-Chloro-8-fluorooctane should be performed within a certified chemical fume hood to minimize inhalation exposure.
If procedures with a high likelihood of generating aerosols or vapors are unavoidable and engineering controls are insufficient, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge is recommended. Use of respirators requires enrollment in a respiratory protection program, including fit testing and medical clearance.
Operational and Disposal Plans: A Lifecycle Approach to Safety
Safe handling extends beyond personal protection to include the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Workflow Diagram: PPE Decision-Making
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.
Caption: PPE selection workflow for handling 1-Chloro-8-fluorooctane.
Emergency Procedures
Spill Response:
Evacuate: Immediately alert others and evacuate the immediate area.
Ventilate: Ensure the area is well-ventilated, if safe to do so.
Protect: Do not attempt to clean up a large spill without appropriate respiratory protection.
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.
Collect: Carefully scoop the absorbent material into a designated, labeled container for hazardous waste.
Decontaminate: Clean the spill area with soap and water.
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Personnel Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Storage and Disposal Plan
Storage:
Store in a tightly closed container in a cool, dry, and well-ventilated area[5].
Store separately from incompatible materials, such as strong oxidizing agents[3].
Disposal:
Proper disposal is a critical component of laboratory safety and environmental responsibility.
Segregation is Key: Halogenated hydrocarbon waste must be collected separately from non-halogenated waste[6]. This is due to different disposal requirements and significantly higher costs associated with halogenated waste treatment[7].
Labeling: Collect all waste containing 1-Chloro-8-fluorooctane in a clearly labeled, compatible container. The label must read "Hazardous Waste" and list all chemical constituents.
Licensed Disposal: All waste must be disposed of through a licensed hazardous waste management company. On-site treatment or drain disposal is not permissible. Methods like high-temperature incineration are typically required for the complete destruction of halogenated organic compounds.
By adhering to these detailed protocols, you can confidently and safely incorporate 1-Chloro-8-fluorooctane into your research, ensuring the protection of yourself, your colleagues, and the environment.
References
The decomposition of halogenated hydrocarbons by MSO | Request PDF. (2025, August 5). ResearchGate. Retrieved from [Link]
Halogenated Solvents in Laboratories. Campus Operations, Temple University. Retrieved from [Link]
Glove Selection Chart - Chemical Breakthrough Times. All Safety Products. Retrieved from [Link]
CAS No.593-14-6,1-Chloro-8-fluorooctane Suppliers. LookChem. Retrieved from [Link]
Glove Selection Page 1 of 20. Emergency and Safety Services. Retrieved from [Link]
CHEMICAL PERMEATION GUIDE. SHOWA Gloves. Retrieved from [Link]
Ansell Chemical Resistance Glove Chart. Environment, Health and Safety, University of California, Berkeley. Retrieved from [Link]